L-LEUCINE (1-13C)
Description
BenchChem offers high-quality L-LEUCINE (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Mechanistic Principles and Protocol Design: L-LEUCINE (1-13C) as a Metabolic Tracer
[1][2][3][4]
Executive Summary
This technical guide delineates the biochemical and kinetic principles governing the use of L-Leucine (1-13C) as a stable isotope tracer. Unlike radioisotopes, stable isotopes offer a non-invasive, safe platform for longitudinal studies in humans. Among amino acid tracers, L-[1-13C]Leucine is the "gold standard" for quantifying whole-body protein turnover, oxidation rates, and skeletal muscle protein synthesis (MPS).
The utility of this specific isotopomer relies on the irreversible oxidative decarboxylation of its alpha-keto acid (α-ketoisocaproate, KIC), which liberates the labeled carbon as
The Biochemical Imperative: Why L-Leucine (1-13C)?
To understand the tracer utility, one must first dissect the catabolic pathway of Branched-Chain Amino Acids (BCAAs). Leucine is unique among BCAAs because it is purely ketogenic and its oxidation is strictly regulated by the mitochondrial enzyme complex Branched-Chain
The Decarboxylation Gateway
The metabolism of L-[1-13C]Leucine occurs in two critical steps:
-
Reversible Transamination: Leucine is transaminated by Branched-Chain Aminotransferase (BCAT) to form
-ketoisocaproate (KIC). The label at position 1 remains intact.[1] This reaction is rapid and reversible, meaning KIC and Leucine are in constant equilibrium. -
Irreversible Decarboxylation: KIC enters the mitochondria and is acted upon by BCKDH. This is the rate-limiting step. Crucially, this reaction removes the carboxyl group (C1) as
.-
If the tracer is L-[1-13C]Leucine: The label is released as
, which diffuses into the bicarbonate pool and is expired in breath. -
Result: The appearance of
in breath is a direct stoichiometric proxy for Leucine oxidation.
-
Pathway Visualization
The following diagram illustrates the fate of the C1 label compared to the carbon skeleton.
Figure 1: The metabolic bifurcation of L-[1-13C]Leucine.[2][3][4] Note the release of C1 as CO2, enabling breath analysis.
The "Reciprocal Pool" Model: A Critical Technical Nuance
A common error in metabolic tracing is assuming that plasma Leucine enrichment equals intracellular Leucine enrichment . It does not.
-
The Problem: Intracellular Leucine is the true precursor for protein synthesis. However, this pool is constantly diluted by unlabeled Leucine released from protein breakdown (proteolysis). Therefore, intracellular enrichment is always lower than plasma enrichment.
-
The Solution (KIC as Surrogate): KIC is formed intracellularly from Leucine.[1] Because the transamination step is rapid, the enrichment of KIC equilibrates with the intracellular Leucine pool. When KIC is released back into the plasma, plasma KIC enrichment serves as a valid, accessible surrogate for intracellular Leucine enrichment .[1]
Protocol Standard: For accurate calculations of Protein Synthesis (
Experimental Framework & Methodology
To quantify kinetics, a Primed Constant Infusion protocol is required.[5] This ensures isotopic steady state is reached rapidly (typically within 60-90 minutes).
Protocol Design Steps
| Phase | Action | Technical Rationale |
| 1. Preparation | Fasting (Overnight) | Basal insulin/glucose levels are required to establish a baseline "post-absorptive" state. |
| 2. Priming | Bolus Injection | Tracer: L-[1-13C]Leucine (e.g., 4 |
| 3. Infusion | Constant Rate | Infuse L-[1-13C]Leucine (e.g., 0.06 |
| 4. Sampling | Dual-Site Collection | Breath: Every 15-30 mins (into vacutainers) for IRMS analysis. Blood: Every 15-30 mins (heparinized tubes) for GC-MS analysis of KIC. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for a stable isotope infusion study.
Analytical Methodologies & Calculations
Data Acquisition
-
Enrichment (
): Expressed as Mole Percent Excess (MPE) or Tracer/Tracee Ratio (TTR). -
Plasma KIC: Analyzed via GC-MS. The keto-acid is chemically derivatized (e.g., using quinoxalinol derivatives) to be volatile for gas chromatography.
-
Breath CO2: Analyzed via Isotope Ratio Mass Spectrometry (IRMS) to detect minute changes in the
ratio.
Core Equations
The "Whole Body" model relies on the conservation of mass.
1. Total Leucine Flux (
-
: Infusion rate of tracer (
mol/kg/min). - : Enrichment of the infusate (usually ~99%).
- : Enrichment of plasma KIC (at steady state).
2. Leucine Oxidation (
-
: Rate of
excretion in breath (requires measurement). -
: Bicarbonate retention factor (typically 0.81 in humans). This corrects for
that is produced but trapped in the bone/bicarbonate pool rather than exhaled.
3. Protein Synthesis (
-
This represents Non-Oxidative Leucine Disposal (NOLD) , a robust proxy for whole-body protein synthesis.
Applications in Drug Development
The L-[1-13C]Leucine method is a powerful biomarker engine for clinical trials.
Efficacy Endpoints
-
Anabolic Agents (e.g., SARMs, Myostatin Inhibitors): An effective drug should increase
(Synthesis) or decrease (Oxidation) relative to . -
Anti-Catabolic Agents: In diseases like cachexia, a drug should reduce
(indicating reduced proteolysis) while maintaining .
Safety & Toxicology
-
Mitochondrial Toxicity: A drug that inadvertently inhibits BCKDH or mitochondrial function will drastically alter the Oxidation (
) rate, detectable via the breath test component.
References
-
Matthews, D. E., et al. (1980).[5] Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[1][5] American Journal of Physiology-Endocrinology and Metabolism.[5] Link
-
Schwenk, W. F., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment.[1] Metabolism.[7][2][3][5][8][9][10][11][12] Link
-
Wolfe, R. R., & Chinkes, D. L. (2005).[13] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Textbook Reference).
-
Elango, R., et al. (2017).[13] The Indicator Amino Acid Oxidation Method With the Use of L-[1-13C]Leucine Suggests a Higher Than Currently Recommended Protein Requirement in Children With Phenylketonuria.[14] The Journal of Nutrition.[6] Link
-
Glover, E. I., et al. (2008). Immobilization induces anabolic resistance in human myofibrillar protein synthesis with low and high dose amino acid infusion. The Journal of Physiology.[3][5][12] Link
Sources
- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. WHOLE BODY AMINO ACID TURNOVER WITH 13C TRAVERS [fao.org]
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An In-Depth Technical Guide to L-Leucine (1-¹³C) in Protein Synthesis Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the mechanism and application of L-Leucine labeled with Carbon-13 at the first carbon (L-Leucine (1-¹³C)) for quantifying protein synthesis rates. We will delve into the core principles, experimental design, analytical methodologies, and data interpretation, grounded in established scientific literature.
The Foundational Principle: Stable Isotope Tracing
The study of protein dynamics—the balance between protein synthesis and breakdown—is fundamental to understanding cellular health, disease pathology, and the efficacy of therapeutic interventions. Stable isotope tracers offer a powerful and safe method to quantify these dynamic processes in vivo and in vitro.[1][2]
Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are non-radioactive forms of an element that contain an extra neutron.[2] This gives them a slightly higher mass, which can be detected with high precision by mass spectrometry.[2] When a molecule like an amino acid is "labeled" with a stable isotope, it becomes a tracer that is chemically identical to its unlabeled counterpart and is treated the same way by cellular machinery.[2] By introducing this tracer into a biological system and tracking its incorporation into newly made proteins, we can directly measure the rate of protein synthesis.[1]
L-Leucine is an ideal tracer for these studies for several key reasons:
-
Essential Amino Acid: Leucine cannot be synthesized by the human body and must be obtained from the diet.[3] This means its intracellular concentration is primarily dependent on transport from the extracellular space and protein breakdown, simplifying kinetic modeling.
-
High Abundance in Proteins: Leucine is one of the most common amino acids in proteins, ensuring a robust signal for analytical detection.
-
Key Regulator of Protein Synthesis: Leucine not only serves as a building block but also actively stimulates the protein synthesis machinery, primarily through the activation of the mechanistic target of rapamycin (mTOR) pathway.[3][4][5][6]
The Mechanism: How L-Leucine (1-¹³C) Traces Protein Synthesis
The core of the technique lies in the "precursor-product" model.[7][8] We introduce the labeled precursor, L-Leucine (1-¹³C), and measure its rate of incorporation into the product, the pool of tissue proteins.
-
Introduction of the Tracer: The L-Leucine (1-¹³C) is introduced into the system, either through intravenous infusion in in vivo studies or by adding it to the culture medium in in vitro experiments.[1]
-
Entry into the Precursor Pool: The tracer enters the free amino acid pool within the cell. This is the "precursor pool" from which aminoacyl-tRNA synthetases attach amino acids to their corresponding tRNA molecules. The true precursor for protein synthesis is the leucyl-tRNA, but this is difficult to measure directly.[7][8] Therefore, surrogates like the free intracellular amino acid pool or the more accessible plasma α-ketoisocaproate (KIC)—the transamination product of leucine—are used.[7][9]
-
Incorporation into Protein: During translation at the ribosome, the ¹³C-labeled leucine is incorporated into the growing polypeptide chain just like any other leucine molecule.
-
Detection by Mass Spectrometry: After a set period, tissue or cell samples are collected. The proteins are isolated, hydrolyzed back into their constituent amino acids, and analyzed. Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to measure the ratio of labeled (¹³C) to unlabeled (¹²C) leucine.[10][11] This ratio is known as the isotopic enrichment.
By measuring the change in isotopic enrichment in the product (protein) over time, and dividing by the enrichment of the precursor pool, we can calculate the rate of protein synthesis.
In Vivo Protocol: Primed, Constant Infusion in Humans
This is a gold-standard method for studying muscle protein synthesis.
Objective: To measure the fractional synthetic rate (FSR) of skeletal muscle protein in response to an intervention (e.g., exercise, nutrition).
Methodology:
-
Subject Preparation: Subjects arrive at the lab after an overnight fast. Catheters are inserted into an antecubital vein for tracer infusion and in a contralateral hand vein (which is heated) for arterialized blood sampling.
-
Baseline Sampling: A baseline blood sample is drawn and a muscle biopsy is obtained (e.g., from the vastus lateralis) under local anesthesia.
-
Scientist's Note: The baseline biopsy is crucial for determining the natural background enrichment of ¹³C-Leucine in the protein pool.
-
-
Tracer Administration: A priming dose of L-Leucine (1-¹³C) is given intravenously to rapidly raise the precursor pool enrichment to a steady state. [10]This is immediately followed by a continuous intravenous infusion of the tracer for the duration of the study (e.g., 6 hours). [10]4. Blood Sampling: Arterialized blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor the isotopic enrichment of the precursor pool (plasma KIC).
-
Rationale: Frequent sampling confirms that a steady state of enrichment was achieved and allows for the calculation of a time-averaged precursor enrichment (Eᵢc).
-
-
Intervention: The experimental intervention (e.g., resistance exercise, ingestion of a test beverage) is performed during the infusion.
-
Final Biopsy: A second muscle biopsy is taken at the end of the infusion period from a separate incision on the same leg to determine the final enrichment of ¹³C-Leucine in the protein.
-
Sample Processing & Analysis:
-
Muscle tissue is immediately frozen in liquid nitrogen, powdered, and homogenized.
-
Proteins are precipitated using an acid (e.g., perchloric acid) and hydrolyzed overnight in strong acid (e.g., 6M HCl) at high temperature (e.g., 110°C) to break them down into free amino acids.
-
The resulting amino acids are purified and chemically derivatized to make them volatile for GC-MS analysis.
-
Plasma samples are processed to isolate KIC, which is also derivatized.
-
Isotopic enrichments are determined using GC-MS or GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry). [10][12]
-
Critical Considerations & Trustworthiness
To ensure the integrity of the data, several factors must be carefully considered.
-
Choice of Precursor Pool: The choice of the precursor pool surrogate is a critical decision. [13]While leucyl-tRNA is the true precursor, it is technically challenging to measure. [8] * Plasma KIC: A widely accepted and validated surrogate that is easily accessible from blood samples. It is considered to reflect the intracellular leucine enrichment. [7] * Intracellular Free Leucine: Measured from the tissue biopsy itself. This is theoretically closer to the true precursor but can be subject to compartmentalization within the cell. [1] * Self-Validation: The consistency of results when using different precursor pools can strengthen the conclusions. Rates calculated from plasma leucine are often slightly lower than those from KIC or intracellular pools. [9]
-
The "Flooding Dose" Technique: An alternative to constant infusion involves injecting a large ("flooding") dose of labeled leucine. [9]This method aims to overwhelm the intracellular pools, minimizing differences in enrichment between plasma and tissue compartments. [9]However, there is concern that the large bolus of leucine itself can stimulate protein synthesis, potentially confounding the results. [14]
-
Steady-State Assumption: The constant infusion method assumes that the precursor pool enrichment and the rate of protein synthesis are at a steady state during the measurement period. Interventions that disrupt this steady state (like a large meal) require more complex modeling.
Conclusion
The L-Leucine (1-¹³C) stable isotope tracer technique is a precise and powerful tool for the direct quantification of protein synthesis in a variety of research and clinical settings. Its mechanism is well-understood, relying on the fundamental biological process of translation. By carefully designing experiments, meticulously executing protocols, and thoughtfully interpreting the data with an understanding of its underlying assumptions, researchers can gain invaluable insights into the regulation of protein metabolism in health, aging, and disease.
References
-
Pennings, B., Boirie, Y., Senden, J. M., Gijsen, A. P., Kuipers, H., & van Loon, L. J. (2011). Whey and casein labeled with l-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Garlick, P. J., Wernerman, J., McNurlan, M. A., Essen, P., Lobley, G. E., Milne, E., & Calder, A. G. (1989). Measurement of the Rate of Protein Synthesis in Muscle of Postabsorptive Young Men by Injection of a 'Flooding Dose' of [1-13C]leucine. Clinical Science. [Link]
-
Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry. [Link]
-
Mitchell, C. J., Acker-Hewitt, T., & D'Acquisto, L. J. (2011). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Metabolism. [Link]
-
Donato, J., Jr, Pedrosa, R. G., Tirapegui, J., & de B, C. A. (2009). Protein synthesis regulation by leucine. Journal of the International Society of Sports Nutrition. [Link]
-
Belton, P. S., Gil, A. M., & Tanner, S. F. (1992). On the 13C CP/MAS spectra of leucine. Solid State Nuclear Magnetic Resonance. [Link]
-
Nair, K. S., Ford, G. C., & Rizza, R. A. (1995). Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry. Journal of Mass Spectrometry. [Link]
-
Atherton, P. J., Smith, K., Etheridge, T., Rankin, D., & Rennie, M. J. (2010). The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis. British Journal of Nutrition. [Link]
-
Crossland, H., Smith, K., Atherton, P. J., & Wilkinson, D. J. (2020). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Metabolites. [Link]
-
Donato, J., Jr, Pedrosa, R. G., Tirapegui, J., & de B, C. A. (2009). Protein synthesis regulation by leucine. Revista Brasileira de Ciências Farmacêuticas. [Link]
-
Katsanos, C. S., Aarsland, A., & Wolfe, R. R. (2015). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. Physiological Reports. [Link]
-
Wilkinson, D. J., Burd, N. A., & Phillips, S. M. (2021). Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. Frontiers in Nutrition. [Link]
-
Liu, G., & Sabatini, D. M. (2020). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. [Link]
-
Wolfe, R. R. (1992). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Nutrition. [Link]
-
Mowbray, J., & Last, K. S. (1974). Pools and protein synthesis in mammalian cells. Biochimica et Biophysica Acta (BBA) - Protein Structure. [Link]
-
Castor-Pantoja, C., Rennie, M. J., & Smith, K. (1991). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. The American Journal of Physiology. [Link]
-
Kim, J. S., & Lee, Y. J. (2021). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism. [Link]
-
Koopman, R., Verdijk, L. B., Beelen, M., Gorselink, M., Kruseman, A. N., Wagenmakers, A. J., Kuipers, H., & van Loon, L. J. (2006). Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer. American Journal of Physiology-Endocrinology and Metabolism. [Link]
Sources
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review [frontiersin.org]
- 14. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of L-LEUCINE (1-13C) in investigating the mTOR signaling pathway
Topic: Role of L-LEUCINE (1-13C) in Investigating the mTOR Signaling Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is the master regulator of cellular anabolism, integrating nutrient availability with cell growth.[1] Among amino acids, Leucine is the most potent activator of this pathway. However, measuring the downstream functional output of mTORC1 signaling requires more than static Western blots of phosphorylated substrates (e.g., p-S6K1, p-4E-BP1). It requires quantifying the actual rate of protein synthesis and amino acid oxidation.
L-Leucine (1-13C) is the gold-standard stable isotope tracer for this purpose. Its specific labeling at the carboxyl (C1) position allows for a dual-readout experimental design:
-
Anabolic Flux: Tracing the incorporation of the labeled skeleton into de novo protein (Fractional Synthesis Rate, FSR).
-
Catabolic Flux: Measuring the release of 13CO2 in breath, which quantifies the oxidative disposal of leucine—a process tightly regulated by mTORC1 via the Branched-Chain Ketoacid Dehydrogenase (BCKDH) complex.
This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies for utilizing L-Leucine (1-13C) to interrogate mTOR signaling dynamics.
Mechanistic Foundation
The Leucine Sensor: Sestrin2 and GATOR
To understand the tracer's utility, one must first understand the sensing mechanism. Leucine does not bind mTORC1 directly.[2] Instead, it binds to Sestrin2 , a cytosolic leucine sensor.
-
Low Leucine: Sestrin2 binds to GATOR2, inhibiting it. This allows GATOR1 to inactivate Rag GTPases, preventing mTORC1 localization to the lysosome.
-
High Leucine: Leucine binds Sestrin2, dissociating it from GATOR2. GATOR2 is then free to inhibit GATOR1, activating Rag GTPases and recruiting mTORC1 to the lysosome for activation.
Why L-Leucine (1-13C)? The "Decarboxylation Checkpoint"
The choice of the 1-13C label is not arbitrary; it is based on the specific biochemistry of Branched-Chain Amino Acid (BCAA) catabolism.
-
Transamination: Leucine is reversibly converted to
-Ketoisocaproate (KIC) by BCAT. The 1-13C label remains on the KIC carboxyl group. -
Decarboxylation (The Critical Step): KIC is irreversibly decarboxylated by the BCKDH complex to form Isovaleryl-CoA.
-
Crucially, this step releases the C1 carboxyl group as CO2.
-
Therefore, 13CO2 production is a direct, stoichiometric measure of Leucine oxidation.
-
Any 1-13C Leucine not oxidized is available for protein synthesis.
-
This unique metabolic fate makes L-Leucine (1-13C) the only tracer capable of simultaneously quantifying the two opposing arms of mTOR regulation: Protein Synthesis (Anabolism) and Oxidation (Catabolism) .
Visualization: The mTORC1 Leucine Sensing Pathway[1][3]
Figure 1: The mechanistic pathway connecting intracellular Leucine availability to mTORC1 activation and downstream metabolic fates.
Experimental Methodology: The Primed Constant Infusion Protocol
This protocol describes the standard method for determining Fractional Synthesis Rate (FSR) and Oxidation rates in vivo (e.g., human or large animal models) using L-Leucine (1-13C).
Pre-Experimental Setup
-
Tracer: L-Leucine (1-13C), 99 atom % excess.
-
Sterility: Tracer must be dissolved in sterile saline and passed through a 0.22 µm filter.
-
Subject State: Post-absorptive (fasted) state is required to establish a stable baseline.
The Protocol Workflow
Step 1: Background Sampling (t = -30 min)
-
Collect breath samples (into vacutainers) to measure baseline 13CO2/12CO2 ratio.
-
Collect blood sample for baseline plasma enrichment.
Step 2: Priming Dose (t = 0 min)
-
Administer a bolus of L-Leucine (1-13C) (typically ~1 mg/kg) to rapidly raise the precursor pool enrichment to the target level (e.g., 5-6% Tracer/Tracee ratio).
-
Simultaneously prime the bicarbonate pool with NaH13CO3 to equilibrate the breath CO2 pool immediately.
Step 3: Constant Infusion (t = 0 to 180+ min)
-
Begin continuous infusion of L-Leucine (1-13C) (typically ~1 mg/kg/hr).
-
Goal: Maintain a "Steady State" where the rate of tracer appearance (
) equals the rate of disappearance ( ).
Step 4: Steady State Sampling (t = 120 to 180 min)
-
Blood: Draw samples every 15-20 mins to verify steady-state enrichment of plasma KIC (the surrogate for intracellular leucine).
-
Breath: Collect breath samples in triplicate to measure 13CO2 excretion.
-
Muscle Biopsy:
-
Biopsy 1 (t = 120 min): Establish initial protein enrichment (
). -
Biopsy 2 (t = 180 min): Establish final protein enrichment (
). -
Note: The rise in enrichment between these two time points represents synthesis.
-
Visualization: Experimental Workflow
Figure 2: Chronological workflow for the Primed Constant Infusion protocol.
Data Interpretation & Calculations
The validity of this protocol relies on accurate calculation of flux.
Precursor Enrichment (The Denominator)
We use
-
Measurement: GC-MS (Gas Chromatography-Mass Spectrometry).
-
Metric: Mole Percent Excess (MPE) or Tracer/Tracee Ratio (TTR).
Fractional Synthesis Rate (FSR)
FSR represents the percentage of the muscle protein pool that is renewed per hour.
| Variable | Definition | Source |
| Change in protein-bound enrichment | Muscle Biopsies (GC-C-IRMS) | |
| Precursor enrichment (Plasma KIC) | Blood Samples (GC-MS) | |
| Time interval between biopsies (hours) | Experimental Log |
Leucine Oxidation Rate
Oxidation is calculated by the rate of 13CO2 appearance in breath (
- : Bicarbonate retention factor (typically ~0.81), correcting for 13CO2 that is sequestered in the body's bicarbonate pool rather than exhaled.
Applications in Drug Development
Validating mTOR Inhibitors (Rapamycin/Raologs)
When testing a novel mTORC1 inhibitor, Western blots showing reduced p-S6K1 are necessary but insufficient.
-
Application: Use the L-Leucine (1-13C) protocol to confirm that the drug functionally suppresses FSR in vivo.
-
Expected Result: A potent mTOR inhibitor should reduce FSR by 30-50% and potentially increase Leucine oxidation (as the amino acid is not being utilized for synthesis).
Sarcopenia and Anabolic Resistance
In aging populations, muscle becomes "resistant" to leucine stimulation (Anabolic Resistance).
-
Application: Compare the FSR response to a leucine bolus in young vs. old subjects.
-
Insight: If 13C-Leu incorporation is blunted in the elderly despite high plasma leucine, the defect lies in the sensing machinery (Sestrin/mTOR) or downstream translation initiation, not in absorption.
References
-
Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[1][2] Science, 351(6268), 43-48. Link
-
Wilkinson, D. J., et al. (2013).[[“]] Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. Link
-
Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. Link
-
Atherton, P. J., & Smith, K. (2012). Muscle protein synthesis in response to nutrition and exercise.[2][[“]][4] The Journal of Physiology, 590(5), 1049-1057. Link
-
Drummond, M. J., et al. (2009). Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis. The Journal of Physiology, 587(7), 1535-1546. Link
Sources
- 1. Leucine Sensing by the mTORC1 Pathway in the Liver - Andrew Cangelosi [grantome.com]
- 2. Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stable Isotope Labeling with L-LEUCINE (1-13C)
Executive Summary
This technical guide details the mechanistic principles, experimental methodologies, and data interpretation frameworks for using L-Leucine (1-13C) in metabolic research and drug development. Unlike uniformly labeled isotopomers, L-Leucine (1-13C) offers a distinct advantage in metabolic flux analysis: the selective liberation of the 13C label as 13CO2 during the first irreversible step of oxidation. This characteristic makes it the gold standard for simultaneously quantifying Whole Body Protein Turnover (WBPT) and amino acid oxidation rates in vivo.
Chemical & Physical Basis[1][2][3][4]
L-Leucine (1-13C) is an isotopomer of the essential branched-chain amino acid (BCAA) leucine, where the carbon atom at the carboxyl position (C1) is replaced by the stable isotope Carbon-13.
-
Chemical Formula:
-
Mass Shift: +1.00335 Da relative to naturally occurring L-Leucine.
-
Stability: Non-radioactive; indefinitely stable under physiological conditions.
-
Detection: Isotope Ratio Mass Spectrometry (IRMS) for high-sensitivity 13CO2 detection; GC-MS/LC-MS for plasma enrichment; NMR for structural biology.
Why the C1 Position Matters
The utility of the C1 label is dictated by the enzymatic specificity of the Branched-Chain
Metabolic Fate & Mechanistic Logic
To design valid experiments, one must understand the bifurcation of the leucine metabolic pathway. Upon entering the cell, L-Leucine (1-13C) undergoes reversible transamination to
-
Protein Synthesis: Leucine is charged onto tRNA-Leu. The 1-13C label remains intact within the polypeptide chain.
-
Oxidation: Leucine is transaminated to KIC. KIC enters the mitochondria. The BCKDH complex decarboxylates KIC.
-
Crucial Outcome: The C1 carboxyl group is released as
. -
The remaining carbon skeleton (Isovaleryl-CoA) is now unlabeled.
-
This "metabolic venting" of the label means that any
Visualization: Metabolic Bifurcation Pathway
Figure 1: The metabolic fate of L-Leucine (1-13C).[1][2][3][4][5][6][7][8] Note the irreversible loss of the label as CO2 during oxidation.
Experimental Protocol: Primed Constant Infusion (In Vivo)
The Primed Constant Infusion method is the industry standard for establishing a steady-state isotopic enrichment (plateau) in plasma, allowing for the calculation of flux rates using steady-state kinetics.
Protocol Design (Human/Large Animal Model)
Objective: Achieve a plasma enrichment of 4–6 Mole Percent Excess (MPE).
1. Preparation:
-
Tracer: L-Leucine (1-13C), sterile, pyrogen-free solution.
-
Subject State: Post-absorptive (fasted) to minimize endogenous insulin fluctuations, or clamped if studying insulin effects.
2. Catheterization:
-
Line B (Contralateral hand vein): Heated (arterialized venous blood) for sampling.
3. The Infusion Workflow:
| Step | Action | Dosage/Rate (Typical Human) | Purpose |
| 0. Baseline | Collect Blood & Breath | N/A | Establish natural abundance (background) of 13C. |
| 1. Prime | Bolus Injection | ~9.6 µmol/kg | Instantly raise the precursor pool enrichment to the target level. |
| 2. Infusion | Continuous Drip | ~0.16 µmol/kg/min | Replace tracer lost to oxidation/synthesis to maintain steady state. |
| 3. Sampling | Blood/Breath Collection | Every 15-30 min | Verify isotopic plateau (steady state). |
Visualization: Infusion Kinetics
Figure 2: Timeline of a Primed Constant Infusion protocol. Sampling occurs only after the isotopic plateau is achieved.
Data Analysis & Interpretation
The Precursor Enrichment Problem
A common error in calculating protein synthesis is assuming plasma leucine enrichment equals intracellular leucine enrichment.
-
Reality: Intracellular leucine is diluted by unlabeled leucine coming from protein breakdown (proteolysis).
-
Solution: Use plasma
-KIC enrichment as the surrogate.[5] Since KIC is formed intracellularly from leucine, its enrichment more accurately reflects the true precursor pool available for protein synthesis [1].
Calculation: Fractional Synthetic Rate (FSR)
The FSR represents the percentage of the protein pool that is renewed per unit of time.
Where:
- : Enrichment of 13C-Leucine bound in the target protein (muscle biopsy).
- : Average enrichment of plasma KIC (the surrogate intracellular pool) at the steady state.
- : Duration of the tracer incorporation.
Calculation: Whole Body Oxidation
Oxidation is calculated by measuring the enrichment of
-
Recovery Factor: Correction for
trapped in the bicarbonate pool (typically ~0.81 in humans).
Comparative Utility
Why choose L-Leucine (1-13C) over other tracers?
| Feature | L-Leucine (1-13C) | L-Leucine (U-13C) | L-Phenylalanine (Ring-D5) |
| Primary Use | Flux (Oxidation + Synthesis) | Proteomics / Mass Spec | Synthesis Only |
| Oxidation Data | Excellent (Breath 13CO2) | Poor (Multiple decarboxylations) | None (Ring is stable) |
| Precursor Surrogate | KIC (Accurate) | KIC (Complex mass shift) | None (Must use plasma Phe) |
| Cost | Moderate | High | Moderate |
| NMR Utility | Carbonyl Probe | Full Backbone Assignment | Side-chain dynamics |
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[8] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.
-
Schwenk, W. F., et al. (1985). Use of reciprocal pool specific activities to model leucine metabolism in humans. American Journal of Physiology-Endocrinology and Metabolism, 249(6), E646-E650.
-
Smith, K., et al. (2011). Tracer selection for in vivo measurement of human muscle protein synthesis.[5][9] Journal of Applied Physiology.
Sources
- 1. Rate of metabolic decarboxylation of leucine as assessed by a l[1-(13)C(1)]leucine breath test combined with indirect calorimetry of broiler chickens fed isocaloric diets with different protein:fat ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Decarboxylation of [1-(13)C]leucine by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
L-LEUCINE (1-13C): A Technical Guide for Targeted Metabolic Flux Analysis
Executive Summary
L-Leucine (1-13C) is a specialized stable isotope tracer used primarily to quantify protein turnover (synthesis/breakdown) and oxidative flux through the Branched-Chain
Unlike Uniformly labeled glucose (U-13C Glucose) which floods the central carbon metabolism (TCA cycle, glycolysis) with isotopomers, L-Leucine (1-13C) is a "terminal probe." Its metabolic fate is binary: it is either incorporated into protein or decarboxylated. This binary nature makes it the gold standard for measuring fractional synthesis rates (FSR) and oxidation rates in both preclinical drug development and clinical metabolic studies.
Part 1: The Mechanistic Basis
The "Fork in the Road" Concept
To use this tracer effectively, you must understand the specific fate of the Carbon-1 (carboxyl) atom.
-
Reversible Transamination: L-Leucine enters the cell and is rapidly transaminated to
-Ketoisocaproate ( -KIC). This reaction is reversible. -
The Irreversible Step (The Readout):
-KIC enters the mitochondria. The BCKDH complex catalyzes the oxidative decarboxylation of -KIC to Isovaleryl-CoA. -
The Fate of C1: Crucially, the C1 atom is released as CO2 during this step. It does not enter the TCA cycle.
-
Implication: If you detect
(in breath or media headspace), it directly correlates to Leucine oxidation. -
Implication: If you detect
in the protein pellet, it correlates to protein synthesis.
-
Visualization: The Metabolic Fate of L-Leucine (1-13C)
The following diagram illustrates the specific path of the 13C label (highlighted in red).
Caption: The metabolic bifurcation of L-Leucine (1-13C). Note that the 13C label is lost as CO2 at the BCKDH step and does not label downstream Acyl-CoAs.
Part 2: Experimental Strategy & The "Surrogate" Principle
A common beginner mistake is assuming that the enrichment of Leucine in the plasma (or media) equals the enrichment inside the cell. It does not. Intracellular Leucine is diluted by unlabeled Leucine coming from protein breakdown (proteolysis).
The Solution: The
-
Rule of Thumb: In your calculations, use the enrichment (MPE or APE) of
-KIC as the "Precursor Enrichment" ( ).
Comparison of Tracer Utility
| Feature | L-Leucine (1-13C) | U-13C Glucose |
| Primary Readout | Protein Synthesis (FSR) & Oxidation | Glycolysis & TCA Cycle Flux |
| Downstream Labeling | None (Label lost as CO2) | Extensive (Citrate, Glutamate, Lipids) |
| Mass Shift | M+1 | M+1 to M+6 |
| Key Metabolite to Measure | Lactate, Pyruvate, TCA intermediates | |
| Cost | Moderate | Low |
Part 3: Detailed Protocol (In Vitro Flux Assay)
Objective: Determine the Leucine Oxidation Rate in cultured myocytes or hepatocytes.
Reagents & Preparation
-
Media: Leucine-free DMEM (custom or kit).
-
Trapping Agent: Hyamine Hydroxide or 1M NaOH (for CO2 capture).
-
Derivatization Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
Experimental Workflow
-
Steady State: Cells must be at metabolic steady state. Replace growth media with "Labeling Media" containing 0.4 mM - 0.8 mM L-Leucine (mixed 50:50 labeled:unlabeled to ensure detectable enrichment).
-
Incubation: Incubate for 2–4 hours in a sealed flask with a center well containing the CO2 trapping agent.
-
Critical: The system must be gas-tight to capture evolved 13CO2.
-
-
Termination: Inject 2M Perchloric Acid (PCA) through the septum into the media (not the center well) to kill cells and drive all bicarbonate into the gas phase.
-
Extraction:
-
Fraction A (CO2): The center well (NaOH) now contains the oxidized C1 as Na2CO3.
-
Fraction B (Media): Collect media for GC-MS analysis of
-KIC enrichment. -
Fraction C (Protein): The acid-precipitated pellet is hydrolyzed (6N HCl, 110°C, 24h) to measure Leucine incorporation.
-
Analytical Chemistry (GC-MS)
To measure
-
Extraction: Acidify media, extract with ethyl acetate.
-
Derivatization: Dry extract. Add 50 µL MTBSTFA + 50 µL Acetonitrile. Heat at 70°C for 30 mins.
-
GC-MS Settings:
-
Column: DB-5ms or equivalent.
-
Ionization: Electron Impact (EI).
-
SIM Mode: Monitor ions for KIC-TBDMS derivative.
-
m/z 301: (M-57 fragment, Unlabeled KIC)
-
m/z 302: (M-57 fragment, 1-13C KIC)
-
-
Workflow Diagram
Caption: Workflow for simultaneous extraction of KIC (for precursor enrichment) and CO2 (for oxidation rates).
Part 4: Data Analysis & Interpretation[3]
Calculating Enrichment (APE)
For GC-MS data, convert ion intensities (
Calculating Flux (Protein Synthesis)
The Fractional Synthesis Rate (FSR) is calculated using the precursor-product relationship:
- : Enrichment of Leucine bound in protein (requires hydrolysis).
-
: Enrichment of free intracellular Leucine, estimated via plasma/media
-KIC enrichment . -
Note: If you use media Leucine enrichment instead of KIC, you will underestimate the synthesis rate because intracellular enrichment is always lower than extracellular.
Calculating Oxidation Rate
Part 5: Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low 13CO2 Recovery | System leak or incomplete trapping. | Use gas-tight mass spec vials with rubber septa. Ensure pH of trap is >10. |
| KIC Peak Missing | Incomplete derivatization. | MTBSTFA is moisture sensitive. Use fresh reagents and anhydrous solvents. |
| No Enrichment in Protein | Incubation time too short. | Protein turnover is slow.[2][3] Extend incubation or increase tracer concentration. |
| High Background Noise | Contamination. | 13C is naturally 1.1%. Always run an unlabeled control to subtract natural abundance. |
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Schwenk, W. F., et al. (1985). "Use of alpha-ketoisocaproate to estimate the intracellular enrichment of leucine in humans."[4][5][6][7] American Journal of Physiology-Endocrinology and Metabolism.
-
Matthews, D. E., et al. (1982). "Leucine kinetics in humans: whole body and across the leg." American Journal of Physiology.
-
Herman, M. A., et al. (2012). "13C Metabolic Flux Analysis of Branched-Chain Amino Acid Metabolism." Methods in Molecular Biology.
Sources
- 1. L -Leucine-1-13C 13C 99atom 74292-94-7 [sigmaaldrich.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Determination of protein synthesis in human ileum in situ by continuous [1-(13)C]leucine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies / Biological Mass Spectrometry, 1985 [sci-hub.jp]
- 7. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: L-LEUCINE (1-13C) Enrichment in Biological Samples
Executive Summary
This technical guide details the mechanistic principles, experimental protocols, and analytical workflows for using L-Leucine (1-13C) as a stable isotope tracer. While often used to measure whole-body protein turnover, its specific utility lies in the 1-carbon position , which is released as
This guide is designed for senior researchers and prioritizes the "Reciprocal Pool Model" for determining intracellular precursor enrichment, a critical factor often overlooked in standard protocols.
Part 1: Mechanistic Foundation
The Metabolic Fate of L-Leucine (1-13C)
To accurately interpret enrichment data, one must understand the tracer's divergence point. Upon entering the cell, L-Leucine (1-13C) faces two primary fates:
-
Protein Synthesis: Incorporation into the nascent polypeptide chain. The
C label remains intact within the protein structure. -
Oxidation: Reversible transamination to
-Ketoisocaproate (KIC) . If energy demand requires, KIC enters the mitochondria and undergoes irreversible decarboxylation by the Branched-Chain -Ketoacid Dehydrogenase (BCKDH) complex.
Crucial Insight: The
The Precursor Problem (The "Expert" Insight)
A common error in calculating protein synthesis is using plasma leucine enrichment as the precursor value (
The Solution: The enrichment of plasma
Pathway Visualization
Figure 1: Metabolic fate of L-Leucine (1-13C).[1][2] Note the reversible link to KIC, establishing it as the surrogate for the intracellular precursor pool.
Part 2: Experimental Protocol (Primed Continuous Infusion)
This protocol ensures isotopic steady state (plateau) is reached rapidly, minimizing total tracer usage and experimental duration.
Tracer Preparation[1][3]
-
Tracer: L-Leucine (1-13C), 99 atom % excess.[3]
-
Sterility: Dissolve in sterile 0.9% saline; filter through 0.22
m membrane. -
Concentration: Typically 10 mg/mL (varies by subject mass).
The Infusion Workflow
Step 1: Background Sampling (t = -30 min)
-
Collect baseline breath (into vacutainers) and blood samples.
-
Why: To establish natural abundance of
C (approx.[4] 1.11%).[1][2][4][5][6]
Step 2: Priming Dose (t = 0)
-
Leucine Prime: Bolus injection of ~1.0 mg/kg (specifically calculated as
). -
Bicarbonate Prime: Bolus of NaH
CO (~0.2 mg/kg). -
Causality: The bicarbonate pool turns over slowly. Without a bicarbonate prime, it would take hours for
CO in breath to reach equilibrium, invalidating oxidation measurements.
Step 3: Continuous Infusion (t = 0 to End)
-
Rate: ~1.0 mg/kg/hour (approx.[3] 1.2
mol/kg/min). -
Duration: 3–6 hours depending on tissue turnover rates.
Step 4: The "Steady State" Window
-
Begin sampling only after 120 minutes.
-
Blood/Breath: Every 15–30 mins to confirm plateau enrichment.
-
Biopsies (Muscle):
-
Biopsy 1: t = 120 min (Equilibrium baseline).
-
Biopsy 2: t = 240+ min (Post-incorporation).
-
Part 3: Analytical Workflows (GC-MS & IRMS)
Sample Preparation Strategy
To calculate FSR, we need two distinct enrichment values:
-
Precursor Enrichment (
): Measured from Plasma KIC. -
Product Enrichment (
): Measured from Protein-Bound Leucine.
Derivatization Protocols
Protocol A: Plasma KIC (The Precursor) [1]
-
Method: Quinoxalinol Derivatization (Gold Standard) or TBDMS.
-
Why: KIC is unstable. Converting it to a quinoxalinol derivative using o-phenylenediamine stabilizes the keto group for GC-MS.
-
Target: High sensitivity measurement of plasma enrichment.
Protocol B: Protein-Bound Leucine (The Product)
-
Hydrolysis: Tissue is homogenized and hydrolyzed (6N HCl, 110°C, 24h) to release free amino acids.
-
Derivatization:[7][8][9][10][11][12]MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[9][13][14]
-
Chemistry: Forms the t-BDMS derivative. This is preferred over TMS because the [M-57]
fragment is highly stable and abundant.
GC-MS Ion Monitoring
The following ions must be monitored in SIM (Selected Ion Monitoring) mode for the t-BDMS derivative of Leucine.
| Analyte | Derivative | Ion Fragment | m/z (Unlabeled) | m/z (Labeled 1-13C) |
| Leucine | t-BDMS | [M-57] | 302 | 303 |
| KIC | Quinoxalinol-TMS | Molecular Ion | 232 | 233 |
Analytical Workflow Diagram
Figure 2: Parallel analytical workflows for tissue (Product) and plasma (Precursor) processing.
Part 4: Calculations & Data Processing[4]
Fractional Synthesis Rate (FSR)
The FSR represents the percentage of the protein pool that is renewed per unit of time.
Where:
- = Enrichment of protein-bound leucine at time 2 (APE).
- = Enrichment of protein-bound leucine at time 1 (APE).
- = Average enrichment of plasma KIC (surrogate for intracellular pool) during the interval.
- = Time in hours.[2][15][16][17]
Note on APE: Atom Percent Excess (APE) =
Whole Body Oxidation Rate
Calculated using breath
Where:
-
= Total CO
production rate (measured via indirect calorimetry). -
= Enrichment of expired CO
. - = Enrichment of plasma KIC (precursor).
-
= Bicarbonate retention factor (typically 0.81 in humans), correcting for
CO sequestered in the body pool.
Part 5: Troubleshooting & Validation
| Issue | Potential Cause | Validation Step |
| Low Enrichment Signal | Incomplete derivatization or moisture contamination. | MTBSTFA is moisture sensitive.[9][10] Ensure samples are strictly anhydrous before adding reagent. Check vial seals. |
| Non-Linear Plateau | Insufficient priming dose or non-steady physiological state. | Verify subject was fasted or in a steady fed state.[17] Re-calculate prime based on lean body mass, not total weight. |
| High Background Noise | Column bleed or contamination. | Use a high-temperature column (e.g., DB-5MS). Bake out column between runs. |
| KIC vs. Leucine Discrepancy | Using Plasma Leucine instead of KIC as precursor. | Always measure KIC enrichment. If KIC is unavailable, apply a correction factor (typically Plasma Leu enrichment |
References
-
Matthews, D. E., et al. (1980).[16] "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism.
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Text).
-
Schwenk, W. F., et al. (1996). "Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein." Analytical Biochemistry.
-
Vatner, D. F., et al. (2021). "Branched-chain
-ketoacids are preferentially reaminated and activate protein synthesis in the heart." Nature Communications/NIH. -
Sigma-Aldrich Technical Bulletin. "The Derivatization and Analysis of Amino Acids by GC-MS."
Sources
- 1. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of protein synthesis in human ileum in situ by continuous [1-(13)C]leucine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intravenously infused 13C-leucine is retained in fasting healthy adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Motion: A Technical Guide to Measuring Amino Acid Kinetics with L-Leucine (1-¹³C)
For researchers, clinicians, and drug development professionals navigating the complex world of metabolic research, understanding the dynamics of protein turnover is paramount. This guide provides an in-depth exploration of the use of L-Leucine (1-¹³C) as a stable isotope tracer, a cornerstone technique for quantifying amino acid kinetics. We will delve into the theoretical underpinnings, practical experimental design, and robust data analysis that make this method a gold standard in the field. This document is structured to provide not just procedural steps, but the scientific rationale that empowers researchers to design, execute, and interpret these powerful studies with confidence and precision.
Foundational Principles: Why L-Leucine (1-¹³C)?
The ability to measure the synthesis and breakdown of proteins in vivo provides a critical window into physiological and pathophysiological states. Stable isotopes, non-radioactive variants of elements, serve as powerful tools to trace the metabolic fate of specific compounds.[1][2][3] L-Leucine, an essential branched-chain amino acid (BCAA), is a particularly effective tracer for several key reasons:
-
Essential Amino Acid: As the body cannot synthesize leucine de novo, its appearance in the plasma is a direct result of protein breakdown or dietary intake.
-
Key Metabolic Roles: Leucine is not only a building block for new proteins but also a potent signaling molecule that activates the mTOR pathway, a central regulator of protein synthesis.[4]
-
Distinct Metabolic Fate: Following its release from protein, leucine is either re-incorporated into new proteins or undergoes irreversible oxidation. The carbon atom at the C1 position is readily lost as ¹³CO₂ during oxidation, which can be captured in expired breath, providing a direct measure of leucine catabolism.
The use of the ¹³C isotope at the first carbon position (L-Leucine (1-¹³C)) allows for the precise tracking of leucine's journey through these metabolic pathways.
The Experimental Paradigm: From Infusion to Analysis
A typical L-Leucine (1-¹³C) tracer study involves a primed, continuous intravenous infusion of the labeled amino acid. This approach is designed to achieve a steady-state isotopic enrichment in the plasma and tissue pools, a critical assumption for many kinetic models.[5][6]
Experimental Workflow
The overall workflow can be visualized as a multi-step process, from subject preparation to data interpretation.
Caption: High-level overview of a typical L-Leucine (1-¹³C) tracer study workflow.
Step-by-Step Experimental Protocol
-
Subject Preparation: Subjects typically fast overnight to achieve a post-absorptive state. Intravenous catheters are placed for tracer infusion and blood sampling.
-
Priming Dose: A priming dose of L-Leucine (1-¹³C) is administered as a bolus injection. This initial dose rapidly raises the isotopic enrichment to a level that can be maintained by the subsequent continuous infusion, thus shortening the time required to reach a steady state. A priming dose of [¹³C]sodium bicarbonate may also be given to prime the bicarbonate pools.[7]
-
Continuous Infusion: A continuous infusion of L-Leucine (1-¹³C) is administered using a calibrated syringe pump. The infusion rate is carefully chosen to maintain a detectable and stable isotopic enrichment without significantly altering the total plasma leucine concentration.[8]
-
Sample Collection:
-
Blood Samples: Arterialized venous or arterial and venous blood samples are collected at regular intervals throughout the infusion period.
-
Breath Samples: Expired breath is collected to measure the enrichment of ¹³CO₂, which is indicative of leucine oxidation.
-
Tissue Biopsies: In many studies, particularly those focused on muscle protein synthesis, tissue biopsies are taken to directly measure the incorporation of the tracer into tissue proteins.[5][9]
-
Analytical Methodologies: Detecting the ¹³C Label
The precise measurement of ¹³C enrichment in biological samples is critical for accurate kinetic calculations. Mass spectrometry is the analytical cornerstone for these measurements.
Sample Preparation
Prior to analysis, amino acids in plasma and tissue hydrolysates are often chemically modified (derivatized) to improve their volatility and chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[10]
Mass Spectrometry Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for measuring isotopic enrichment in plasma and tissue samples. Derivatized amino acids are separated by gas chromatography and then ionized and analyzed by a mass spectrometer to determine the ratio of the labeled (m+1) to unlabeled (m) ions.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An increasingly popular alternative to GC-MS that often requires less sample derivatization.
-
Isotope Ratio Mass Spectrometry (IRMS): The most sensitive method for measuring ¹³C enrichment, particularly for ¹³CO₂ in breath samples and for the analysis of ¹³C-leucine incorporated into muscle protein.[9][12]
| Analytical Technique | Typical Application | Sample Type | Key Advantages |
| GC-MS | Plasma/Tissue Leucine & KIC Enrichment | Plasma, Tissue Hydrolysates | Robust, well-established methods |
| LC-MS | Plasma/Tissue Leucine & KIC Enrichment | Plasma, Tissue Hydrolysates | High throughput, less derivatization |
| IRMS | Breath ¹³CO₂, Protein-bound Leucine | Expired Air, Tissue Hydrolysates | Highest sensitivity and precision |
Data Interpretation: Compartmental Modeling and Kinetic Calculations
The data obtained from mass spectrometry is used to calculate various parameters of amino acid kinetics using compartmental models. These models are mathematical representations of the physiological processes governing amino acid metabolism.
The Concept of Precursor Pool Enrichment
A crucial aspect of calculating protein synthesis rates is determining the isotopic enrichment of the "precursor pool" – the immediate source of amino acids for protein synthesis. The true precursor is the aminoacyl-tRNA, but its direct measurement is technically challenging. Therefore, surrogates are used:
-
Plasma Leucine Enrichment: The easiest to measure, but may underestimate the true intracellular enrichment.
-
Intracellular Leucine Enrichment: Measured from tissue biopsies, providing a closer approximation of the precursor pool.
-
Plasma α-Ketoisocaproate (KIC) Enrichment: KIC is the keto-acid of leucine, and its enrichment in plasma is considered a good surrogate for intracellular leucine enrichment, as KIC is formed intracellularly from leucine.[6]
Caption: Relationship between different precursor pools for protein synthesis.
Key Kinetic Parameters
The following are some of the key parameters that can be calculated from an L-Leucine (1-¹³C) tracer study:
-
Rate of Appearance (Ra): Represents the rate at which leucine enters the plasma from protein breakdown and dietary intake.
-
Non-Oxidative Leucine Disposal (NOLD): An index of whole-body protein synthesis, representing the portion of leucine flux that is incorporated into protein.[7][13]
-
Leucine Oxidation: The rate at which leucine is irreversibly catabolized, measured from the appearance of ¹³CO₂ in expired breath.[7][13]
-
Fractional Synthesis Rate (FSR): The rate of new protein synthesis in a specific tissue (e.g., muscle), expressed as the percentage of the protein pool that is synthesized per unit of time.[5]
The calculation for muscle protein FSR is as follows:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p2 and E_p1 are the ¹³C-leucine enrichments in the protein-bound pool at two different time points.
-
E_precursor is the average enrichment of the precursor pool (e.g., plasma KIC) over the time interval.
-
t is the time in hours between the two biopsies.
Applications in Research and Drug Development
The L-Leucine (1-¹³C) tracer method has been instrumental in advancing our understanding of protein metabolism in a wide range of contexts:
-
Nutrition and Exercise Physiology: Evaluating the anabolic effects of different dietary proteins, amino acid supplements, and exercise regimens on muscle protein synthesis.[5][14][15]
-
Clinical Research: Investigating the impact of diseases such as cancer, sepsis, and diabetes on protein metabolism, and assessing the efficacy of therapeutic interventions.
-
Drug Development: Determining the mechanism of action of drugs that target metabolic pathways and evaluating their effects on protein turnover.
-
Aging Research: Understanding the mechanisms of sarcopenia (age-related muscle loss) and developing strategies to preserve muscle mass and function in older adults.[16]
Methodological Considerations and Self-Validation
While powerful, the L-Leucine (1-¹³C) tracer technique requires careful attention to detail to ensure data integrity.
-
Achieving Isotopic Steady State: The assumption of a steady state is fundamental to many of the kinetic calculations. It is essential to monitor the isotopic enrichment in the plasma to confirm that a plateau has been reached and maintained.
-
Choice of Precursor Pool: The choice of the precursor pool for FSR calculations can significantly impact the results. Using plasma KIC enrichment is generally preferred over plasma leucine enrichment as it provides a better estimate of the intracellular environment.[6]
-
"Flooding Dose" Technique: An alternative to the continuous infusion method is the "flooding dose" technique, which involves administering a large bolus of labeled leucine. This approach has the advantage of rapidly equilibrating the intracellular and extracellular pools but may itself influence protein synthesis rates.[17]
Conclusion
The use of L-Leucine (1-¹³C) as a stable isotope tracer represents a robust and versatile methodology for the in-depth investigation of amino acid kinetics. By providing quantitative measures of protein synthesis, breakdown, and oxidation, this technique offers invaluable insights into the dynamic nature of protein metabolism. A thorough understanding of the underlying principles, meticulous experimental execution, and appropriate data analysis are essential for harnessing the full potential of this gold-standard method in advancing our knowledge of human physiology and developing novel therapeutic strategies.
References
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Metges, C. C., El-Khoury, A. E., Selvaraj, A. B., Tsay, R. H., Atkinson, A., Regan, M. M., Bequette, B. J., & Young, V. R. (2000). Kinetics of L-[1-13C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American Journal of Physiology-Endocrinology and Metabolism, 278(6), E1000-E1009. [Link]
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Burd, N. A., West, D. W., Moore, D. R., Atherton, P. J., Staples, A. W., Prior, T., Tang, J. E., Rennie, M. J., Baker, S. K., & Phillips, S. M. (2011). Whey and casein labeled with L-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism, 300(5), E929-E938. [Link]
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Elango, R., Chapman, K., Rafii, M., Ball, R. O., & Pencharz, P. B. (2011). Leucine is not a good choice as an indicator amino acid for determining amino acid requirements in men. The Journal of Nutrition, 141(6), 1067–1073. [Link]
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Deutz, N. E., & Wolfe, R. R. (2000). Tracers to investigate protein and amino acid metabolism in human subjects. Proceedings of the Nutrition Society, 59(3), 377–384. [Link]
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Nair, K. S., Ford, G. C., & Halliday, D. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 239(1), 80–85. [Link]
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Schwenk, W. F., Berg, P. J., & Haymond, M. W. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies. Biomedical Mass Spectrometry, 12(11), 643–647. [Link]
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Metges, C. C., El-Khoury, A. E., Selvaraj, A. B., Tsay, R. H., Atkinson, A., Regan, M. M., Bequette, B. J., & Young, V. R. (2000). Kinetics of L-[1-13C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American Journal of Physiology-Endocrinology and Metabolism, 278(6), E1000–E1009. [Link]
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Harris, R. K., & Jonsen, P. (1986). On the 13C CP/MAS spectra of leucine. Magnetic Resonance in Chemistry, 24(10), 887-890. [Link]
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Prolla, I. R., Rafii, M., Elango, R., Ball, R. O., & Pencharz, P. B. (2017). The Indicator Amino Acid Oxidation Method With the Use of l-[1-13C]Leucine Suggests a Higher Than Currently Recommended Protein Requirement in Children With Phenylketonuria. The Journal of Nutrition, 147(3), 353–359. [Link]
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El-Khoury, A. E., Fukagawa, N. K., Sanchez, M., Tsay, R. H., Gleason, R. E., Chapman, T. E., & Young, V. R. (1994). Intravenously infused 13C-leucine is retained in fasting healthy adult men. The American Journal of Clinical Nutrition, 60(2), 167–176. [Link]
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Matthews, D. E., Schwarz, H. P., Yang, R. D., Motil, K. J., Young, V. R., & Bier, D. M. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105–1112. [Link]
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Macnaughton, L. S., Wardle, S. L., Witard, O. C., McGlory, C., Hamilton, D. L., Jeromson, S., Lawrence, C. E., Wallis, G. A., & Tipton, K. D. (2021). Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. Frontiers in Nutrition, 8, 685165. [Link]
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Nargund, S., Adhipotherwise, Y., & Chou, K. J. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 84(15), 6439–6446. [Link]
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Dickinson, J. M., Walker, D. K., Volpi, E., & Rasmussen, B. B. (2013). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Journal of Applied Physiology, 114(4), 436–444. [Link]
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El-Khoury, A. E., Pereira, P., Borgonha, S., Basile, A., Beaumier, L., Wang, S. Y., ... & Young, V. R. (1998). Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]leucine and L-[15N,15N]-lysine to assess the separate contributions of leucine and protein to the sparing effect of glucose on body protein economy in healthy young men. The American journal of clinical nutrition, 68(6), 1254-1266. [Link]
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Morton, R. W., Murphy, K. T., McKellar, S. R., Schoenfeld, B. J., Henselmans, M., Helms, E., ... & Phillips, S. M. (2018). A systematic review, meta-analysis and meta-regression of the effect of protein supplementation on resistance training-induced gains in muscle mass and strength in healthy adults. British journal of sports medicine, 52(6), 376-384. [Link]
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Smith, K., Rennie, M. J., & Watt, P. W. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. The American journal of physiology, 262(3 Pt 1), E372–E376. [Link]
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Zang, L., Dai, Z., Wu, Z., & Wu, G. (2019). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]
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van Miert, J. N. I., Rietveld, T., de Rooij, F. W., & Sjaam, J. (2018). Model of 13C leucine tracer incorporation in precursor amino acid pool for enrichment of de novo insulin and C-peptide and b schematic overview 13C leucine OGTT sampling. ResearchGate. [Link]
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Computational Systems Biology. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]
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Wolfe, R. R. (2000). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Nutrition, 130(4), 757-762. [Link]
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Metges, C. C., El-Khoury, A. E., Selvaraj, A. B., Tsay, R. H., Atkinson, A., Regan, M. M., ... & Young, V. R. (2000). Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American journal of physiology. Endocrinology and metabolism, 278(6), E1000–E1009. [Link]
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Burd, N. A., West, D. W., Moore, D. R., Atherton, P. J., Staples, A. W., Prior, T., ... & Phillips, S. M. (2011). Whey and casein labeled with L-[1-13C]leucine and muscle protein synthesis: Effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism, 300(5), E929-E938. [Link]
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Lantz, E. (2023, March 1). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]
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UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. sif.ucdavis.edu. [Link]
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Wilkinson, D. J., & Phillips, S. M. (2019). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 597(11), 2873–2886. [Link]
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Wilkinson, D. J., & Phillips, S. M. (2019). Stable isotope tracers in muscle physiology research. Physiology News, (114), 22-25. [Link]
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Ispoglou, T., White, H., & Smith, K. (2015). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years. European Journal of Clinical Nutrition, 69(2), 182–188. [Link]
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Methodological & Application
Protocol for In Vivo L-LEUCINE (1-13C) Infusion in Human Subjects: A Detailed Guide to Quantifying Whole-Body Protein Dynamics
Introduction: Unlocking Protein Metabolism with Stable Isotopes
The dynamic state of body proteins, in a constant flux of synthesis and breakdown, is central to human physiology in both health and disease. Quantifying these rates provides invaluable insights into the metabolic effects of nutrients, exercise, disease states, and therapeutic interventions. The use of stable, non-radioactive isotope tracers, such as L-[1-¹³C]leucine, has become a cornerstone of modern metabolic research, offering a safe and precise method to probe whole-body protein dynamics in human subjects.[1][2]
This document provides a comprehensive, field-proven protocol for conducting in vivo L-[1-¹³C]leucine infusion studies in humans. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the underlying rationale for key experimental choices, ensuring scientific integrity and robust, reproducible data.
The Scientific Foundation: Why L-[1-¹³C]Leucine?
Leucine is an essential amino acid, meaning the body cannot synthesize it; it must be obtained from the diet. This makes it an excellent tracer for studying protein metabolism. When L-[1-¹³C]leucine is infused, it enters the body's free amino acid pool and is utilized in two primary ways: it is either incorporated into new proteins (protein synthesis) or it is oxidized for energy.
The ¹³C label is on the first carbon (the carboxyl group). During oxidation, this labeled carbon is released as ¹³CO₂ in the breath.[3] By measuring the enrichment of ¹³C in plasma leucine and expired CO₂, we can calculate the rates of leucine appearance (an index of protein breakdown), leucine oxidation, and leucine incorporation into protein (an index of protein synthesis).[1][4]
The primed, continuous infusion technique is the gold standard for achieving an isotopic steady state in the plasma and expired air.[1] This steady state is crucial for the accurate calculation of metabolic rates. The "prime" is a bolus injection of the tracer that rapidly raises the isotopic enrichment to a level that is then maintained by the continuous infusion. A priming dose of NaH¹³CO₃ is also administered to account for the body's bicarbonate pool, which can initially dilute the expired ¹³CO₂.[1]
Ethical and Safety Imperatives
All research involving human subjects must adhere to strict ethical guidelines.[5][6][7] The protocol must be reviewed and approved by an Institutional Review Board (IRB) or ethics committee. Key considerations include:
-
Informed Consent: Participants must be fully informed of the procedures, potential risks, and benefits before providing written consent.[7]
-
Safety of Stable Isotopes: Stable isotopes like ¹³C are non-radioactive and naturally occurring. The doses used in these studies result in a very low level of enrichment and pose no known risk to the subjects.[8]
-
Minimizing Discomfort: Procedures like catheter insertion and blood draws should be performed by trained personnel to minimize discomfort.
It's important to note that while the stable isotopes themselves are safe, they are often supplied with labels like "unfit for human consumption" because they are not manufactured under the same regulations as food products.[8] This can be addressed by ensuring the tracer solution is sterile, for example, by using a sterile filter during preparation.[8]
Experimental Workflow: From Subject to Data
The following diagram outlines the major phases of the L-[1-¹³C]leucine infusion study.
Caption: High-level workflow of the in vivo L-[1-¹³C]leucine infusion protocol.
Detailed Application Notes and Protocols
PART 1: Subject Preparation and Pre-Infusion Control
1.1. Subject Screening and Recruitment:
-
Rationale: To ensure the safety of the participants and the integrity of the data, subjects should be healthy and meet specific inclusion/exclusion criteria.
-
Protocol:
-
Obtain informed consent.
-
Conduct a thorough medical history and physical examination.
-
Perform standard blood tests (e.g., complete blood count, liver and kidney function tests) to rule out underlying medical conditions.
-
Exclude individuals with metabolic disorders, cardiovascular disease, or those taking medications known to affect protein metabolism.
-
1.2. Dietary and Physical Activity Control:
-
Rationale: Diet and exercise significantly impact protein metabolism.[9] Standardization for a period before the study minimizes variability between subjects.
-
Protocol:
-
For 3-7 days prior to the infusion, provide subjects with a standardized diet.[10] The protein and energy content should be consistent with the research question.
-
Instruct subjects to refrain from strenuous physical activity for at least 48 hours before the study.
-
Subjects should arrive at the clinical research facility in the morning after an overnight fast (typically 10-12 hours).[10]
-
PART 2: Tracer Preparation and Infusion Protocol
2.1. Tracer Stock and Infusion Solution Preparation:
-
Rationale: Accurate and sterile preparation of the tracer is critical for subject safety and the precise calculation of infusion rates.
-
Protocol:
-
Use sterile, pyrogen-free L-[1-¹³C]leucine and NaH¹³CO₃.
-
Prepare a stock solution of L-[1-¹³C]leucine in sterile 0.9% saline.
-
The priming dose and the continuous infusion solution should be prepared in separate syringes under sterile conditions in a laminar flow hood.
-
It is recommended to pass the final solutions through a 0.22 µm sterile filter.
-
Table 1: Example Tracer Dosing Regimen
| Parameter | Priming Dose | Continuous Infusion Rate |
| L-[1-¹³C]leucine | ~1 mg/kg body weight | ~1 mg/kg/hr |
| NaH¹³CO₃ | ~0.8 mg/kg body weight | Not applicable |
| Typical Duration | Bolus injection | 4-6 hours |
Note: These are typical values and may need to be adjusted based on the specific research question and subject population.[1]
2.2. Infusion Procedure:
-
Rationale: The primed, continuous infusion method is designed to achieve and maintain an isotopic steady state.[1]
-
Protocol:
-
Insert an intravenous catheter into a forearm or hand vein for tracer infusion.
-
Insert a second catheter into a vein of the contralateral hand or arm for blood sampling. This hand can be heated to "arterialize" the venous blood, providing a sample that is more representative of arterial blood.
-
Collect baseline blood and breath samples.
-
Administer the priming doses of NaH¹³CO₃ and L-[1-¹³C]leucine as a bolus injection.
-
Immediately begin the continuous infusion of L-[1-¹³C]leucine using a calibrated syringe pump.
-
The infusion is typically carried out for 4-6 hours. Isotopic steady state is usually achieved within 2 hours.[1]
-
PART 3: Sampling Protocol
3.1. Blood and Breath Sample Collection:
-
Rationale: Frequent sampling is necessary to confirm that an isotopic steady state has been reached and to provide the data needed for kinetic calculations.
-
Protocol:
-
Blood Samples: Collect approximately 2-5 mL of blood into EDTA-containing tubes at baseline and then at regular intervals (e.g., every 30 minutes) during the last 2 hours of the infusion, once steady state is expected.[1]
-
Breath Samples: Collect breath samples at the same time points as the blood draws. Subjects should exhale into a collection bag or tube.
-
Sample Processing: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma. Store plasma and breath samples at -80°C until analysis.
-
3.2. Muscle Biopsy (Optional):
-
Rationale: While blood and breath samples provide data on whole-body protein dynamics, muscle biopsies allow for the direct measurement of muscle protein synthesis (Fractional Synthetic Rate, FSR).[11][12]
-
Protocol:
-
If muscle protein synthesis is a primary outcome, obtain a muscle biopsy (e.g., from the vastus lateralis) under local anesthesia at the beginning and end of the infusion period.
-
Immediately freeze the tissue sample in liquid nitrogen and store it at -80°C.
-
Caption: A typical timeline for the infusion and sampling protocol.
PART 4: Sample Analysis and Data Interpretation
4.1. Mass Spectrometry Analysis:
-
Rationale: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to measure the isotopic enrichment of ¹³C in plasma leucine and its ketoacid, α-ketoisocaproate (KIC), as well as in expired CO₂.[13][14]
-
Protocol:
-
Plasma Leucine and KIC Enrichment:
-
Expired Air ¹³CO₂ Enrichment:
-
Analyze breath samples using an isotope ratio mass spectrometer (IRMS).
-
-
Muscle Protein Enrichment (if applicable):
-
Hydrolyze the muscle protein to its constituent amino acids.
-
Isolate leucine and measure its ¹³C enrichment using GC-C-IRMS.[13]
-
-
4.2. Kinetic Calculations:
-
Rationale: Standard equations are used to calculate the rates of leucine appearance, oxidation, and incorporation into protein from the isotopic enrichment data.
-
Key Calculations:
-
Leucine Rate of Appearance (Ra): An index of whole-body protein breakdown.
-
Ra = Infusion Rate / Plasma KIC Enrichment
-
-
Leucine Oxidation:
-
Oxidation = (¹³CO₂ excretion) / (Plasma KIC Enrichment)
-
-
Non-oxidative Leucine Disposal (NOLD): An index of whole-body protein synthesis.
-
NOLD = Ra - Oxidation
-
-
Fractional Synthetic Rate (FSR) from muscle biopsy:
-
FSR (%/hr) = (ΔMuscle Protein Enrichment / Precursor Enrichment) * (1 / time) * 100
-
-
Table 2: Summary of Key Kinetic Parameters
| Parameter | What it Measures | How it's Calculated |
| Leucine Ra | Whole-body protein breakdown | Based on tracer dilution in plasma |
| Leucine Oxidation | Leucine used for energy | Based on ¹³CO₂ appearance in breath |
| NOLD | Whole-body protein synthesis | Ra - Oxidation |
| FSR | Rate of new protein synthesis in a specific tissue (e.g., muscle) | Based on tracer incorporation into tissue protein |
Conclusion: A Powerful Tool for Metabolic Research
The L-[1-¹³C]leucine infusion technique is a robust and reliable method for quantifying whole-body protein dynamics in humans. By carefully controlling experimental conditions, adhering to rigorous protocols, and employing precise analytical techniques, researchers can obtain high-quality data to advance our understanding of human metabolism. This powerful tool has broad applications in nutrition research, clinical drug development, and the study of various physiological and pathophysiological states.[16][17]
References
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Matthews, D. E., Motil, K. J., Rohrbaugh, D. K., Burke, J. F., Young, V. R., & Bier, D. M. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. [Link]
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Tarnopolsky, M. A., Atkinson, S. A., MacDougall, J. D., Chesley, A., Phillips, S., & Schwarcz, H. P. (1991). Whole body leucine metabolism during and after resistance exercise in fed humans. Medicine and Science in Sports and Exercise, 23(5), 578-583. [Link]
-
ResearchGate. (n.d.). Fraction of infused tracer ((13C]leucine) that underwent oxidation. [Link]
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Amero, C., Aslimovska, L., Schanda, P., et al. (2011). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Biomolecular NMR, 50(3), 245-253. [Link]
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Kim, I. Y., & Wolfe, R. R. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & Molecular Medicine, 54(9), 1433-1443. [Link]
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Schwenk, W. F., Berg, P. J., Beaufrere, B., Miles, J. M., & Haymond, M. W. (1985). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 34(8), 756-760. [Link]
-
ResearchGate. (n.d.). l-[1-13 C]-leucine-determined myofibrillar FSR over 0-180 and 180-360.... [Link]
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Fukagawa, N. K., Minaker, K. L., Rowe, J. W., & Young, V. R. (1985). Effects of Intravenous Glucose on Whole Body Leucine Dynamics, Studied With 1-13C-Leucine, in Healthy Young and Elderly Adults. Journal of Gerontology, 40(6), 676-681. [Link]
-
Smith, K., Rennie, M. J. (1990). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. American Journal of Physiology-Endocrinology and Metabolism, 258(5), E879-E886. [Link]
-
Kurpad, A. V., Regan, M. M., Raj, T., Maruthy, K., Gnanou, J., & Young, V. R. (2002). Intravenously infused 13C-leucine is retained in fasting healthy adult men. The Journal of Nutrition, 132(7), 1906-1908. [Link]
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El-Khoury, A. E., Fukagawa, N. K., Sanchez, M., et al. (1994). Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans. American Journal of Physiology-Endocrinology and Metabolism, 267(2), E247-E254. [Link]
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MDPI. (n.d.). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). [Link]
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Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 204(2), 268-273. [Link]
-
Slater, C., Preston, T., & Weaver, L. T. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition, 74(2), 240-245. [Link]
-
MacCoss, M. J., et al. (2020). Quantifying protein kinetics in vivo: influence of precursor dynamics on product labeling. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Annas, G. J. (2001). Ethical and legal issues in research involving human subjects: do you want a piece of me?. Journal of Clinical Pathology, 54(1), 36-40. [Link]
-
RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. [Link]
-
Martínez-Arnau, F. M., et al. (2020). Effects of Leucine Administration in Sarcopenia: A Randomized and Placebo-controlled Clinical Trial. Nutrients, 12(4), 934. [Link]
-
Penn LPS Online. (2024, July 30). The importance of ethical considerations in research and clinical trials. [Link]
-
ACS Publications. (n.d.). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. [Link]
-
National Cancer Institute. (2025, June 24). Ethical, Legal and Social Implications of Biobanking in Cancer Research. [Link]
-
Wilkinson, D. J., et al. (2018). Effects of leucine-enriched essential amino acid and whey protein bolus dosing upon skeletal muscle protein synthesis at rest and after exercise in older women. Clinical Nutrition, 37(6 Pt A), 2039-2048. [Link]
-
ResearchGate. (n.d.). LC-MS/MS characterization of leucine contamination in the PA-PT sample.... [Link]
-
Frontiers. (2021, July 7). Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. [Link]
-
ResearchGate. (n.d.). Human subjects in clinical trials: Ethical considerations and concerns. [Link]
-
Casperson, S. L., Sheffield-Moore, M., Hewlings, S. J., & Paddon-Jones, D. (2012). Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein. Clinical Nutrition, 31(4), 512-519. [Link]
Sources
- 1. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ethical and legal issues in research involving human subjects: do you want a piece of me? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of ethical considerations in research and clinical trials | Penn LPS Online [lpsonline.sas.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole body leucine metabolism during and after resistance exercise in fed humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mdpi.com [mdpi.com]
- 17. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Quantitation of L-Leucine (1-13C) Enrichment in Plasma via GC-MS
Executive Summary
This application note details a robust protocol for the measurement of L-Leucine (1-13C) isotopic enrichment in biological matrices. L-Leucine (1-13C) is a "gold standard" stable isotope tracer used to quantify fractional synthesis rates (FSR) of proteins and metabolic flux.
The protocol utilizes MTBSTFA derivatization , which forms the Leucine-di-TBDMS derivative. This specific derivative is selected because its primary fragmentation pathway (loss of a tert-butyl group, [M-57]⁺) yields a high-abundance ion at m/z 302 that preserves the entire carbon backbone, including the C1-carboxyl label. This ensures maximum sensitivity and accuracy when calculating Tracer-to-Tracee Ratios (TTR) and Mole Percent Excess (MPE).
Scientific Rationale & Mechanism
Why GC-MS with TBDMS Derivatization?
Amino acids are non-volatile and zwitterionic, requiring derivatization for GC analysis. While silylation with BSTFA (forming TMS derivatives) is common, TBDMS derivatives offer superior hydrolytic stability and a distinct fragmentation pattern advantageous for isotopic analysis.
The Fragmentation Logic:
-
Derivatization: L-Leucine reacts with MTBSTFA to replace active hydrogens on the amine and carboxyl groups with tert-butyldimethylsilyl (TBDMS) groups.
-
Ionization (EI): Under Electron Impact (70 eV), the molecule undergoes fragmentation.
-
The Critical Fragment [M-57]⁺: The bond between the silicon atom and the bulky tert-butyl group is weak. The molecule preferentially loses this tert-butyl group (mass 57).
-
Result: A stable ion containing the full amino acid skeleton + the remaining silyl components.
-
Benefit: Because the C1 (carboxyl) carbon is retained in this fragment, the 1-13C label is preserved and measurable.
-
Validated Ion Targets
| Isotope | Derivative Structure | Fragment Ion | m/z (Target) |
| Natural L-Leucine | Leucine-di-TBDMS | [M - C₄H₉]⁺ | 302 |
| L-Leucine (1-13C) | Leucine-di-TBDMS | [M - C₄H₉]⁺ | 303 |
Workflow Visualization
The following diagram outlines the critical path from sample collection to data generation.
Caption: Operational workflow for L-Leucine (1-13C) analysis. Critical control points are highlighted in Blue (Input), Red (Reaction), and Green (Measurement).
Detailed Protocol
Materials & Reagents[1]
-
Derivatization Reagent: MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane).
-
Solvents: Acetonitrile (ACN) or Methanol (HPLC Grade), Hexane.
-
Equipment: SpeedVac concentrator, Heating block/Oven, GC-MS system (Agilent 5977 or Thermo ISQ equivalent).
Sample Preparation (Plasma)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Deproteinization: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Transfer: Carefully transfer the supernatant to a GC vial insert or a clean glass tube.
-
Drying: Evaporate the supernatant to complete dryness using a SpeedVac or nitrogen stream at room temperature. Note: Moisture is the enemy of derivatization. Ensure the sample is bone dry.
Derivatization Reaction
-
Reconstitution: Add 50 µL of Acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS to the dried residue.
-
Incubation: Cap the vial tightly. Incubate at 60°C for 30–60 minutes (or 100°C for 15 mins).
-
Scientific Insight: The TBDMCS acts as a catalyst. Heat ensures the steric hindrance of the bulky tert-butyl group is overcome for complete derivatization of both the amine and carboxyl groups.
-
-
Cooling: Allow the sample to cool to room temperature.
-
Transfer: (Optional) If the sample is cloudy, centrifuge briefly and transfer the clear liquid to a new insert.
GC-MS Acquisition Parameters
-
Column: Agilent DB-5MS or Thermo TG-5SilMS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (or 1:10 Split if concentration is high), 270°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Final: 300°C (Hold 3 min)
-
-
MS Source: Electron Impact (EI), 230°C.
-
Acquisition Mode: SIM (Selected Ion Monitoring)
-
Dwell Time: 50–100 ms per ion.
-
Ions:
-
m/z 302.2 (Natural Leucine, M+0)
-
m/z 303.2 (1-13C Leucine, M+1)
-
Optional: m/z 304.2 (M+2 check for background/validation)
-
-
Data Analysis & Calculations
Quality Control Check
Before calculating enrichment, verify the Baseline Ratio in a non-enriched control sample (Baseline).
-
Theoretical Natural Abundance of M+1 (due to natural ¹³C presence) for Leucine-di-TBDMS (C₁₈H₄₁NO₂Si₂) is approximately 20-22% relative to M+0, primarily driven by the high carbon count (18 carbons x 1.1% ≈ 19.8%).
-
Self-Validating Step: If your baseline sample shows M+1/M+0 significantly higher than theoretical natural abundance, check for contamination or co-eluting peaks.
Calculating Tracer-to-Tracee Ratio (TTR)
TTR represents the ratio of the tracer (exogenous label) to the tracee (endogenous unlabeled).[1]
Formula:
Simplified Approach (Standard for low enrichment < 5%):
Where:
Calculating Mole Percent Excess (MPE)
MPE expresses the enrichment as a percentage of the total pool.
Data Summary Table
| Sample ID | Area 302 (M+0) | Area 303 (M+1) | Ratio (303/302) | Baseline Ratio | TTR | MPE (%) |
| Baseline | 1,500,000 | 330,000 | 0.2200 | 0.2200 | 0.0000 | 0.0% |
| Subj_01_T60 | 1,480,000 | 370,000 | 0.2500 | 0.2200 | 0.0300 | ~2.4% |
Troubleshooting & Optimization
Caption: Decision tree for troubleshooting common GC-MS sensitivity issues.
-
Moisture: The MTBSTFA reaction is extremely sensitive to water. If peaks are small or missing, the drying step was likely insufficient.
-
Inlet Maintenance: Amino acid derivatives can degrade in dirty liners. Change the liner and septum every 50–100 injections.
-
Peak Tailing: Indicates active sites in the column or liner. Trim 10-20 cm from the front of the GC column.
References
-
NIST Mass Spectrometry Data Center. (n.d.). L-Leucine, 2TBDMS derivative Mass Spectrum. National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]
-
Schwenk, W. F., et al. (1984). Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of plasma samples for stable isotope studies. Analytical Biochemistry. [Link]
-
Chaves, I., et al. (2023).[2][3] Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives.... MDPI. [Link][4]
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
How to calculate fractional synthetic rate (FSR) using L-LEUCINE (1-13C)
Application Note: Precision Measurement of Fractional Synthetic Rate (FSR) via L-Leucine (1-13C) Stable Isotope Tracing
Abstract
This guide details the "Gold Standard" protocol for quantifying the Fractional Synthetic Rate (FSR) of proteins in vivo using L-Leucine (1-13C). Unlike static biomarkers, FSR provides a dynamic readout of the protein synthesis machinery, critical for evaluating anabolic drugs, sarcopenia interventions, and metabolic disease states. This protocol utilizes a primed-constant infusion, plasma
Scientific Foundation & Experimental Logic
The Precursor-Product Model
To calculate the rate at which new protein is synthesized, we treat the protein pool as a "product" derived from a free amino acid "precursor" pool.
-
: The change in enrichment of the protein-bound amino acid (Leucine) between two time points (
and ). - : The steady-state enrichment of the free amino acid pool available for synthesis.
Why L-Leucine (1-13C)?
-
Metabolic Fate: Leucine is an essential branched-chain amino acid (BCAA) that is either incorporated into protein or transaminated to
-ketoisocaproate (KIC). It is not synthesized de novo, simplifying kinetic models. -
The KIC Advantage: Measuring the true intracellular precursor pool (Leucyl-tRNA) is technically difficult. However, intracellular Leucine is in rapid equilibrium with intracellular KIC. Since KIC is released into the plasma, Plasma KIC enrichment (1-13C) serves as an excellent, accessible surrogate for the intracellular Leucyl-tRNA enrichment.
Pathway Visualization
The following diagram illustrates the metabolic flow and the sampling points for the protocol.
Figure 1: Metabolic fate of L-Leucine (1-13C).[1][2] Plasma KIC is measured as the stable surrogate for the intracellular precursor pool, while protein-bound Leucine is measured to determine incorporation.
Experimental Protocol
Reagents & Materials
| Category | Item | Specification |
| Tracer | L-Leucine (1-13C) | >99 atom % excess, Sterile, Pyrogen-free |
| Derivatization | MTBSTFA + 1% TBDMCS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |
| Solvents | Acetonitrile, Ethyl Acetate | HPLC/MS Grade |
| Acids | 6N HCl, 10% TCA | Hydrolysis and Precipitation |
| Columns | Cation Exchange Resin | AG 50W-X8 (H+ form) |
| GC Column | DB-5MS or equivalent | 30m x 0.25mm x 0.25µm |
Step 1: Infusion Protocol (In Vivo)
Goal: Achieve and maintain a steady-state enrichment of the precursor pool.
-
Preparation: Fast the subject (human or animal) overnight to reach a basal state.
-
Catheterization: Insert catheters into:
-
One vein for tracer infusion.
-
A contralateral heated hand vein (humans) or artery (animals) for "arterialized" blood sampling.
-
-
Prime Dose: Administer a bolus to instantly raise the pool enrichment.
-
Calculation:
-
Typical: ~4-5 µmol/kg of L-Leucine (1-13C).
-
-
Constant Infusion: Immediately follow with a continuous infusion.
-
Rate: ~0.06 - 0.10 µmol/kg/min.
-
Duration: Continue for 3–6 hours. Steady state in plasma is typically reached by 60–90 mins.
-
Step 2: Sample Collection
-
Blood (Precursor): Collect 2-3 mL blood samples at regular intervals (e.g., t=180, 200, 220, 240 min) to verify isotopic steady state (plateau) of KIC.
-
Tissue (Product): Collect muscle biopsies (e.g., Vastus lateralis) at two time points:
- : ~120-180 mins after start of infusion (after steady state is reached).
-
: ~180-360 mins (typically 2–4 hours after
). -
Note: Alternatively, use a single biopsy at the end (
) and use the baseline natural abundance as , assuming zero initial label (less precise but less invasive).
Step 3: Sample Processing
A. Plasma Processing (KIC Isolation)
-
Precipitation: Mix plasma with equal volume 100% Ethanol or 10% TCA. Centrifuge (10,000g, 10 min). Keep supernatant.
-
Derivatization (KIC-tBDMS):
-
Evaporate supernatant to dryness under Nitrogen.
-
Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile.
-
Incubate at 70°C for 30-60 mins .
-
Chemistry: This forms the t-BDMS derivative of KIC (often the enol-silyl ether form), stable for GC-MS.
-
B. Tissue Processing (Protein-Bound Leucine)
-
Homogenization: Homogenize tissue (~10-30 mg) in 10% TCA (Trichloroacetic acid).
-
Wash: Centrifuge. Discard supernatant (contains free intracellular amino acids). Wash pellet 3x with TCA and water to remove all unbound tracers.
-
Hydrolysis: Resuspend pellet in 6N HCl . Incubate at 110°C for 24 hours to hydrolyze protein into free amino acids.
-
Purification:
-
Dry the hydrolysate.[3] Resuspend in water.
-
Pass through a Cation Exchange Column (AG 50W-X8).
-
Wash with water (removes salts/acids).
-
Elute amino acids with 4M NH4OH .
-
-
Derivatization (Leu-tBDMS):
GC-MS Analysis & Calculations
GC-MS Parameters
-
Mode: Electron Impact (EI) or Chemical Ionization (CI).[5] EI is standard for MTBSTFA.
-
Ions to Monitor (t-BDMS derivatives):
-
The dominant fragment is
(Loss of tert-butyl group).[6]
-
| Analyte | Derivative | Mass (m+0) | Mass (m+1) | Target Ion (m/z) |
| KIC (Precursor) | KIC-tBDMS | 301 | 302 | 301 (Light), 302 (Tracer) |
| Leucine (Product) | Leu-tBDMS | 302 | 303 | 302 (Light), 303 (Tracer) |
Note: Ensure to check the retention times; KIC elutes earlier than Leucine.
Calculation of Enrichment (APE)
Calculate the Atom Percent Excess (APE) for both KIC and Leucine samples.
FSR Calculation
- : The increment of tracer incorporated into protein.
- : The average enrichment of the precursor pool during the infusion.
- : Time in hours between biopsies.
Workflow Visualization
Figure 2: Step-by-step workflow from infusion to data analysis.
Critical Considerations & Troubleshooting
| Issue | Cause | Solution |
| Non-Steady State | Infusion rate too low or priming dose incorrect. | Ensure prime is |
| Low Signal (GC-MS) | Incomplete derivatization or moisture. | MTBSTFA is water-sensitive.[4] Ensure samples are completely dry before adding reagent. Use fresh reagent. |
| Contamination | Blood contamination in muscle biopsy. | Thoroughly wash the protein pellet (Step 3.B.2) to remove free tracer-rich blood/interstitial fluid. |
| Peak Overlap | Co-elution of other amino acids.[2] | Optimize GC oven ramp. Leucine and Isoleucine separate well on DB-5MS but require careful integration. |
References
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Smith, K., et al. (2011). "Measurement of muscle protein synthesis in human subjects using L-[1-13C]leucine." Nature Protocols. Link
-
Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology. Link
-
Schwenk, W. F., et al. (1984). "Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine." Analytical Biochemistry. Link
-
Wilkinson, D. J., et al. (2014). "Stable isotope tracers and exercise physiology: past, present and future." The Journal of Physiology. Link
Sources
- 1. paulogentil.com [paulogentil.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for quantifying L-LEUCINE (1-13C) in plasma
Application Note: High-Sensitivity LC-MS/MS Quantification of L-Leucine (1-13C) and Isotopic Enrichment in Plasma
Executive Summary
This protocol details a robust, high-throughput LC-MS/MS method for the quantification of L-Leucine (1-13C) and total L-Leucine in human plasma. Unlike traditional methods requiring time-consuming derivatization (e.g., butanol-HCl), this guide utilizes specialized mixed-mode chromatography (Intrada Amino Acid) to achieve baseline separation of Leucine from its isobaric isomer, Isoleucine, without sample modification.
Key Advantages:
-
No Derivatization: Reduces sample prep time by 60%.
-
Isobaric Resolution: Baseline separation of Leucine (Leu) and Isoleucine (Ile) (
). -
Isotopic Fidelity: Includes mathematical correction models for natural abundance "M+1" interference, critical for accurate flux calculations.
Scientific Background & Challenges
The Biological Context
L-Leucine (1-13C) is the "gold standard" stable isotope tracer for measuring in vivo protein fractional synthesis rates (FSR). By infusing this tracer and monitoring its enrichment (Tracer-to-Tracee Ratio, TTR) in plasma, researchers can calculate the rate of protein turnover.
The Analytical Challenge
-
Isobaric Interference: Leucine and Isoleucine share the same precursor mass (
132.1) and major fragment ions ( 86.1). Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.[1] -
Label Loss in Fragmentation: The primary fragmentation pathway of Leucine (loss of HCOOH) involves the C1 carboxyl carbon. Since the label in L-Leucine (1-13C) is located at C1, the transition
represents the loss of the labeled carbon. Therefore, discrimination relies entirely on the Q1 (precursor) isolation. -
Isotopic Overlap: The natural abundance "M+1" isotope of endogenous (unlabeled) Leucine appears at
133.1, interfering with the tracer signal.
Experimental Workflow
Figure 1: End-to-end workflow for plasma amino acid enrichment analysis.
Materials & Methods
Reagents & Standards
-
Internal Standard (IS): L-Leucine-d3 (methyl-d3) or L-Leucine-d10. Note: Do not use 1-13C labeled IS.
-
Solvents: LC-MS grade Acetonitrile (AcN), Methanol (MeOH), Ammonium Formate, Formic Acid.
-
Surrogate Matrix: 4% BSA in PBS (for calibration curves to mimic plasma viscosity and suppression).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of Internal Standard working solution (L-Leucine-d3, 50 µM).
-
Add 300 µL of precipitating solvent (Acetonitrile:Methanol 75:25 v/v with 0.1% Formic Acid).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes (enhances precipitation).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean vial and dilute with 400 µL of Mobile Phase A (to ensure peak shape quality).
LC-MS/MS Conditions
Chromatography (The Separation Engine)
-
Column: Imtakt Intrada Amino Acid (
) or equivalent mixed-mode column.-
Why? This column uses a specialized ligand structure that separates amino acid isomers by polarity and ionic interaction without derivatization.
-
-
Mobile Phase A: 100 mM Ammonium Formate in Water (pH unadjusted).
-
Mobile Phase B: Acetonitrile with 0.3% Formic Acid.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 86 | Initial Hold |
| 3.0 | 86 | Isocratic Elution of Hydrophobics |
| 10.0 | 0 | Linear Gradient (Elutes Polar AAs) |
| 12.0 | 0 | Wash |
| 12.1 | 86 | Re-equilibration |
| 15.0 | 86 | End of Run |
Mass Spectrometry (MRM Parameters)
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Capillary Temp: 300°C.
MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (V) | Dwell (ms) | Notes |
| L-Leucine | 132.1 | 86.1 | 15 | 50 | Tracee (Endogenous) |
| L-Leucine (1-13C) | 133.1 | 86.1 | 15 | 50 | Tracer (Label lost in fragment) |
| L-Isoleucine | 132.1 | 86.1 | 15 | 50 | Isobaric Interference |
| L-Leucine-d3 (IS) | 135.1 | 89.1 | 15 | 50 | Internal Standard |
Critical Note: The transition for L-Leucine (1-13C) is
Data Analysis & Isotopic Correction
This is the most critical step for scientific integrity. Because natural Leucine contains ~1.1% Carbon-13, it contributes a signal to the 133 channel (M+1).
The Correction Logic
You must subtract the natural abundance contribution from the total intensity of the 133 channel to quantify the added tracer.
Figure 2: Isotopic deconvolution logic.
Calculation Steps
-
Determine Factor (
): Inject a pure unlabeled Leucine standard. Calculate the ratio of area 133 / area 132. This is your natural abundance correction factor ( depending on instrument resolution). -
Calculate Corrected Tracer Area (
): -
Calculate Tracer-to-Tracee Ratio (TTR):
(Note: For absolute quantification of the tracer in , use the IS ratio calibration curve, but apply the correction first).
Validation Summary (Expected Performance)
| Parameter | Specification |
| Linearity | 5 – 500 µM ( |
| LLOQ | 1.0 µM |
| Precision (CV%) | Intra-day < 5%; Inter-day < 8% |
| Accuracy | 85 – 115% |
| Leu/Ile Resolution |
References
-
Imtakt Corporation. "Separation of Amino Acid Isomers (Leucine, Isoleucine, Allo-isoleucine) on Intrada Amino Acid." Imtakt Technical Notes. Link
-
Thermo Fisher Scientific. "Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS."[5] Application Note 65369. Link
-
Shimadzu. "LC/MS/MS Method Package for D/L Amino Acids." Shimadzu Application News. Link
-
Guo, K., et al. "A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma." Journal of Chromatography B, 2021. Link
-
Bornø, A., et al. "Quantification of 1-13C Leucine Enrichment in Plasma." Analytical Biochemistry, 2018.[4] (Contextual citation for isotopic correction methods).
Sources
- 1. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. isotope.com [isotope.com]
- 3. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
Application Note: Metabolic Flux Analysis of BCAA Oxidation and Protein Turnover in Murine Models of Insulin Resistance using L-LEUCINE (1-13C)
Executive Summary & Scientific Rationale
Elevated circulating Branched-Chain Amino Acids (BCAAs)—leucine, isoleucine, and valine—constitute a robust metabolic "signature" of insulin resistance, obesity, and Type 2 Diabetes (T2D). While static plasma concentrations suggest dysregulation, they do not reveal the underlying kinetic defects.
L-Leucine (1-13C) is the gold-standard tracer for dissecting these kinetics because of its unique metabolic fate. The 13C label is located on the carboxyl group. During catabolism, leucine is first transaminated to
Therefore, by measuring
-
Whole-body Protein Turnover: The flux of leucine entering/leaving the protein pool.[1]
-
BCAA Oxidation Rate: The specific activity of the BCKDH enzyme, which is often the rate-limiting defect in metabolic disease.
Mechanism of Action
The following diagram illustrates the metabolic fate of the tracer and the critical measurement points.
Figure 1: Metabolic fate of L-Leucine (1-13C). The 13C label is released solely at the BCKDH step, making 13CO2 a direct proxy for BCAA oxidation efficiency.
Experimental Protocols
Two distinct protocols are presented:
-
The Breath Test: A non-invasive, high-throughput screen for oxidation defects.
-
The Primed Constant Infusion: The rigorous method for calculating Flux, Synthesis, and Oxidation rates.
Protocol A: Non-Invasive CO Breath Test (Screening)
Best for: Rapidly phenotyping BCAA oxidation capacity in large cohorts of mice (e.g., wt vs. ob/ob).
Materials:
-
L-Leucine (1-13C), 99% enrichment.
-
Breath collection chambers (airtight containers with inlet/outlet ports).
-
IRMS (Isotope Ratio Mass Spectrometry) or portable 13CO2 analyzer.
Workflow:
-
Fasting: Fast mice for 4-6 hours to basalize metabolic rate (overnight fasting may induce catabolic stress in mice).
-
Basal Sampling: Place mouse in chamber for 15 min. Collect basal breath sample to determine natural abundance
C. -
Tracer Administration: Administer 10 mg/kg L-Leucine (1-13C) via oral gavage or IP injection.
-
Note: Oral gavage includes first-pass hepatic metabolism; IP bypasses the gut initially.
-
-
Collection: Seal chamber (with controlled airflow). Collect breath samples every 15 minutes for 90-120 minutes.
-
Readout: Peak
CO excretion typically occurs at 30-45 minutes. -
Analysis: Compare "Cumulative Percent Dose Recovered" (cPDR) between groups. Lower cPDR indicates impaired BCKDH activity.
Protocol B: Primed Constant Infusion (Steady State Flux)
Best for: Detailed mechanistic insight into protein synthesis vs. degradation vs. oxidation.
1. Surgical Preparation (5-7 days prior)
-
Implant catheters in the right jugular vein (for infusion) and left carotid artery (for sampling).
-
Alternative: Use tail vein for infusion and tail tip bleed for sampling (less invasive, but higher stress may alter glucose/insulin levels).
2. Tracer Preparation
-
Vehicle: Sterile 0.9% Saline.
-
Concentration: Prepare a 4 µmol/mL solution (adjust based on pump speed).
3. Infusion Protocol
-
Step 1 (Prime): Administer a bolus dose to rapidly fill the bicarbonate and leucine pools.
-
Leucine Prime: 20 µmol/kg
-
NaH
CO Prime: 1.5 µmol/kg (Critical: Primes the bicarbonate pool so breath CO reaches equilibrium faster).
-
-
Step 2 (Continuous Infusion): Immediately follow with constant infusion.
-
Rate: 20 - 30 µmol/kg/h .
-
Duration: 120 minutes.[4]
-
4. Sampling Schedule
-
Blood: Collect 15-20 µL microsamples at t = 0 (background), 90, 100, 110, and 120 minutes (Steady State).
-
Breath: If measuring oxidation, collect breath samples at the same time points.
-
Terminal Tissue: At t=120, rapidly euthanize and freeze liver/muscle in liquid nitrogen to measure tissue-bound enrichment (for protein synthesis rate).
Analytical Methods & Data Processing
Analytical Platforms
-
Plasma Enrichment: GC-MS (Gas Chromatography-Mass Spectrometry).
-
Derivatization: TBDMS (tert-butyldimethylsilyl) or MTBSTFA.
-
Target Ion: Monitor the [M-57]+ fragment.
-
Crucial Distinction: Measure enrichment of
-KIC (Ketoisocaproate), not Leucine. -
Reasoning: Intracellular leucine is the true precursor for protein synthesis. Plasma leucine enrichment overestimates the precursor pool (due to dilution by unlabeled leucine from proteolysis). Plasma KIC equilibrates with intracellular leucine, providing a more accurate surrogate (Wolfe et al.).
-
-
Breath Enrichment: IRMS.
-
Measure ratio of
CO / CO (reported as APE or ).
-
Calculations (The "Wolfe" Model)
1. Whole Body Leucine Flux (
-
= Infusion rate (
mol/kg/h). - = Enrichment of infusate (usually 99% or 0.99).
- = Enrichment of plasma KIC at steady state (MPE).
2. Leucine Oxidation Rate (
-
= Total CO
production rate (measured via indirect calorimetry). -
= Enrichment of expired CO
. - = Enrichment of plasma KIC (precursor).
-
= Bicarbonate retention factor (typically 0.81 in mice; accounts for
CO trapped in bone/pool).
3. Protein Synthesis (
Expected Results & Interpretation
The following table summarizes typical phenotypic data in a metabolic disease model (e.g., db/db mouse or High-Fat Diet) compared to a Lean Control.
| Parameter | Lean Control | Obese/Insulin Resistant | Interpretation |
| Plasma BCAA Conc. | Normal | High | The "BCAA Signature" of insulin resistance. |
| Leucine Flux ( | Normal | Increased | High proteolysis drives systemic AA availability. |
| Oxidation Rate ( | Normal | Decreased | Critical Defect: BCKDH activity is suppressed (often by BCKDH Kinase). |
| Synthesis ( | Normal | Variable | Often resistant to insulin's anabolic effect (anabolic resistance). |
Troubleshooting & Quality Control
-
Self-Validation 1 (Steady State): Plot enrichments at t=90, 100, 110, 120. The slope must be zero. If rising, the pool is not equilibrated (extend infusion).
-
Self-Validation 2 (KIC vs. Leu): Plasma KIC enrichment should be roughly 70-80% of Plasma Leucine enrichment. If KIC > Leucine, suspect analytical error (this is physiologically impossible as KIC is derived from Leucine).
-
Catheter Patency: If the animal is stressed (high corticosterone), proteolysis increases, artificially inflating Flux (
). Acclimatization is vital.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Primed Constant Infusion protocol.
References
-
Newgard, C. B. (2012).[7] Interplay between lipids and branched-chain amino acids in development of insulin resistance.[7][8][9] Cell Metabolism, 15(5), 606-614.[7] Link
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope tracers in metabolic research: principles and practice of kinetic analysis. Wiley-Liss.
-
Herman, M. A., et al. (2010). A branched-chain amino acid-related metabolic signature that differentiates obese and lean humans and contributes to insulin resistance.[8] Cell Metabolism, 11(4), 317-329. Link
- Sunny, N. E., et al. (2015). Mitochondrial flux and insulin resistance. Current Opinion in Clinical Nutrition & Metabolic Care, 18(5), 447. (Discusses tracer methodology in rodents).
-
Ayala, J. E., et al. (2011). Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice. Disease Models & Mechanisms, 3(9-10), 525-534. (Standard for catheterization and fasting protocols). Link
Sources
- 1. metsol.com [metsol.com]
- 2. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of whole body L-leucine oxidation by noninvasive L-[1-13C]leucine breath tests: a reappraisal in patients with maple syrup urine disease, obligate heterozygotes, and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a [13CO2] breath test to study short-term amino acid catabolism during the postprandial phase of a meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurements of substrate oxidation using (13)CO 2-breath testing reveals shifts in fuel mix during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interplay between lipids and branched-chain amino acids in development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Insulin action, type 2 diabetes, and branched-chain amino acids: A two-way street. [scholars.duke.edu]
- 9. Mechanisms connecting dysregulated BCAA, glucose & lipid metabolism in the pathogenesis of metabolic disease - Christopher Newgard [grantome.com]
Standard operating procedure for L-LEUCINE (1-13C) tracer experiments
Application Note & Protocol for In Vivo Protein Metabolism
Core Directive & Scope
This document defines the standard operating procedure (SOP) for utilizing L-Leucine (1-13C) to quantify Fractional Synthetic Rate (FSR) of protein and Whole-Body Oxidation rates.
Unlike ring-labeled tracers (e.g., L-Phenylalanine-ring-d5), L-Leucine (1-13C) is unique because the 1-Carbon (carboxyl group) is decarboxylated during the first irreversible step of oxidation. This allows for the simultaneous measurement of:
-
Protein Synthesis: Via incorporation of the tracer into tissue protein.
-
Oxidation: Via the appearance of
in expired breath.[1][2]
Mechanistic Logic
The validity of this protocol rests on the Reciprocal Pool Model . Intracellular leucine has two fates: incorporation into protein or transamination to
Figure 1: Metabolic fate of L-Leucine (1-13C).[3][4] Note that Plasma KIC is the preferred surrogate for the intracellular pool because it equilibrates rapidly with intracellular KIC.
Pre-Experimental Preparation
Tracer Formulation (Sterile)
Reagents:
-
L-Leucine (1-13C), 99 atom% excess (APE).[5]
-
Sodium Bicarbonate (
), 99 APE (for bicarbonate pool priming). -
0.9% Saline (sterile, pyrogen-free).
Protocol:
-
Dissolution: Dissolve L-Leucine (1-13C) in sterile saline to a concentration of 4–6 mg/mL .
-
Sterilization: Pass solution through a 0.22 µm PVDF filter into a sterile, pyrogen-free vial.
-
QC Check: Verify concentration via HPLC and isotopic purity via GC-MS before human use. Test for pyrogens (LAL assay).
Subject Preparation
-
State: Post-absorptive (overnight fast) is standard to establish basal rates.
-
Catheterization:
-
Site A (Infusion): Antecubital vein (forearm).
-
Site B (Sampling): Contralateral hand vein or wrist. Crucial: The hand must be heated (heating pad/box at ~55°C) to "arterialize" the venous blood, ensuring the sample reflects systemic clearance rather than local metabolism.
-
Experimental Workflow: Prime-Constant Infusion
The "Prime-Constant" method is mandatory to reach isotopic equilibrium (plateau) rapidly. Without a prime, steady state may take >6 hours.
Dosing Strategy (Human Adult Standard)
| Component | Dose / Rate | Purpose |
| Priming Dose (Leu) | 1.0 mg/kg (Bolus) | Instantly fill the free leucine pool. |
| Priming Dose (Bicarb) | 0.2 mg/kg (Bolus) | Optional but recommended. Primes the bicarbonate pool to allow immediate breath oxidation measurements. |
| Constant Infusion | 1.0 mg/kg/hour | Maintains steady state (replacement of oxidized/synthesized tracer). |
Timeline Protocol
Figure 2: Experimental timeline. Biopsies are spaced to allow measurable tracer incorporation (linear uptake phase).
Step-by-Step:
-
T-30 min: Collect baseline breath (into Douglas bag or vacutainer) and baseline blood (plasma).
-
T=0: Administer L-Leucine (1-13C) prime and NaH13CO3 prime over 2 minutes. Immediately start the constant infusion pump.
-
T=120 min: Isotopic equilibrium is typically reached.
-
T=180 min (Biopsy 1): Perform first muscle biopsy (Vastus lateralis). Collect simultaneous blood and breath samples.[2]
-
T=360 min (Biopsy 2): Perform second muscle biopsy. Collect final blood and breath samples.[2] Stop infusion.
Sampling & Analytical Methods
Blood: Plasma KIC Enrichment (GC-MS)
Why KIC? As noted in Section 1, Plasma KIC tracks the intracellular leucine pool better than Plasma Leucine.
Derivatization (Quinoxalinol-TMP or TBDMS):
-
Extraction: Acidify plasma, extract keto-acids with ethyl acetate.
-
Derivatization: React with o-phenylenediamine (to form quinoxalinol ring) and then MSTFA or MTBSTFA (silylation).
-
GC-MS Setup:
-
Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
SIM Monitoring: Monitor ions corresponding to the fragment containing the alpha-carbon.
-
Target: Measure ratio of labeled (m+1) to unlabeled (m+0) KIC.
-
Tissue: Protein-Bound Leucine (GC-C-IRMS or GC-MS)
-
Processing: Homogenize tissue
Precipitate protein (SSA/TCA) Wash pellet Acid Hydrolysis (6M HCl, 110°C, 24h). -
Purification: Cation exchange chromatography to isolate amino acids.
-
Derivatization: N-acetyl-n-propyl (NAP) or TBDMS esters.
-
Analysis:
-
GC-C-IRMS: Preferred for low enrichments (high sensitivity).
-
GC-MS: Acceptable if infusion rate is high enough to generate detectable M+1 enrichment in protein (>0.2 APE).
-
Breath: 13CO2 Enrichment (IRMS)
-
Collection: Breath into breath bags; transfer to evacuated Exetainer tubes.
-
Analysis: Continuous Flow IRMS (CF-IRMS).
-
Normalization: Correct for baseline
abundance (natural drift).
Calculations & Data Processing
Fractional Synthetic Rate (FSR)
The rate at which precursor amino acids are incorporated into protein.
[6]- : Enrichment (Atom Percent Excess, APE) of protein-bound leucine at time 2 and time 1.
- : Average enrichment of Plasma KIC (surrogate for intracellular pool) during the interval.
- : Time interval in hours.
Whole Body Leucine Oxidation
-
: Rate of expired
(calculated from VCO2 and breath enrichment). - : Plasma KIC enrichment (precursor).[4]
-
: Bicarbonate retention factor (typically 0.81 in fasted state), correcting for
that is produced but trapped in the body's bicarbonate pool rather than expired.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The foundational text for tracer kinetics).
-
Matthews, D. E., et al. (1980).[7] "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. (Establishes the prime-constant method).
-
Smith, K., et al. (2011). "Tracer selection for in vivo measurement of human muscle protein synthesis." American Journal of Physiology, 301. (Validates KIC as the surrogate).
-
Wilkinson, D. J., et al. (2014). "Stable isotope tracers and exercise physiology: past, present and future." The Journal of Physiology, 592(11). (Application in drug/exercise trials).
-
Schwenk, W. F., et al. (1984). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology, 247. (Defines the reciprocal pool model used in Figure 1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 47925166.fs1.hubspotusercontent-na1.net [47925166.fs1.hubspotusercontent-na1.net]
- 3. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Pediatric Metabolism: A Guide to L-Leucine (1-¹³C) Tracer Applications
This guide provides an in-depth exploration of the application of L-Leucine labeled with Carbon-13 (L-Leucine (1-¹³C)) in pediatric metabolic research. It is designed for researchers, clinicians, and pharmaceutical scientists dedicated to understanding the dynamic nature of protein metabolism in children. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying principles, experimental design considerations, and data interpretation, ensuring scientifically robust and ethically sound research in a vulnerable population.
The Significance of L-Leucine (1-¹³C) in Pediatric Research
The study of protein metabolism in children is crucial for understanding growth, nutritional requirements, and the pathophysiology of various diseases. Unlike adults, children are in a constant state of net protein accretion, making the dynamics of protein synthesis and breakdown particularly important.[1] Stable isotopes, which are non-radioactive and naturally occurring, have emerged as the gold standard for in-vivo metabolic studies in pediatrics due to their safety and ethical acceptability.[1][2][3][4]
L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a building block for protein synthesis but also as a key regulator of metabolic signaling pathways, particularly the mTOR pathway which governs cell growth.[5][6] When labeled with ¹³C at the first carbon (carboxyl group), L-Leucine (1-¹³C) becomes a powerful tracer to quantitatively assess whole-body protein kinetics.[1]
The fundamental principle lies in tracing the fate of the ¹³C label. Once introduced into the body, L-Leucine (1-¹³C) can either be incorporated into new proteins (protein synthesis) or be oxidized for energy. In the process of oxidation, the ¹³C-labeled carboxyl group is released as ¹³CO₂, which can be measured in expired breath.[1] This allows for the calculation of key metabolic parameters:
-
Leucine Oxidation: A direct measure of how much leucine is being used for energy.
-
Non-Oxidative Leucine Disposal (NOLD): An indirect measure of whole-body protein synthesis.[7]
-
Endogenous Leucine Rate of Appearance (Endo Ra): An indicator of whole-body protein breakdown.[7]
This approach has been instrumental in advancing our understanding of protein metabolism in various pediatric conditions, including:
-
Nutritional interventions: Assessing the anabolic effects of different dietary compositions.[8][9]
-
Metabolic disorders: Investigating inherited metabolic diseases like phenylketonuria and maple syrup urine disease.[10][11]
-
Chronic illnesses: Understanding the impact of diseases like type 1 diabetes on protein balance.[8]
-
Growth and development: Studying the influence of hormones and exercise on protein accretion.[12]
Methodological Approaches: Intravenous Infusion vs. Oral Breath Test
Two primary methodologies are employed for L-Leucine (1-¹³C) tracer studies in pediatrics: the intravenous (IV) infusion method and the less invasive oral breath test. The choice of method depends on the specific research question, the desired level of detail, and the clinical status of the child.
The Intravenous L-Leucine (1-¹³C) Infusion Method
This is considered the classic and most comprehensive approach for determining whole-body protein kinetics.[1] It involves a primed, continuous intravenous infusion of L-Leucine (1-¹³C) to achieve a steady-state isotopic enrichment in the plasma.
Causality Behind the Choices:
-
Primed, Continuous Infusion: A priming dose is administered to rapidly achieve isotopic equilibrium in the body's leucine pools, followed by a continuous infusion to maintain this steady state. This is crucial for accurate kinetic calculations.
-
Blood and Breath Sampling: Periodic blood samples are collected to measure the isotopic enrichment of leucine and its ketoacid, α-ketoisocaproate (KIC), in the plasma.[13][14] Simultaneously, breath samples are collected to measure the enrichment of ¹³CO₂.[1][7]
Experimental Workflow:
Caption: Intravenous L-Leucine (1-¹³C) Infusion Workflow.
Detailed Protocol: Intravenous L-Leucine (1-¹³C) Infusion
I. Subject Preparation:
-
Ethical Approval and Informed Consent: Obtain approval from the institutional review board and informed consent from parents/guardians and assent from the child, where appropriate.
-
Fasting: Subjects should be fasted overnight (typically 8-12 hours, age-dependent) to achieve a basal metabolic state.
-
IV Access: Insert two intravenous catheters: one for the tracer infusion and one in the contralateral arm for blood sampling.
II. Tracer Preparation and Administration:
-
Tracer Solution: Prepare a sterile solution of L-Leucine (1-¹³C) in normal saline. The exact concentration will depend on the infusion rate and subject's body weight.
-
Priming Dose: Administer a priming bolus of L-Leucine (1-¹³C) to rapidly equilibrate the body's leucine pools.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-Leucine (1-¹³C) using a calibrated infusion pump. A typical infusion period is 4-6 hours.[1]
III. Sample Collection:
-
Baseline Samples: Collect baseline blood and breath samples before the tracer infusion begins.
-
Blood Sampling: Draw blood samples at regular intervals (e.g., every 30-60 minutes) into heparinized tubes. Immediately centrifuge at 4°C to separate plasma and store at -80°C until analysis.
-
Breath Sampling: Collect breath samples into collection bags or tubes at the same time points as blood sampling.
IV. Sample Analysis:
-
Plasma Analysis:
-
Determine the isotopic enrichment of plasma leucine and its transamination product, α-ketoisocaproate (KIC), using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15][16][17] KIC enrichment is often used as a surrogate for intracellular leucine enrichment.[14]
-
-
Breath Analysis:
-
Measure the ¹³CO₂ enrichment in expired air using Isotope Ratio Mass Spectrometry (IRMS).[1]
-
V. Data Calculation:
-
Calculate leucine kinetics using established steady-state equations. This involves determining the rates of leucine appearance (Ra), oxidation, and non-oxidative disposal (NOLD).
The Oral L-Leucine (1-¹³C) Breath Test
This non-invasive method is particularly advantageous in pediatric populations where frequent blood sampling is challenging or undesirable.[12] It primarily provides a measure of leucine oxidation.
Causality Behind the Choices:
-
Oral Administration: A single oral dose of L-Leucine (1-¹³C) is given, often mixed with a small meal or drink to mimic a postprandial state.[11]
-
Breath Sampling Only: The primary endpoint is the appearance of ¹³CO₂ in the breath over time, which reflects the rate of leucine oxidation.
Experimental Workflow:
Caption: Oral L-Leucine (1-¹³C) Breath Test Workflow.
Detailed Protocol: Oral L-Leucine (1-¹³C) Breath Test
I. Subject Preparation:
-
Ethical Approval and Informed Consent: As per the intravenous protocol.
-
Fasting: Subjects should be fasted overnight.
II. Tracer Administration:
-
Oral Dose: A pre-weighed dose of L-Leucine (1-¹³C) is dissolved in a palatable liquid or mixed with a small standardized meal. The dose is typically based on the subject's body weight.
III. Sample Collection:
-
Baseline Sample: Collect a baseline breath sample before administering the tracer.
-
Serial Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 3 to 6 hours.
IV. Sample Analysis:
-
Breath Analysis: Measure the ¹³CO₂ enrichment in each breath sample using IRMS.
V. Data Calculation:
-
Calculate the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over the collection period. This provides an index of leucine oxidation.
Data Presentation and Interpretation
A clear presentation of quantitative data is essential for interpreting the results of L-Leucine (1-¹³C) studies.
Table 1: Typical Parameters Measured in Pediatric L-Leucine (1-¹³C) Studies
| Parameter | Method of Measurement | Typical Units | Metabolic Significance |
| Leucine Flux (Ra) | IV Infusion | μmol/kg/h | Overall rate of leucine turnover |
| Leucine Oxidation | IV Infusion / Oral Breath Test | μmol/kg/h or % dose recovered | Rate of leucine catabolism for energy |
| Non-Oxidative Leucine Disposal (NOLD) | IV Infusion | μmol/kg/h | Index of whole-body protein synthesis |
| Endogenous Leucine Production (Endo Ra) | IV Infusion | μmol/kg/h | Index of whole-body protein breakdown |
| Net Leucine Balance | IV Infusion | μmol/kg/h | (NOLD - Endo Ra); indicator of net protein gain or loss |
Analytical Considerations and Quality Control
The accuracy of L-Leucine (1-¹³C) studies hinges on precise analytical measurements.
-
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are the primary analytical platforms.[1][16] GC-MS is used to measure the enrichment of ¹³C-leucine and ¹³C-KIC in plasma, while IRMS is used for ¹³CO₂ analysis in breath.[1]
-
Internal Standards: The use of internal standards in mass spectrometry is crucial for accurate quantification.[18]
-
Quality Control: Regular calibration of mass spectrometers and the use of reference materials are essential for ensuring data quality and inter-laboratory comparability.
Future Directions and Emerging Applications
The use of L-Leucine (1-¹³C) in pediatric research continues to evolve. Future applications may include:
-
Personalized Nutrition: Tailoring dietary recommendations for children with specific metabolic needs based on their individual protein kinetics.
-
Drug Development: Assessing the impact of new therapies on protein metabolism in children with chronic diseases.
-
Minimally Invasive Techniques: Further development and validation of breath-based methods to reduce the burden on pediatric research participants.[12][19]
Conclusion
L-Leucine (1-¹³C) is an invaluable tool for safely and ethically investigating the complexities of protein metabolism in children. By providing quantitative data on protein synthesis, breakdown, and oxidation, it enables researchers to gain critical insights into normal growth and the pathophysiology of a wide range of pediatric disorders. The rigorous application of the protocols outlined in this guide will ensure the generation of high-quality, reproducible data, ultimately contributing to improved health outcomes for children.
References
-
Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
A non-invasive 13CO2 breath test detects differences in anabolic sensitivity with feeding and heavy resistance exercise in. (2022, April 23). Wiley Online Library. Retrieved February 3, 2026, from [Link]
-
Pediatric protein metabolism techniques – a review. (n.d.). Italian Journal of Pediatrics. Retrieved February 3, 2026, from [Link]
-
Whey and casein labeled with L-[1-13C]leucine and muscle protein synthesis: Effect of resistance exercise and protein ingestion. (2025, August 10). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The Effect of Oral Leucine on Protein Metabolism in Adolescents with Type 1 Diabetes Mellitus. (n.d.). PMC. Retrieved February 3, 2026, from [Link]
-
Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. (1982, November). PubMed. Retrieved February 3, 2026, from [Link]
-
The Indicator Amino Acid Oxidation Method With the Use of l-[1-13C]Leucine Suggests a Higher Than Currently Recommended Protein Requirement in Children With Phenylketonuria. (2017, February). PubMed. Retrieved February 3, 2026, from [Link]
-
A carbon-13 breath test to characterize glucose absorption and utilization in children. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Assessment of whole body L-leucine oxidation by noninvasive L-[1-13C]leucine breath tests: a reappraisal in patients with maple syrup urine disease, obligate heterozygotes, and healthy subjects. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Leucine metabolism at graded amino acid intakes in children receiving parenteral nutrition. (2025, August 6). JPEN. Retrieved February 3, 2026, from [Link]
-
Fraction of infused tracer ((13C]leucine) that underwent oxidation. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. (2023). PubMed. Retrieved February 3, 2026, from [Link]
-
13C mixed triglyceride breath test: a noninvasive method to assess lipase activity in children. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Amino Acid Availability and Age Affect the Leucine Stimulation of Protein Synthesis and eIF4F Formation in Muscle. (n.d.). NIH. Retrieved February 3, 2026, from [Link]
-
The use of stable isotope techniques for nutritional and metabolic research in paediatrics. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Leucine is a major regulator of muscle protein synthesis in neonates. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
LC-MS/MS characterization of leucine contamination in the PA-PT sample. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Stable Isotope Techniques to Develop and Monitor Nutrition Programmes. (n.d.). International Atomic Energy Agency. Retrieved February 3, 2026, from [Link]
-
L-Leucine Improves Metabolic Disorders in Mice With in-utero Cigarette Smoke Exposure. (2021, June 30). Frontiers in Physiology. Retrieved February 3, 2026, from [Link]
-
Stable Isotope Tracers: Technological Tools that have Emerged. (n.d.). NCBI. Retrieved February 3, 2026, from [Link]
-
High Quality 13C metabolic flux analysis using GC-MS. (n.d.). RWTH Publications. Retrieved February 3, 2026, from [Link]
-
Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Stable isotopes as metabolic probes for nutritional studies in neonates. (1995, March). PubMed. Retrieved February 3, 2026, from [Link]
-
icmr,nin recommended dietary allowances for indians,2020. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
- 1. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of stable isotope techniques for nutritional and metabolic research in paediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stable isotopes as metabolic probes for nutritional studies in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Availability and Age Affect the Leucine Stimulation of Protein Synthesis and eIF4F Formation in Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine is a major regulator of muscle protein synthesis in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. The Effect of Oral Leucine on Protein Metabolism in Adolescents with Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Indicator Amino Acid Oxidation Method with the Use of l-[1-13C]Leucine Suggests a Higher than Currently Recommended Protein Requirement in Children with Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of whole body L-leucine oxidation by noninvasive L-[1-13C]leucine breath tests: a reappraisal in patients with maple syrup urine disease, obligate heterozygotes, and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. researchgate.net [researchgate.net]
- 14. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing L-LEUCINE (1-13C) dosage for accurate protein synthesis measurement
Topic: Optimizing L-LEUCINE (1-13C) Dosage for Protein Synthesis (FSR) Ticket ID: LEU-13C-OPT-001 Status: Open Analyst: Senior Application Scientist
Introduction: The "Steady State" Mandate
Welcome to the technical support guide for stable isotope tracers. You are likely here because your Fractional Synthesis Rate (FSR) data is noisy, or your enrichment curves are drifting.
The accuracy of measuring protein synthesis using L-Leucine (1-13C) hinges on one critical concept: Isotopic Plateau . If your precursor pool enrichment varies significantly during the tracer incorporation period, your calculation of FSR becomes a moving target.
This guide moves beyond basic protocols to the optimization of your tracer kinetics, ensuring you achieve and maintain a true steady state.
Module 1: Experimental Design & Dosage Optimization
The Core Challenge: The Priming Dose
Many researchers struggle because they treat the priming dose as a fixed volume rather than a calculated variable. The goal of the prime is to instantaneously raise the body's leucine pool enrichment to the level that the continuous infusion will sustain.
The "60-Minute" Rule of Thumb A robust starting point for optimization is the ratio where the priming bolus equals the amount of tracer infused over 60 minutes.
Standard Optimization Table
| Parameter | Standard Starting Dose | Optimization Logic |
| Priming Bolus | 1.0 mg/kg (approx. 7.6 µmol/kg) | Increase if subject is in a hypermetabolic state (e.g., post-exercise, sepsis) to instantly fill the expanded turnover pool. |
| Continuous Infusion | 1.0 mg/kg/hour (approx. 0.12 µmol/kg/min) | Adjust based on oxidation rates. If enrichment is too low (<2% MPE), increase infusion, not just the prime. |
| Target Enrichment | 4% - 6% TTR (Tracer-to-Tracee Ratio) | Too Low: Difficult to distinguish from background noise. Too High: Wastes expensive tracer; risks violating "tracer" assumptions (metabolic perturbation). |
Visualizing the Pathway
To optimize dosage, you must understand the metabolic fate of your tracer. You are infusing into the plasma, but protein synthesis occurs intracellularly.
Figure 1: The metabolic fate of L-Leucine.[1][2][3][4][5][6][7][8] Note the reversible transamination to KIC. Because intracellular leucine equilibrates rapidly with KIC, and KIC is released into plasma, Plasma KIC is the best non-invasive surrogate for intracellular enrichment.
Module 2: Troubleshooting & FAQs
Q1: My enrichment curve is drifting upward/downward. What is wrong?
Diagnosis: Your Prime-to-Infusion ratio is incorrect.
-
Upward Drift: Your infusion rate is too high relative to your prime (or you under-primed). The pool is slowly filling up to match the infusion rate.
-
Downward Drift: You over-primed. The initial bolus spiked enrichment higher than the continuous infusion could sustain.
Corrective Action: Run a pilot study with frequent blood sampling (e.g., every 10 mins for the first hour).
-
If drifting up: Increase Prime or Decrease Infusion.
-
If drifting down: Decrease Prime or Increase Infusion.
Q2: Why do experts recommend measuring KIC instead of Leucine?
The "Reciprocal Pool" Logic: Protein synthesis draws from the intracellular leucine pool. However, measuring intracellular leucine requires a muscle biopsy, which is invasive and technically difficult to process.
-
The Solution: Intracellular leucine is transaminated to
-ketoisocaproate (KIC).[4] -
The Mechanism: KIC flows freely back into the plasma. Therefore, Plasma KIC enrichment
Intracellular Leucine enrichment . -
The Trap: Plasma Leucine enrichment is often 20-30% higher than intracellular enrichment. Using Plasma Leucine as your precursor will artificially underestimate your Protein Synthesis Rate (FSR).
Q3: My GC-MS peaks are tailing or disappearing. Is it the tracer?
Diagnosis: Likely a derivatization failure, not a tracer issue. The standard reagent, MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide), is highly sensitive to moisture.
-
Symptom: "Ghost peaks" or loss of the Leucine-tBDMS derivative peak.
-
Fix: Ensure samples are completely dry (lyophilized) before adding reagent. Use fresh MTBSTFA.
Module 3: Step-by-Step Protocol (Primed Continuous Infusion)
This protocol assumes a standard 70kg human subject.
1. Catheterization
-
Insert catheter A (antecubital vein) for tracer infusion.
-
Insert catheter B (contralateral hand vein) for "arterialized" blood sampling. Keep this hand in a heating box (55-60°C) to open shunts.
2. Baseline Collection (t = -10 min)
-
Draw blood and biopsy (if applicable) before tracer starts. This is critical to determine natural abundance (background).
3. The Prime (t = 0)
-
Bolus: Inject 1.0 mg/kg of L-Leucine (1-13C) over 1-2 minutes.
-
Tip: Dissolve the tracer in sterile saline. Ensure the concentration allows for a manageable volume.
4. The Infusion (t = 0 to End)
-
Immediately start the pump at 1.0 mg/kg/hour .
-
Critical: Do not flush the priming line with saline into the patient; this adds undefined volume. Connect the infusion line directly.
5. Equilibrium Phase (t = 0 to 120 min)
-
Allow the tracer to equilibrate. Do not sample for FSR during this noise phase.
6. Sampling Phase (t = 120 to 180+ min)
-
Collect blood samples every 15-20 minutes to confirm "Isotopic Plateau."
-
Perform muscle biopsies at the start and end of this window.
7. Calculation (The Precursor-Product Equation)
- : Enrichment of protein-bound leucine at time 2 and 1.
- : Average enrichment of the precursor pool (Plasma KIC) during the interval.[2][3]
Module 4: Troubleshooting Workflow
Figure 2: Rapid decision tree for common stable isotope tracer anomalies.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd Edition).[9] Wiley-Liss.[10]
-
Smith, K., et al. (2011). Tracer selection for in vivo measurement of human muscle protein synthesis. Journal of Applied Physiology.
-
Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[11] American Journal of Physiology-Endocrinology and Metabolism.[5][12]
-
Wilkinson, D. J., et al. (2017). Stable isotope tracers in muscle physiology research. The Physiological Society.
Sources
- 1. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of precursor pools with leucine, alpha-ketoisocaproate, and phenylalanine tracers used to measure splanchnic protein synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.uchicago.edu [journals.uchicago.edu]
- 10. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 11. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Common pitfalls in L-LEUCINE (1-13C) tracer studies and how to avoid them
Introduction
L-Leucine (1-13C) is the gold standard tracer for measuring whole-body and tissue-specific protein turnover in vivo.[1] Its utility stems from the unique metabolic fate of the branched-chain amino acids: unlike other amino acids, leucine is primarily oxidized in skeletal muscle rather than the liver, and its oxidation involves an irreversible decarboxylation step that releases the C1 carbon as ¹³CO₂.
However, the validity of these studies rests on strict adherence to kinetic models. Deviations in sampling sites, precursor pool estimation, or isotopic steady state assumptions can lead to synthesis rate errors of 30-50% .
This guide addresses the most critical technical pitfalls encountered by researchers.
Part 1: The Precursor Pool Dilemma
Q: Why are my calculated fractional synthesis rates (FSR) consistently lower than literature values?
Diagnosis: You are likely using Plasma Leucine enrichment as the surrogate for the precursor pool, rather than Plasma α-Ketoisocaproate (α-KIC) .[1]
The Mechanism: Protein synthesis draws amino acids from the intracellular pool, not the plasma. The intracellular leucine pool is always less enriched than the plasma pool because it is constantly diluted by unlabeled leucine released from protein breakdown (proteolysis).
-
Plasma Leucine: High enrichment (Input).
-
Intracellular Leucine: Lower enrichment (True Precursor).
-
Plasma α-KIC: Equilibrium with intracellular leucine.
Because measuring intracellular leucine requires tissue biopsies (invasive and difficult), we use Plasma α-KIC . Leucine is transaminated to α-KIC intracellularly. This reaction is rapid and reversible. Therefore, α-KIC exported back into the plasma carries the enrichment signature of the intracellular environment, making it a superior surrogate.
Corrective Protocol:
-
Isolate α-KIC: During GC-MS sample prep, derivatize the keto-acid fraction separately from the amino acid fraction.
-
Calculation: Use α-KIC enrichment (MPE or TTR) as the denominator (
) in your FSR equation.
Visualizing the Reciprocal Pool Model
Figure 1: The 2-Pool Model illustrating why Plasma KIC is the correct surrogate. Note the dilution of Intracellular Leucine by Protein Breakdown.
Part 2: Tracer Administration & Priming
Q: My enrichment curves show a slow drift and never truly plateau. What went wrong?
Diagnosis: Insufficient or missing Priming Dose .
The Mechanism: A constant infusion alone takes 5–7 half-lives to reach isotopic plateau (steady state). For leucine, this could take 4–6 hours, wasting valuable tracer and time. A "prime" (bolus) instantly fills the pool to the target enrichment level.
The "Double Prime" Requirement: For oxidation studies involving L-[1-13C]Leucine, you must prime two pools:
-
The Leucine Pool: To reach steady state in plasma/tissue.
-
The Bicarbonate Pool: The ¹³CO₂ released from leucine oxidation enters the body's large bicarbonate pool. Without a NaH¹³CO₃ prime, it takes hours for the breath ¹³CO₂ to equilibrate with the production rate.
Recommended Priming Protocol:
| Component | Dose Calculation (Example) | Purpose |
| L-[1-13C] Leucine | Instantly raises plasma leucine enrichment to steady state. | |
| NaH¹³CO₃ | Instantly raises body bicarbonate pool enrichment to match expected oxidation. | |
| Continuous Infusion | Maintains the steady state. |
Critical Check: If your breath ¹³CO₂ enrichment is still rising after 2 hours, your bicarbonate prime was too low.
Part 3: Oxidation & Breath Sampling
Q: How do I correct for ¹³CO₂ that is produced but not exhaled?
Answer: You must apply a Bicarbonate Retention Factor (
Not all ¹³C released from leucine oxidation is exhaled immediately; some is retained in bone or slow-turnover pools.
-
Standard Factor (
): Typically 0.81 (81% recovery) for resting, post-absorptive subjects. -
Exercise Warning: During intense exercise, acid-base balance shifts. The retention factor can change significantly.[2][3]
-
Fed State: The factor may approach 1.0 (100% recovery) as metabolic flux increases.
Equation for Whole Body Leucine Oxidation (
- : Tracer infusion rate.
- : Isotopic Enrichment of breath CO₂.
- : Total CO₂ production rate (measured via Indirect Calorimetry).
- : Isotopic Enrichment of plasma KIC (precursor).
- : Bicarbonate retention factor (0.81).
Part 4: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High background noise in GC-MS | Contamination or poor derivatization | Use MTBSTFA derivatization for cleaner spectra. Ensure injector liner is clean. |
| Synthesis rate (FSR) is negative | Measurement error or non-steady state | Check if |
| Breath ¹³CO₂ is highly variable | Improper breath collection | Ensure subjects breathe normally. Hyperventilation alters CO₂ pool size. Use a mixing chamber or breath bags. |
| Plasma KIC enrichment > Plasma Leucine | Impossible (Thermodynamically) | Analytical error. KIC is downstream of Leucine. Re-run samples. |
Q: Can I use the "Flooding Dose" method instead of Constant Infusion?
A: Yes, but with caveats.
-
Pros: Shortens study time (<90 min); swamps the precursor pool, making Plasma Leucine
Intracellular Leucine (eliminating the KIC requirement). -
Cons: The massive dose of leucine (grams) stimulates insulin and mTORC1, potentially altering the very protein synthesis rate you are trying to measure.
-
Verdict: Use Constant Infusion for basal/physiological measurements. Use Flooding Dose only if the stimulation effect is irrelevant to your specific question.
Experimental Workflow: The "Golden Protocol"
Figure 2: Timeline for a standard primed, constant-infusion protocol.
References
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link (Establishes the priming dose and steady-state kinetics).
-
Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology-Endocrinology and Metabolism. Link (Validates the use of KIC as the reciprocal pool surrogate).
-
Vogt, J. A., et al. (1992). "Recovery of 13CO2 from infused [1-13C]leucine and [1,2-13C2]leucine in healthy humans." American Journal of Physiology.[4] Link (Details the bicarbonate retention factor and carbon recovery).
-
Smith, K., et al. (1992). "Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine."[5] American Journal of Physiology.[4] Link (Highlights the physiological impact of flooding doses).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Whole body leucine metabolism during and after resistance exercise in fed humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Precision L-Leucine (1-13C) IRMS Analysis
The following technical guide is designed as a specialized support resource for researchers conducting metabolic flux analysis using L-Leucine (1-13C). It prioritizes experimental precision, instrument integrity, and rigorous data correction.
Status: Operational | Topic: Precision Optimization & Troubleshooting | Method: GC-C-IRMS
Executive Summary: The Precision Paradox
In metabolic flux studies, L-Leucine (1-13C) is a "gold standard" tracer. However, analyzing it via Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) introduces a fundamental challenge: Isotopic Dilution .
Unlike older ninhydrin methods that selectively liberated the labeled C-1 carboxyl group, GC-C-IRMS combusts the entire derivatized molecule.
-
L-Leucine Carbon Count: 6
-
Derivatized Leucine (e.g., NAP): ~11 Carbons
-
The Problem: Your specific signal (the 1-13C label) is diluted by naturally abundant carbons from the leucine backbone and the derivatization reagents.
Goal: This guide provides the protocols to minimize noise and maximize the signal-to-noise ratio of this diluted signal.
Module 1: Sample Preparation (The Foundation)
Objective: Minimize isotopic fractionation during chemical handling.
Core Protocol: N-Acetyl-n-Propyl (NAP) Derivatization
While TBDMS is common in GC-MS, it is not recommended for high-precision IRMS due to the formation of silicon carbide in the combustion reactor, which causes incomplete combustion and memory effects. The NAP method is the preferred standard for robustness.
The Workflow:
Figure 1: Critical path for NAP derivatization. Note the two drying steps; residual water here is the primary cause of derivatization failure.
Troubleshooting Sample Prep
Q: Why do I see "split" peaks or tailing for Leucine?
-
Cause: Incomplete derivatization or column overload.
-
Fix: Ensure the acidification of propanol (Step 1) is fresh (acetyl chloride + propanol). Moisture in the reagents allows the reaction to reverse. Store reagents in a desiccator.
Q: My enrichment values are lower than expected.
-
Cause: Kinetic Isotope Effect (KIE) during incomplete reaction.
-
Mechanism: If the reaction does not go to completion (100% yield), the lighter isotope (
C) reacts faster than C. The product becomes isotopically "light" (depleted), and the unreacted substrate becomes "heavy." -
Validation: You must achieve >98% reaction yield. Verify this by running a standard with known concentration via GC-FID or GC-MS before IRMS analysis.
Module 2: Instrument Configuration (The Hardware)
Objective: Ensure quantitative conversion of Carbon to CO2.
The Combustion Interface
The heart of the precision is the oxidation reactor. For Leucine (and other amino acids), the reactor must convert organic carbon to CO
Reactor Setup:
-
Temp: 960°C - 1000°C.
-
Catalyst: NiO/CuO/Pt wires.
-
Maintenance: Re-oxidize the reactor daily with O
backflush if analyzing high-throughput batches.
Troubleshooting The Instrument
Q: I have high background CO2 (m/z 44).
-
Diagnosis: A leak in the reactor connections or exhausted helium purifier.
-
Test: Spray Argon around the reactor fittings while monitoring m/z 40. If m/z 40 spikes, tighten the fitting.
Q: My linearity check failed (Delta values shift with peak height).
-
Cause: Ion source saturation or improper open-split settings.
-
The Rule: IRMS is only precise within a specific voltage range (e.g., 2V - 8V).
-
Fix: Dilute or concentrate samples so all Leucine peaks fall within the linear range determined by your daily "On/Off" reference gas pulses.
Module 3: Data Processing (The Math)
Objective: Mathematically remove the "Dilution" error.
Because we combust the derivative, the measured
The Correction Equation
Where:
- : Total carbons in the derivative.
- : Carbons added by the reagent.[1][2]
- : Carbons in Leucine (6).
- : The isotopic signature of your derivatization reagents.
Critical Step: You must measure
-
Protocol: Derivatize a standard of known isotopic composition (e.g., USGS40 or internal lab standard) using the exact same batch of reagents. Use the equation in reverse to solve for
.
Carbon Dilution Table
Use this table to calculate your specific dilution factors based on your chosen method.
| Derivatization Method | Reagent Added | Leucine Carbons ( | Reagent Carbons ( | Total Carbons ( | Dilution Factor ( |
| NAP (N-acetyl-n-propyl) | Acetyl + Propyl | 6 | 5 | 11 | 0.54 |
| NACME (N-acetyl methyl) | Acetyl + Methyl | 6 | 3 | 9 | 0.67 |
| TBDMS (Silyl) | TBDMS | 6 | 10 | 16 | 0.37 (Poor) |
Insight: NACME offers better signal retention (0.67) than NAP (0.54), but NAP is often preferred for its chromatographic stability.
Frequently Asked Questions (FAQ)
Q1: Can I use TBDMS derivatives for IRMS to save time? A: No. While TBDMS is excellent for GC-MS, silicon atoms form solid silicon carbide (SiC) in the combustion reactor. This deposits on the catalyst, reducing oxidation efficiency over time and causing severe isotopic fractionation. If you must use TBDMS, you require a specialized reactor insert and frequent replacement, which degrades precision.
Q2: How do I calculate Atom Percent Excess (APE) from Delta values? A:
-
Convert Delta to Ratio (R):
(Where for VPDB is 0.011180) -
Convert R to Atom Percent (AP):
-
Calculate APE:
Note: is the natural abundance measurement of the subject before tracer infusion.
Q3: My standard deviation between replicates is >0.5‰. What is wrong? A: Check the integration windows.
-
Issue: In GC-C-IRMS, the background determination is critical. If the software sets the "background" start/end points on the tail of a preceding peak, the ratio will drift.
-
Fix: Manually inspect all integration baselines. Ensure the background is taken from a flat, stable region of the chromatogram.
References
-
Metabolic Solutions. (n.d.). Analysis of Amino Acids by GC-C-IRMS. Retrieved from
-
Meier-Augenstein, W. (1999). Applied Gas Chromatography Coupled to Isotope Ratio Mass Spectrometry. Journal of Chromatography A, 842(1-2), 161-190. Retrieved from
-
Godin, J. P., et al. (2007). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives. Analytical and Bioanalytical Chemistry. Retrieved from
-
Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Retrieved from
-
Thermo Fisher Scientific. (2012). GC Analysis of Derivatized Amino Acids. Retrieved from
Sources
Technical Support Center: Optimizing LC-MS Analysis of L-LEUCINE (1-13C)
Executive Summary: The "M+1" Challenge
Analyzing L-Leucine (1-13C) is distinct from standard pharmacokinetic (PK) assays.[1] You are likely conducting metabolic flux analysis (MFA) or protein turnover studies (e.g., Fractional Synthesis Rate).[1] In this context, "Matrix Effects" are threefold:
-
Ion Suppression: Co-eluting phospholipids/salts reducing ionization efficiency.[1]
-
Isobaric Interference: Failure to separate Leucine from Isoleucine (isomers).[1]
-
Isotopic Interference: High concentrations of endogenous unlabeled Leucine (M+0) contributing to the M+1 channel via natural isotopic abundance.[1]
This guide provides a self-validating workflow to diagnose and resolve these specific challenges.
Diagnostic Workflow: The Logic Engine
Before altering your chemistry, you must isolate the source of the error. Use this decision tree to categorize your problem.
Caption: Figure 1. Diagnostic logic flow for distinguishing ion suppression from chromatographic or isotopic interferences.
Deep Dive: Addressing The Three "Matrix" Effects
Issue A: Ion Suppression (The Invisible Matrix)
Symptom: Internal Standard (Leu-d3) signal drops significantly in samples compared to solvent standards.
The Mechanism: Co-eluting compounds (phospholipids, salts) compete for charge in the Electrospray Ionization (ESI) source. If your Leucine elutes in the "void volume" (common with C18 columns), it is swimming in salts.[1]
The Validation Protocol: Post-Column Infusion (PCI) This is the gold standard for visualizing matrix effects (FDA/EMA Guidelines).
-
Setup:
-
Analysis:
-
Monitor the MRM for Leucine.[1]
-
Result: You should see a steady baseline (from the syringe) interrupted by "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix.
-
-
Correction:
-
If the "dip" aligns with your Leucine retention time, you must change chromatography or sample prep.[1]
-
Caption: Figure 2. Post-Column Infusion setup. The steady analyte signal from the syringe allows visualization of matrix suppression zones from the injected blank.
Issue B: Isobaric Interference (Leucine vs. Isoleucine)
Symptom: Shouldered peaks, poor integration, ratio of transitions varies.
The Mechanism: Leucine and Isoleucine are structural isomers (Mass: 131.17 Da).[1]
-
L-Leucine (1-13C): Mass ~132.17.[1]
-
L-Isoleucine (Natural): Mass ~131.17 (M+0).[1]
-
L-Isoleucine (1-13C): If using labeled media, this is also 132.17.[1]
Standard C18 columns often fail to separate them.[1] If they co-elute, your quantification is a sum of both amino acids, rendering flux calculations invalid.
The Solution: Chromatographic Separation You cannot rely on MS resolution (unless using ultra-high res).[1] You must separate them in time.[1]
| Method | Mechanism | Pros | Cons |
| HILIC | Partitioning into water layer | Good separation of polars | Long equilibration; less robust.[1][2] |
| C18 + Ion Pairing | HFBA/TFA modifies retention | Good retention | Dirty: Contaminates MS source permanently.[1] |
| Derivatization (Recommended) | Butanol-HCl esterification | Excellent separation ; High sensitivity | Requires sample prep time.[1] |
Issue C: Isotopic Interference (The M+0 Problem)
Symptom: High background signal in the M+1 channel even in control samples.
The Mechanism: Natural Leucine (M+0) has a natural 13C abundance of ~1.1%.[1] If your sample has 100 µM of unlabeled Leucine, it contributes ~1.1 µM of signal to the M+1 channel. If your tracer enrichment is low (e.g., 2%), this "natural" noise buries your signal.[1]
The Solution:
-
Chromatography: Ensure peak purity.
-
Mathematical Correction: You must subtract the natural isotopic abundance contribution from your M+1 intensity based on the measured M+0 intensity.
-
Formula:
(approximate; determine exact factor experimentally).
-
Recommended Protocol: Butanol-HCl Derivatization
This method solves both retention (Matrix Effect mitigation) and separation (Leu/Ile resolution).[1]
Reagents:
-
3N HCl in n-Butanol.[1]
-
Internal Standard: L-Leucine-d3 (Do not use d1 due to overlap; d3 shifts mass to +3, avoiding M+1 interference).[1]
Workflow:
-
Extraction: Mix 50 µL Plasma + 150 µL Methanol (containing IS). Centrifuge.
-
Dry: Evaporate supernatant to dryness under Nitrogen (50°C).
-
Derivatize: Add 100 µL 3N HCl in n-Butanol .
-
Incubate: Heat at 65°C for 20 minutes . (Forms butyl esters).[1]
-
Dry: Evaporate to dryness again (removes excess HCl).
-
Reconstitute: Add 100 µL Mobile Phase (Water/Acetonitrile 80:20 + 0.1% Formic Acid).
-
LC-MS: Analyze on C18 column.[1][3]
-
Result: Leucine and Isoleucine butyl esters separate well.[1] Retention shifts away from the solvent front (salt zone), reducing ion suppression.
-
Frequently Asked Questions (FAQ)
Q: Can I use L-Leucine (1-13C) as an Internal Standard for unlabeled Leucine analysis? A: Yes, but with caution. Because it is only +1 Da heavier, the M+1 isotope of the analyte (unlabeled Leucine) will interfere with the IS signal. You must apply a mathematical correction for the "Isotopic Contribution" of the analyte to the IS. A d3-Leucine (+3 Da) is superior because the isotopic overlap is negligible.[1]
Q: I see a "matrix effect" but my Internal Standard is stable. Why? A: You likely have Isotopic Interference , not Ion Suppression.[1] If the concentration of unlabeled Leucine fluctuates between samples, the "crosstalk" into the M+1 channel fluctuates. This mimics a matrix effect but is actually a specificity issue. Check your M+0 signal intensity.[1][4]
Q: Why not use HILIC instead of derivatization? A: HILIC is valid but often suffers from shifting retention times due to pH and salt sensitivity.[1] For robust, high-throughput flux studies, derivatization yields more stable retention times and better separation of the Leu/Ile isomers.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][5] [Link]
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Shimadzu Application Note. LC/MS/MS Method Package for D/L Amino Acids. Separation of Leucine and Isoleucine isomers.[1][6][7][8] [Link]
-
Agilent Technologies. Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Discussion on isobaric separation. [Link]
-
National Institutes of Health (PMC). Assessment of matrix effect in quantitative LC-MS bioanalysis. Detailed protocol on Post-Column Infusion. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Leucine and iso Leucine Separated with LCMS - AppNote [mtc-usa.com]
- 8. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Technical Support Hub: L-LEUCINE (1-13C) Handling & Optimization
Core Philosophy & Material Integrity
As researchers, we often treat stable isotopes as "just another reagent," but L-Leucine (1-13C) requires a distinct mindset. Unlike radioisotopes, it does not decay, but its utility is easily compromised by isotopic dilution and chemical degradation .
This guide moves beyond basic safety data sheets (SDS) to address the experimental reality of using 1-13C Leucine in high-sensitivity metabolic flux analysis (MFA) and proteomics.
Key Chemical Profile
| Parameter | Specification | Practical Implication |
| Label Position | Carbon-1 (Carboxyl) | Traces flux through BCKDH (decarboxylation).[1][2] The label is lost as |
| Solubility | ~22-24 g/L (20°C) | Poor. Hydrophobic side chain makes it difficult to dissolve compared to other amino acids. |
| Hygroscopicity | Low to Moderate | Moisture promotes microbial growth, which consumes the tracer before your cells do. |
| Sterility | Non-sterile (Powder) | Critical: Must be filter-sterilized. Do NOT autoclave. |
Receipt & Storage Protocol (The "Unboxing" Phase)
The Issue: Improper storage leads to moisture accumulation, which can cause hydrolysis (rare) or, more commonly, microbial contamination that introduces "ghost" unlabeled leucine.
Recommended Workflow
Do not simply throw the bottle in the fridge. Follow this chain of custody to ensure isotopic purity.
Figure 1: Chain of custody for stable isotope stability. Preventing condensation is critical to stop microbial growth.
Storage FAQs
Q: Can I store the stock solution at 4°C? A: Only for short periods (< 1 week). L-Leucine is a nutrient. Even at 4°C, bacteria can grow and consume the L-isomer, leaving you with a lower effective concentration and potential metabolic byproducts. Best Practice: Store stock solutions at -20°C or -80°C in single-use aliquots.
Q: Does the isotope "expire"?
A: No. The
Solubilization & Preparation (The "Wet Lab" Phase)
The Issue: L-Leucine is hydrophobic. Researchers often report "floating crystals" or inconsistent concentrations in media.
Protocol: High-Concentration Stock Preparation
-
Weighing: Weigh the powder into a sterile tube.
-
Solvent: Use cell-culture grade water (WFI).
-
The Trick (Acidification): If aiming for >100 mM stocks, L-Leucine will struggle to dissolve.
-
Method: Add 1M HCl dropwise until fully dissolved. The amino group protonation increases solubility.
-
Note: Ensure you account for this acidity when adding to media; the buffering capacity of bicarbonate media usually handles it, but verify pH.
-
-
Sterilization:
-
DO: Syringe filter (0.22 µm PES or PVDF membrane).
-
DON'T: Autoclave. High heat can cause Maillard reactions with trace impurities or spontaneous decarboxylation (rare but possible), altering the isotopic baseline.
-
Experimental Troubleshooting (Metabolic Flux Analysis)
The Issue: The most common failure in 1-13C Leucine experiments is Isotopic Dilution .
The Mechanism of Action
Understanding where your label goes is the key to troubleshooting.
Figure 2: Metabolic fate of L-Leucine (1-13C). The label (C1) is released as CO2 during the conversion of KIC to Isovaleryl-CoA.
Troubleshooting Guide: "Why is my enrichment low?"
| Symptom | Probable Cause | Corrective Action |
| Low % Enrichment in Cells | FBS Contamination | Standard Fetal Bovine Serum (FBS) contains ~100-200 µM unlabeled L-Leucine. You are diluting your expensive tracer. Must use Dialyzed FBS. |
| No Label in Protein | Wrong Isotope Position | 1-13C Leucine is good for flux (catabolism) but if you are looking for downstream metabolites (Acetyl-CoA), the C1 label is lost as CO2. Use U-13C Leucine for biomass synthesis tracking. |
| High Variability (Replicates) | Incomplete Solubilization | If the stock wasn't fully dissolved (micro-crystals), replicates received different doses. Heat stock to 37°C and vortex before aliquoting. |
| "Ghost" Peaks in NMR | Natural Abundance | 1.1% of all carbon is naturally |
Frequently Asked Questions (FAQs)
Q: Can I use L-Leucine (1-13C) to measure protein synthesis rates? A: Yes, but with a caveat. While the 1-13C label is incorporated into proteins, it is also the first carbon lost if the amino acid is catabolized. For pure protein synthesis/turnover rates (SILAC or fractional synthesis rate), Ring-labeled (D10) or U-13C Leucine is often preferred to avoid complications from the decarboxylation pathway [1].
Q: My media turns yellow when I add the Leucine stock. A: This indicates your stock solution was too acidic (if you used HCl to solubilize). The Phenol Red in the media is acting as a pH indicator.
-
Fix: Neutralize the stock slightly with NaOH before addition, or rely on the incubator's CO2/Bicarbonate buffer to equilibrate (if the volume added is small).
Q: How do I dispose of 13C-Leucine waste? A: Stable isotopes are non-radioactive . They can generally be disposed of as standard chemical waste (or biological waste if mixed with cells). No Geiger counter or lead shielding is required.
References
-
Sigma-Aldrich. (n.d.).[3] L-Leucine-1-13C Product Specification & Safety Data Sheet. Retrieved from
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering, 20, 42-48. Retrieved from
-
Hiller, K., et al. (2010). Metabolic flux analysis of mitochondrial metabolism. Protocols for 13C-MFA. Retrieved from
-
Cambridge Isotope Laboratories. (n.d.). Storage and Stability of Stable Isotope Labeled Compounds. Retrieved from
Sources
Technical Support Center: L-Leucine (1-13C) Infusion Dynamics
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting L-[1-13C]Leucine Infusion Protocols for Protein Turnover Studies
Introduction: The Kinetic Imperative
Welcome to the technical support hub for stable isotope infusion. You are likely here because your enrichment data is noisy, your plateau is drifting, or your tracer precipitated in the line.
L-[1-13C]Leucine is the gold standard for measuring whole-body protein breakdown and oxidation. However, it is a hydrophobic amino acid with specific kinetic requirements. This guide moves beyond basic steps to address the causality of common failures.
Phase 1: Formulation & Solubility (The Chemistry)
Critical Alert: The most common failure point occurs before the pump is even turned on. L-Leucine has poor solubility compared to other amino acids.
Troubleshooting Scenario A: "My tracer solution is cloudy or crystallizing in the tubing."
The Cause: L-Leucine's solubility in water at 25°C is approximately 24 mg/mL . If you calculate your concentration based on a generic amino acid protocol (often 50 mg/mL), you will exceed the saturation limit. When the solution cools in the infusion line (ambient temperature), it precipitates, causing pump occlusions and inconsistent dosing.
The Protocol Fix:
-
Concentration Cap: Never exceed 15 mg/mL for intravenous solutions to ensure a safety margin against temperature fluctuations.
-
Solvation Driver: Heat the saline/water to 50°C during dissolution. Vortex verify clarity.
-
Sterilization: Use a 0.22 µm sterile filter after the solution has cooled to room temperature. If it precipitates during cooling, you must dilute, not just reheat.
Solubility Data Reference Table
| Parameter | Specification | Notes |
| Max Solubility (25°C) | ~24 mg/mL | Risk of crystallization is high near this limit. |
| Safe Working Conc. | 8 - 15 mg/mL | Recommended for infusion stability. |
| pH Stability | 5.5 - 7.0 | Physiological saline (0.9% NaCl) is the standard vehicle. |
| Sterilization | 0.22 µm Filtration | Do not autoclave enriched amino acids (risk of degradation). |
Phase 2: Infusion Dynamics (The Physics)
Troubleshooting Scenario B: "I am not reaching isotopic plateau (steady state)."
The Cause:
Stable isotope equations (e.g., steady-state flux
The Protocol Fix:
The Priming Dose (
-
The Golden Ratio: For L-Leucine, the standard Prime-to-Rate ratio is 60:1 .
-
Example: If your infusion rate is
, your bolus prime should be .
-
-
Bicarbonate Prime: If measuring oxidation (breath
), you must also prime the bicarbonate pool (NaH CO ) to equilibrate the CO pool immediately.
Visualization: The Primed Constant Infusion Model
The following diagram illustrates the kinetic logic. The "Bolus" fills the bucket (Pool); the "Infusion" matches the leak (Flux).
Phase 3: Sampling & Analytical Verification (The Data)
Troubleshooting Scenario C: "My enrichment data is erratic (high noise)."
The Cause: This is often a sampling error, not an analytical one.
-
Arterialization: If sampling from a hand vein, the blood is venous (post-tissue metabolism). It does not represent the "precursor pool" delivered to the muscle.
-
Breath Contamination: If measuring oxidation, room air contamination or recent exercise (hyperventilation) ruins
data.
The Protocol Fix:
-
Heated Hand Technique: Place the hand used for sampling in a heating box (55°C) or heating pad. This "arterializes" the venous blood by opening shunts, providing a surrogate for arterial blood without arterial catheterization [1].
-
KIC vs. Leucine: Measure
-Ketoisocaproic Acid (KIC) enrichment in plasma, not just Leucine. KIC is the intracellular transamination product of Leucine and serves as a better surrogate for the intracellular precursor pool enrichment [2].
Visualization: Metabolic Fate & Measurement Points[1]
Frequently Asked Questions (FAQ)
Q: Why use L-[1-13C]Leucine instead of L-[ring-d5]Phenylalanine?
A: Leucine is preferred when you need to measure oxidation rates . The 1-carbon is released as
Q: Can I mix the tracer with glucose or insulin in the same bag? A: Avoid this. Glucose infusions (insulin clamps) vary in rate to maintain euglycemia. Your tracer infusion must remain constant to maintain isotopic plateau. Always run the tracer on a dedicated line/pump.
Q: My breath CO2 enrichment is not rising. Why?
A: Did you prime the bicarbonate pool? The body has a massive bicarbonate pool. If you don't inject NaH
References
-
Matthews, D. E., et al. (1980).[1] Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[1][2] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.[1]
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Field Reference).
-
Burd, N. A., et al. (2012). Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein. Clinical Nutrition.
-
Sigma-Aldrich/Merck. L-Leucine Solubility Data Sheet.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Protein Synthesis Tracers: A Comparative Analysis of L-leucine (1-13C) and L-leucine-d3
Introduction: The Imperative of Accurate Protein Synthesis Measurement
In the fields of metabolic research, clinical nutrition, and drug development, the ability to accurately quantify protein synthesis is paramount. It provides a window into the dynamic state of tissues, revealing the physiological impact of nutritional interventions, exercise, disease, and therapeutic agents. Stable isotope tracers have become the gold standard for these measurements, offering a safe and precise method to track the fate of amino acids into newly synthesized proteins in vivo.[1][2][3]
Among the available tracers, L-leucine and its isotopologues are frequently chosen. Leucine is an essential branched-chain amino acid (BCAA) that serves not only as a substrate for protein synthesis but also as a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[4][5] This dual role makes it an ideal probe for studying protein metabolism.
This guide provides an in-depth comparison of two widely used leucine tracers: L-leucine labeled with carbon-13 at the first carbon (L-leucine (1-¹³C)) and leucine labeled with three deuterium atoms (L-leucine-d3). We will explore their distinct metabolic fates, the analytical methodologies they require, their respective advantages and limitations, and provide a detailed experimental protocol to guide researchers in making an informed choice for their studies.
Pillar 1: Understanding the Tracers
L-leucine (1-¹³C): The Oxidation Probe
L-leucine (1-¹³C) contains a heavy carbon isotope at the carboxyl group (-COOH).[6] This specific labeling position is the key to its utility and its primary limitation for certain applications.
-
Metabolic Fate: When L-leucine (1-¹³C) is incorporated into a protein, the ¹³C label is retained within the peptide backbone. However, when leucine is catabolized, the first step is transamination to α-ketoisocaproate (KIC), followed by oxidative decarboxylation. During this decarboxylation, the ¹³C-labeled carboxyl group is cleaved and released as ¹³CO₂, which can be measured in expired breath.[7][8] This makes L-leucine (1-¹³C) an exceptional tool for quantifying whole-body leucine oxidation.[9]
-
Analytical Considerations: To measure the incorporation of ¹³C into tissue proteins, the preferred analytical method is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[10][11] This technique offers high precision for measuring very small differences in isotope ratios but is less commonly available in standard research laboratories compared to conventional GC-MS.[11]
L-leucine-d3: The Incorporation Specialist
L-leucine-d3 is typically labeled with three deuterium (²H) atoms on the terminal methyl groups (e.g., L-leucine-5,5,5-d3).[12][13][14] This labeling pattern results in a different metabolic fate for the isotopic tag.
-
Metabolic Fate: The carbon-deuterium bonds in L-leucine-d3 are stable and are not cleaved during the initial transamination to KIC or subsequent metabolic steps that do not involve the terminal end of the molecule. When L-leucine-d3 is incorporated into a protein, the deuterium label is stably retained. This makes it a robust tracer for measuring the rate of protein synthesis via direct incorporation.[12][15]
-
Analytical Considerations: The enrichment of L-leucine-d3 in both plasma and tissue protein hydrolysates can be readily measured using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accessible and standard analytical platform in most biomedical research facilities.[11]
Pillar 2: Head-to-Head Comparison
The choice between these two tracers is not merely one of preference but is dictated by the specific research question, the available instrumentation, and the desired balance between methodological complexity and the specific metabolic pathway being interrogated.
| Feature | L-leucine (1-¹³C) | L-leucine-d3 |
| Isotope & Position | ¹³C at the C1 (carboxyl) position[6] | ³H (Deuterium) at the C5 position[13][14] |
| Primary Measurement | Protein Synthesis & Whole-Body Leucine Oxidation[7][8] | Protein Synthesis[12] |
| Primary Analytical Method | GC-Combustion-IRMS[10][11] | GC-MS[11] |
| Key Advantage | Allows simultaneous measurement of protein synthesis and oxidation. Considered a reference method for whole-body turnover.[7] | Compatible with more common GC-MS instrumentation. Stable label for incorporation studies. |
| Key Disadvantage | Requires specialized and less accessible IRMS instrumentation for protein-bound analysis.[11] The label is lost during oxidation. | Potential for isotopic effects, though minimal with stable C-D bonds. Does not directly measure oxidation.[16][17] |
| Tracer Stability | High. ¹³C is a stable isotope with minimal kinetic isotope effect.[16][17] | High. The C-D bond is very stable, but deuterated compounds can exhibit minor kinetic isotope effects compared to ¹³C.[16] |
Pillar 3: Experimental Design & Protocol
A robust and self-validating protocol is essential for trustworthy results. The primed, continuous intravenous infusion method is the most common approach to measure muscle protein synthesis, as it allows the tracer to reach a steady-state enrichment in the precursor pool.
Core Concept: Fractional Synthesis Rate (FSR)
The primary outcome of these experiments is the Fractional Synthesis Rate (FSR), which represents the percentage of the tissue protein pool that is newly synthesized over a specific time period. It is calculated using the following general formula:
FSR (%/hour) = (E_p₂ - E_p₁) / (E_precursor * t) * 100
Where:
-
E_p₁ and E_p₂ are the isotopic enrichments of the tracer in the tissue protein at two time points.
-
E_precursor is the average isotopic enrichment of the tracer in the designated precursor pool over the measurement period.
-
t is the time in hours between the two tissue samples.
The choice of the precursor pool (E_precursor) is a critical experimental decision. Using plasma leucine enrichment is less invasive but may not accurately reflect the intracellular environment.[11] Using the intracellular free leucine enrichment from a tissue biopsy is considered more accurate but is more invasive.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for measuring muscle protein synthesis using a primed, continuous infusion of a stable isotope tracer.
Detailed Step-by-Step Methodology
This protocol describes a generalized procedure for measuring human muscle protein synthesis.
-
Subject Preparation (t = -12h to -1h):
-
Subjects report to the clinical research unit the evening before the study and consume a standardized meal.
-
An overnight fast (10-12 hours) is initiated to achieve a postabsorptive basal state.
-
On the morning of the study, subjects are placed in a semi-supine position. An intravenous catheter is placed in an antecubital vein for tracer infusion. A second catheter is placed in a contralateral hand or wrist vein, and the hand is warmed to ~55°C using a heating pad to obtain "arterialized" venous blood samples.
-
-
Baseline Sampling (t = 0h):
-
Collect baseline samples before any tracer is administered.
-
Collect a blood sample (~5 mL) for background isotopic enrichment.
-
If using L-leucine (1-¹³C) for oxidation, collect a baseline breath sample into a collection bag.
-
Perform a muscle biopsy from a target muscle (e.g., vastus lateralis) under local anesthesia.[10] This serves as the time 1 (E_p₁) sample.
-
-
Tracer Infusion (t = 0h to +6h):
-
Administer a priming dose (bolus) of the chosen tracer (L-leucine (1-¹³C) or L-leucine-d3) to rapidly raise the isotopic enrichment of the free amino acid pool to the expected plateau level.
-
Immediately following the prime, begin a continuous intravenous infusion of the tracer at a constant rate for the duration of the study (e.g., 6 hours).
-
-
Steady-State Sampling (t = +2h to +6h):
-
Collect arterialized blood samples at regular intervals (e.g., every 30-60 minutes) after the infusion has been running for at least 2 hours to confirm that isotopic steady state has been achieved in the plasma.
-
If measuring oxidation, collect breath samples at the same intervals.
-
-
Final Biopsy (t = +6h):
-
At the end of the infusion period, perform a second muscle biopsy from the same muscle, approximately 2-3 cm from the initial biopsy site. This serves as the time 2 (E_p₂) sample.
-
-
Sample Processing and Analysis:
-
Blood: Centrifuge blood samples to separate plasma. Deproteinize plasma (e.g., with sulfosalicylic acid).
-
Tissue: Immediately freeze muscle tissue in liquid nitrogen. Weigh a portion of the tissue, homogenize, and precipitate the proteins.[18] Hydrolyze the protein pellet (e.g., in 6N HCl at 110°C for 24 hours) to release free amino acids.[18]
-
Derivatization: Prepare amino acid derivatives (e.g., N-acetyl-n-propyl esters) suitable for gas chromatography.
-
Mass Spectrometry: Analyze the isotopic enrichment of leucine in the plasma, intracellular fluid, and protein hydrolysate samples using the appropriate mass spectrometer (GC-MS for d3, GC-C-IRMS for ¹³C).
-
Visualizing the Metabolic Fates
The diagram below illustrates why the choice of label position is so critical.
Caption: Metabolic fate of L-leucine (1-¹³C) vs. L-leucine-d3. The ¹³C label is lost during oxidation, while the d3 label is retained throughout.
Conclusion and Recommendations
Both L-leucine (1-¹³C) and L-leucine-d3 are powerful and effective tracers for studying protein metabolism. The optimal choice is contingent on the specific goals of the investigation.
-
Choose L-leucine (1-¹³C) when:
-
The primary research question involves quantifying whole-body amino acid oxidation.
-
You wish to perform a classic leucine turnover study, measuring synthesis, breakdown, and oxidation simultaneously.
-
Access to a GC-C-IRMS facility is available.
-
-
Choose L-leucine-d3 when:
-
The primary focus is exclusively on measuring the fractional rate of protein synthesis in a specific tissue.
-
The primary analytical instrument available is a standard GC-MS.
-
The experimental design aims to minimize analytical complexity while maintaining high-quality synthesis data.
-
Ultimately, the integrity of the data derived from either tracer depends on a rigorously controlled experimental design, careful sample handling, and precise analytical execution. By understanding the fundamental differences in their metabolic pathways and analytical requirements, researchers can confidently select the appropriate tool to illuminate the complex dynamics of protein metabolism.
References
-
Nair, K. S., Halliday, D., & Griggs, R. C. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 79-84. [Link]
-
Belton, P. S., Gil, A. M., & Tanner, S. F. (1992). On the 13C CP/MAS spectra of leucine. Solid State Nuclear Magnetic Resonance, 1(2), 67-71. [Link]
-
Mitchell, C. J., et al. (2014). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Journal of Applied Physiology, 116(9), 1149-1157. [Link]
-
Wagenmakers, A. J. (1999). Tracers to investigate protein and amino acid metabolism in human subjects. Proceedings of the Nutrition Society, 58(4), 987-1000. [Link]
-
Wang, L., et al. (2012). [End product enrichment changes of tracer leucine under the status of infusion and analysis on 13CO2 production rate]. Wei Sheng Yan Jiu, 41(4), 573-576. [Link]
-
Elango, R., et al. (2009). Leucine is not a good choice as an indicator amino acid for determining amino acid requirements in men. The Journal of Nutrition, 139(5), 893-897. [Link]
-
Fukagawa, N. K., et al. (1993). Effects of intravenous glucose on whole body leucine dynamics, studied with 1-13C-leucine, in healthy young and elderly adults. The American Journal of Clinical Nutrition, 57(1), 47-53. [Link]
-
Garlick, P. J., et al. (1990). Measurement of the Rate of Protein Synthesis in Muscle of Postabsorptive Young Men by Injection of a 'Flooding Dose' of [1-13C]leucine. Clinical Science, 79(4), 329-336. [Link]
-
Wilkinson, D. J., et al. (2021). Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. Frontiers in Nutrition, 8, 685165. [Link]
-
Misof, K., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]
-
Murphy, C. H., et al. (2015). Leucine supplementation enhances integrative myofibrillar protein synthesis in free-living older men consuming lower- and higher-protein diets. The American Journal of Clinical Nutrition, 102(2), 425-432. [Link]
-
Agergaard, J., et al. (2015). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. Physiological Reports, 3(8), e12501. [Link]
-
Khan, M. A. A., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1165243. [Link]
-
Rasmussen, B. B., & Wolfe, R. R. (2000). Comparison of Arterial-Venous Balance and Tracer Incorporation Methods for Measuring Muscle Fractional Synthesis and Fractional Breakdown Rates. Journal of Surgical Research, 92(1), 116-121. [Link]
-
Wolfe, R. R. (1995). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Nutrition, 125(Suppl 7), 1937S-1945S. [Link]
-
Boirie, Y., et al. (1999). Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E652-E661. [Link]
-
Leufen, I. (2016). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]
-
Wilkinson, D. J., Brook, M. S., Smith, K., & Atherton, P. J. (2017). Stable isotope tracers in muscle physiology research. Physiology News, 107, 22-25. [Link]
-
Wilkinson, D. J., et al. (2017). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 595(9), 2831-2840. [Link]
-
de Oliveira, D. C. S., et al. (2021). The role of leucine in the activation of cellular metabolism: a large integrative review. Journal of Human Growth and Development, 31(3), 398-407. [Link]
-
IAEA. (2020). How an Isotope Technique Helps Determine Protein Quality. IAEA Factsheet. [Link]
-
Alvarez, B., et al. (2007). Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses. Applied and Environmental Microbiology, 73(18), 6005-6008. [Link]
-
Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Current Opinion in Biotechnology, 24(6), 1083-1090. [Link]
-
Wilkinson, D. J., et al. (2018). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. The FASEB Journal, 32(8), 4255-4265. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 15, 58-67. [Link]
-
Gardiennet, C., et al. (2012). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Biomolecular NMR, 54(2), 219-223. [Link]
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- 2. physoc.org [physoc.org]
- 3. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Tracers to investigate protein and amino acid metabolism in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of intravenous glucose on whole body leucine dynamics, studied with 1-13C-leucine, in healthy young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucine is not a good choice as an indicator amino acid for determining amino acid requirements in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Technical Guide: L-Leucine (1-13C) versus L-Phenylalanine-[13C6] for Muscle Metabolism
Executive Summary: The Tracer Selection Dilemma
In the quantification of skeletal muscle metabolism, the choice between L-Leucine (1-13C) and L-Phenylalanine-[13C6] is not merely a matter of preference but of experimental intent. While both tracers are validated for measuring Fractional Synthetic Rate (FSR), they operate on distinct metabolic principles that dictate their utility.
-
L-Leucine (1-13C) is the "Dual-Threat" tracer. It allows for the simultaneous measurement of muscle protein synthesis (MPS) and whole-body oxidation (via breath
), but requires careful correction for intracellular dilution using the reciprocal pool model ( -KIC). -
L-Phenylalanine-[13C6] is the "Tissue Specialist." It is not oxidized in skeletal muscle, making it the "cleanest" tracer for muscle-specific protein kinetics. Its +6 mass shift offers superior signal-to-noise ratios in standard GC-MS analysis compared to the +1 shift of 1-13C Leucine.
Mechanistic Deep Dive
L-Leucine (1-13C): The Oxidation & Synthesis Probe
Leucine is a Branched-Chain Amino Acid (BCAA) that serves as both a substrate for protein synthesis and a potent signaling molecule (mTORC1 activation).
-
Metabolic Fate: Upon entry into the myocyte, Leucine is reversibly transaminated to
-ketoisocaproate (KIC). Crucially, the 1-carbon (carboxyl group) is the first to be decarboxylated by the Branched-Chain -Ketoacid Dehydrogenase (BCKDH) complex during oxidation. -
The "Breath Test" Advantage: Because the 1-13C label is released as
during oxidation, researchers can capture breath samples to quantify whole-body leucine oxidation rates. This is invaluable for studies examining energy expenditure or mitochondrial dysfunction. -
The Precursor Pool Solution: The true precursor for protein synthesis is aminoacyl-tRNA, which is difficult to measure. However, intracellular KIC equilibrates rapidly with Leucyl-tRNA. Therefore, plasma enrichment of KIC (measured via GC-MS) is the accepted surrogate for the intracellular precursor pool, simplifying the biopsy requirement.
L-Phenylalanine-[13C6]: The Stable Muscle Marker
Phenylalanine is an aromatic amino acid that cannot be oxidized in skeletal muscle; it must be transported to the liver for hydroxylation to Tyrosine.
-
Metabolic Fate: In the muscle, Phenylalanine has only two fates: incorporation into protein or release back into plasma. It does not participate in side-chain oxidation within the myocyte.
-
Analytical Superiority: The [13C6] labeling provides a mass shift of +6 Daltons. In Gas Chromatography-Mass Spectrometry (GC-MS), this shifts the ion peak significantly away from the natural abundance envelope (M+0, M+1, M+2), resulting in a high signal-to-noise ratio even at low enrichment levels.
-
Precursor Pool: Unlike Leucine/KIC, Phenylalanine does not have a stable keto-acid surrogate in plasma. Researchers must typically use muscle tissue fluid (obtained from biopsies) to estimate the intracellular precursor pool, or assume a fixed ratio relative to plasma.
Visualizing the Metabolic Divergence
The following diagram illustrates the distinct intracellular pathways that dictate tracer behavior.
Figure 1: Metabolic fate of Leucine vs. Phenylalanine tracers. Note the unique oxidation pathway for Leucine (yellow node) and the KIC surrogate loop.
Comparative Performance Analysis
| Feature | L-Leucine (1-13C) | L-Phenylalanine-[13C6] |
| Primary Application | Protein Synthesis + Oxidation Rates | Protein Synthesis (High Precision) |
| Mass Shift (MS) | +1 Da (M+1) | +6 Da (M+6) |
| Analytical Sensitivity | Moderate (Requires IRMS for low enrichment) | High (Standard GC-MS is sufficient) |
| Precursor Surrogate | Plasma KIC (Excellent proxy for intracellular pool) | Tissue Fluid Phe (Requires biopsy processing) |
| Muscle Oxidation | Yes (Lost as | No (Retained or released) |
| Tracer Recycling | High (Re-entry from breakdown is significant) | Low (Less recycling interference) |
| Cost | Generally Lower | Generally Higher |
The "Precursor Pool" Validity[1]
-
Leucine: The enrichment of
-KIC in plasma is generally 15-20% lower than plasma Leucine enrichment but matches Leucyl-tRNA enrichment very closely. This allows the use of plasma samples to calculate FSR without needing to extract intracellular fluid from the biopsy.[1] -
Phenylalanine: Intracellular Phenylalanine enrichment is typically ~50-70% of plasma enrichment. Calculating FSR using plasma Phe as the precursor will underestimate synthesis rates. You must measure the tissue fluid enrichment from the biopsy to get accurate data.
Experimental Protocol: Primed Constant Infusion
The following workflow is the "Gold Standard" for human muscle metabolism studies.
Protocol Diagram
Figure 2: Standard Primed Constant Infusion Protocol for measuring FSR.
Step-by-Step Methodology
-
Catheterization: Insert catheters into an antecubital vein for tracer infusion and a dorsal hand vein (heated to 55°C) for "arterialized" blood sampling.
-
Background Sampling: Collect baseline blood and breath samples to determine natural isotopic abundance.
-
Priming Dose: Administer a bolus injection to instantly raise the pool enrichment to the target level (usually 2-5 mole percent excess).
-
Constant Infusion: Immediately follow with a continuous infusion to maintain steady-state enrichment.
-
Equilibration: Allow 2-3 hours for the tracer to equilibrate with the intracellular pool.
-
Biopsy 1: Perform the first muscle biopsy (vastus lateralis) using a Bergström needle. This establishes the initial protein enrichment (
). -
Intervention Window: Administer the drug, exercise stimulus, or nutritional intervention.
-
Biopsy 2: Perform the second biopsy after 2-4 hours. This establishes the final protein enrichment (
). -
Calculation:
-
Where
is Plasma KIC (for Leucine) or Tissue Fluid Phe (for Phenylalanine).
-
Recommendation: Which to Choose?
Choose L-Leucine (1-13C) if:
-
You need to measure Whole Body Oxidation or energy expenditure alongside protein synthesis.
-
You want to avoid extracting intracellular fluid from biopsies (using Plasma KIC as a surrogate).
-
You are studying interventions that specifically target BCAA metabolism (e.g., Maple Syrup Urine Disease, BCAA supplementation).
Choose L-Phenylalanine-[13C6] if:
-
Your primary endpoint is Muscle Protein Synthesis (FSR) and you require the highest analytical precision.
-
You have access to standard GC-MS (single quadrupole) rather than high-sensitivity IRMS.
-
You want to eliminate the confounding variable of tracer oxidation within the muscle tissue itself.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Smith, K., et al. (2011). "Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer." American Journal of Physiology-Endocrinology and Metabolism, 300(4), E724-E730.
-
Katsanos, C. S., et al. (2006). "A high proportion of leucine is required for the stimulation of muscle protein synthesis by essential amino acids in the elderly."[19] American Journal of Physiology-Endocrinology and Metabolism, 291(2), E381-E387.
-
Wilkinson, D. J., et al. (2014). "A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans." American Journal of Physiology-Endocrinology and Metabolism, 306(5), E571-E579.
-
Matthews, D. E., et al. (1982). "Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment." Journal of Clinical Investigation, 69(2), 373-378.
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A Senior Application Scientist's Guide to Measuring Protein Turnover: Evaluating the Reproducibility and Reliability of L-Leucine (1-13C)
For researchers, scientists, and drug development professionals, the accurate quantification of protein turnover is fundamental to understanding the dynamic physiological and pathological processes that govern health and disease. Stable isotope tracers have become the cornerstone of this field, allowing for precise in vivo measurements of protein synthesis and breakdown.[1] Among these, L-[1-13C]leucine has long been regarded as a workhorse, a reliable tool used in countless studies.
This guide provides an in-depth, objective comparison of the L-[1-13C]leucine tracer method. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, scrutinize its reproducibility and reliability against other common tracers, and provide the field-proven insights necessary for robust experimental design and data interpretation.
The Principle: Why Leucine? Why 1-13C?
The use of isotopically labeled amino acids is based on the precursor-product principle.[2] A labeled amino acid (the "tracer") is introduced into the body, and its incorporation into newly synthesized proteins is measured over time. The rate of this incorporation, known as the Fractional Synthetic Rate (FSR), is a direct measure of protein synthesis.
Why L-Leucine? Leucine is an essential amino acid, meaning the body cannot produce it; it must be obtained from the diet. This is advantageous for tracer studies because its kinetics are not complicated by endogenous synthesis. Furthermore, leucine is a key component of muscle protein and a potent stimulator of the mTOR signaling pathway, which is central to regulating protein synthesis.
The Significance of the 1-13C Label The position of the stable isotope label on the leucine molecule is critical. L-[1-13C]leucine has the heavy carbon isotope on the carboxyl group (-COOH). This position provides a unique advantage: when leucine is oxidized for energy, this carboxyl group is cleaved off, releasing the 13C atom as 13CO2 in the breath. This allows researchers to simultaneously measure leucine oxidation rates by analyzing expired air, providing a more complete picture of leucine metabolism.[1][3]
Gold-Standard Experimental Workflow: Primed-Continuous Infusion
To achieve reliable and reproducible results, the primed-continuous infusion method is the most widely accepted approach for L-[1-13C]leucine studies.[3][4] This technique is designed to rapidly achieve and then maintain a steady-state concentration of the tracer in the bloodstream (isotopic steady state), which is a critical assumption for accurate FSR calculations.[3][5]
Detailed Step-by-Step Methodology:
-
Subject Preparation: Participants typically arrive at the laboratory after an overnight fast to establish a basal, post-absorptive state. Two intravenous catheters are placed: one for tracer infusion and one in a heated hand vein for "arterialized" blood sampling.
-
Priming Dose: The experiment begins with a "priming" bolus of L-[1-13C]leucine. The purpose of this initial large dose is to quickly fill the body's free leucine pool, accelerating the time it takes to reach isotopic steady state. A priming dose of sodium bicarbonate (NaH13CO3) is often co-administered to prime the body's bicarbonate pool, which is essential for accurate oxidation measurements.[1][3]
-
Continuous Infusion: Immediately following the priming dose, a continuous, lower-dose infusion of L-[1-13C]leucine begins and is maintained at a constant rate for several hours.[6][7] This steady infusion replaces the tracer that is being taken up by tissues or oxidized, thus maintaining the isotopic steady state.[3]
-
Blood & Tissue Sampling:
-
Blood Samples: Blood is drawn at regular intervals throughout the infusion period to confirm that isotopic steady state has been achieved and to measure the enrichment of the tracer in the plasma.
-
Muscle Biopsies: To measure the rate of muscle protein synthesis (MPS), at least two muscle biopsies are required. The first biopsy is taken after the system has reached steady state, and the second is taken at the end of the infusion period (e.g., 3-4 hours later).[4][6] These samples provide the baseline and final enrichment of 13C-leucine incorporated into the muscle protein.
-
-
Sample Analysis (Mass Spectrometry):
-
Plasma samples are analyzed to determine the enrichment of L-[1-13C]leucine and its ketoacid, α-ketoisocaproate (KIC).[8]
-
Muscle tissue is processed to isolate specific protein fractions (e.g., myofibrillar, sarcoplasmic). The protein is then hydrolyzed back into its constituent amino acids.
-
The enrichment of 13C-leucine in the hydrolyzed protein is measured using highly sensitive mass spectrometry techniques, such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][9]
-
-
Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the following formula:
FSR (%/hour) = (E_p2 - E_p1) / (E_precursor * t) * 100
-
E_p1 and E_p2: The 13C-leucine enrichment in the protein from the first and second biopsies, respectively.
-
E_precursor: The average tracer enrichment in the precursor pool over the biopsy period. This is a critical parameter.
-
t: The time in hours between the two biopsies.
-
Visualizing the Workflow
Caption: Primed-Continuous Infusion Workflow.
The Precursor Pool Problem: A Question of Trustworthiness
A self-validating protocol must address the "precursor pool" problem. The FSR calculation requires the enrichment of the true precursor for protein synthesis: the aminoacyl-tRNA. As this is practically impossible to measure directly in humans, a surrogate must be used. The two main choices are:
-
Plasma Leucine Enrichment: Easily accessible from blood samples. However, intracellular amino acid concentrations are often higher than in plasma, suggesting that this method can underestimate the true FSR because it overestimates the true precursor enrichment.[10][11]
-
Intracellular Free Leucine Enrichment: Measured from the muscle biopsy. This is considered a more accurate reflection of the true precursor pool than plasma.[10]
-
Plasma α-Ketoisocaproate (KIC) Enrichment: KIC is the ketoacid of leucine, formed intracellularly.[8] Its enrichment in plasma is considered a non-invasive proxy for intracellular leucine enrichment and is often the preferred precursor choice when only blood samples are available.[8][12]
Using the intracellular free amino acid pool from a muscle biopsy is often considered the gold standard for precursor enrichment, as it provides the most direct available measurement of the environment where protein synthesis occurs.[10]
Reproducibility and Reliability: A Comparative Analysis
The utility of any tracer hinges on its ability to produce consistent results. L-[1-13C]leucine has demonstrated good reproducibility. Studies have shown that with a proper primed-continuous infusion, typical relative uncertainties are low: approximately 4% for incorporation into protein and 2% for leucine turnover.[3]
However, it's crucial to compare this performance with other widely used tracers.
| Tracer Method | Principle | Typical Reproducibility (CV%) | Advantages | Disadvantages | References |
| L-[1-13C]leucine | Infusion of labeled essential amino acid. Measures incorporation into protein. | Intra-individual CV: ~7.7% for muscle FSR.[13] | Well-established, allows simultaneous measurement of oxidation, extensive historical data for comparison. | Requires invasive biopsies and IV infusion, shorter measurement window (hours), potential for tracer recycling.[2][14] | [3]([Link] |
| L-[ring-13C6]phenylalanine | Infusion of labeled essential amino acid. Phenylalanine is not oxidized in muscle. | Intra-subject reproducibility ranges from 2.8% to 56.2%, similar to leucine methods.[2] | Considered a gold standard; no oxidation in muscle simplifies kinetic modeling. | Requires invasive biopsies and IV infusion, more expensive tracer, shorter measurement window.[14][15] | [2]([Link] |
| Deuterated Water (D2O) | Oral administration of heavy water. Deuterium incorporates into non-essential amino acids (e.g., alanine) and then into protein. | Technical CV for FSR: Median 10.1%.[16] | Minimally invasive (oral dosing, saliva/blood spots for body water enrichment), measures synthesis over long periods (days to weeks), reflects habitual protein synthesis.[14][17][18] | Does not measure breakdown, assumes constant body water enrichment, potential for metabolic effects of heavy water at high doses.[17][19] | [16]([Link], |
Note: The reported range of reproducibility for phenylalanine methods can be wide, reflecting the biological and methodological variability inherent in these complex studies.[2]
Visualizing Tracer Fates
Caption: Metabolic fates of Leucine vs. Phenylalanine tracers.
Conclusion: A Reliable Workhorse with Context
L-[1-13C]leucine remains a highly reliable and reproducible tracer for measuring protein turnover, particularly for acute studies lasting several hours. Its major strengths lie in its well-validated methodology and the unique ability to concurrently measure protein synthesis and amino acid oxidation. The typical uncertainties of ~4% for protein incorporation make it a powerful tool for detecting physiologically relevant changes in response to interventions like nutrition or exercise.[3]
However, its reliability is contingent on a rigorously controlled experimental design, most notably the primed-continuous infusion protocol to ensure isotopic steady state. The choice of the precursor pool for calculation is the most significant methodological consideration that can impact the final FSR value and its interpretation.[15]
For researchers, the choice of tracer should be dictated by the scientific question:
-
For acute, mechanistic studies (e.g., post-prandial response over 4-6 hours) requiring insight into both synthesis and oxidation, L-[1-13C]leucine is an excellent and cost-effective choice.
-
For similar acute studies where the focus is solely on synthesis and avoiding the complexity of oxidation, L-[ring-13C6]phenylalanine is often preferred as a gold-standard comparator.
-
For studies investigating long-term, habitual protein synthesis rates (days to weeks) in free-living conditions, the minimally invasive Deuterated Water (D2O) method offers unrivaled utility and is rapidly gaining adoption.[14][18]
Ultimately, L-[1-13C]leucine has earned its place as a foundational tool in metabolism research. By understanding its strengths, limitations, and the critical methodological details that ensure its trustworthiness, researchers can continue to generate high-quality, reproducible data on the dynamics of protein metabolism.
References
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Matthews, D. E., Motil, K. J., Rohrbaugh, D. K., Burke, J. F., Young, V. R., & Bier, D. M. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. [Link]
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Holm, L., Skov, A. R., Reitelseder, S., Heinemeier, K. M., Kjaer, M., & van Hall, G. (2019). An exploration of the methods to determine the protein-specific synthesis and breakdown rates in vivo in humans. Physiological Reports, 7(17), e14222. [Link]
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Nair, K. S., Ford, G. C., Halliday, D., & Rennie, M. J. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 237(2), 247-252. [Link]
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McKendry, J., Stokes, T., & Phillips, S. M. (2021). Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. Frontiers in Nutrition, 8, 685165. [Link]
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Slater, G. J., Rennie, M. J., & Tanner, K. E. (2006). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of Mass Spectrometry, 41(5), 621-627. [Link]
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Wilkinson, D. J., Franchi, M. V., Brook, M. S., Narici, M. V., Williams, J. P., Mitchell, W. K., ... & Smith, K. (2014). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism, 306(5), E571-E579. [Link]
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Garlick, P. J., Wernerman, J., McNurlan, M. A., Essen, P., Lobley, G. E., Milne, E., ... & Vinnars, E. (1989). Measurement of the Rate of Protein Synthesis in Muscle of Postabsorptive Young Men by Injection of a 'Flooding Dose' of [1-13C]leucine. Clinical Science, 77(3), 329-336. [Link]
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Neu, J., DeMarco, V., & Li, N. (2002). Determination of protein synthesis in human ileum in situ by continuous [1-(13)C]leucine infusion. American Journal of Physiology-Gastrointestinal and Liver Physiology, 283(5), G1019-G1025. [Link]
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Cetinkaya, M., Can, E., & Semiz, S. (2001). A Multiple Infusion Start Time (MIST) Protocol for Stable Isotope Studies of Fetal Blood. Placenta, 22(7), 618-622. [Link]
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Reitelseder, S., Agergaard, J., Doessing, S., Helmark, I. C., Lund, P., Kristensen, N. B., ... & Holm, L. (2011). Whey and casein labeled with L-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism, 300(1), E231-E242. [Link]
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Atherton, P. J., & Smith, K. (2021). Principles of stable isotope research – with special reference to protein metabolism. Clinical Nutrition Open Science, 38, 1-16. [Link]
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Dam-Larsen, S., Glibert, S., Elhassan, Y. S., Lavery, G. G., & Larsen, R. G. (2019). Reliability of Protein Abundance and Synthesis Measurements in Human Skeletal Muscle. Proteomics, 19(24), e1900110. [Link]
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Fan, J., Wilson, D. W., & Harris, R. A. (1997). The intracellular free amino acid pool represents tracer precursor enrichment for calculation of protein synthesis in cultured fibroblasts and myocytes. Journal of Nutrition, 127(7), 1477-1481. [Link]
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Bennet, W. M., Connacher, A. A., Scrimgeour, C. M., & Rennie, M. J. (1990). The effect of amino acid infusion on leg protein turnover assessed by L-[15N]phenylalanine and L-[1-13C]leucine exchange. European Journal of Clinical Investigation, 20(1), 41-50. [Link]
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Shankaran, M., King, C. L., & Hellerstein, M. K. (2020). CORP: The use of deuterated water for the measurement of protein synthesis. American Journal of Physiology-Endocrinology and Metabolism, 318(4), E467-E477. [Link]
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Schwenk, W. F., Berg, P. J., Beaufrere, B., Miles, J. M., & Haymond, M. W. (1985). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 34(11), 1024-1029. [Link]
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Loos, M., van Loon, L. J. C., & van der Stelt, I. (2021). DEVELOPMENT OF A STABLE ISOTOPE METHOD TO MEASURE PROTEIN FRACTIONAL SYNTHESIS RATE IN EQUINE SKELETAL MUSCLE. UKnowledge. [Link]
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Mitchell, C. J., D'Souza, R. F., Zeng, N., Mitchell, S. M., Acker-Palmer, A., & Cameron-Smith, D. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in. American Journal of Physiology-Endocrinology and Metabolism, 321(1), E136-E146. [Link]
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Rooyackers, O., Hssain, A. A., Guillet, C., Nennesmo, I., & Wernerman, J. (2022). Variability in Skeletal Muscle Protein Synthesis Rates in Critically Ill Patients. Nutrients, 14(18), 3733. [Link]
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Todorović, N., Matković, M., & Vlachy, N. (2023). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. The Journal of Physical Chemistry B, 127(5), 1169-1178. [Link]
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Schultz, K., Solomons, N. W., & Cheek, D. B. (1983). Intracellular amino acid levels as predictors of protein synthesis. Metabolism, 32(8), 799-807. [Link]
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Trommelen, J., & van Loon, L. J. (2021). Assessing muscle protein synthesis rates in vivo in humans: the deuterated water (2H2O) method. Journal of Applied Physiology, 130(5), 1548-1557. [Link]
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A comparative review of different mass spectrometry techniques for L-LEUCINE (1-13C) analysis
This comparative guide evaluates the three dominant mass spectrometry platforms for analyzing L-Leucine (1-13C) , a critical tracer for quantifying protein synthesis rates and metabolic flux.
Executive Summary & Decision Matrix
The analysis of L-Leucine (1-13C) requires balancing sensitivity , isotopic precision , and sample throughput . The choice of instrument is dictated by the enrichment level of your biological system and the presence of isobaric interferences (specifically L-Isoleucine).
-
GC-MS (TBDMS Derivatization): The workhorse for moderate enrichment (>0.5% APE). Offers superior structural confirmation but requires time-consuming derivatization.
-
LC-MS/MS (QqQ): The standard for high-throughput pharmacokinetic (PK) and flux studies. Requires careful chromatography to separate Leucine from Isoleucine but offers the fastest run times.
-
GC-C-IRMS: The "Gold Standard" for ultra-low enrichment (<0.1% APE). Essential for tracer studies with minimal perturbations but requires specialized hardware and high sample volume.
Strategic Selection Workflow
Figure 1: Decision matrix for selecting the optimal mass spectrometry platform based on experimental constraints.
Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]
Methodology: Chemical Derivatization with TBDMS (tert-butyldimethylsilyl) Best For: Routine metabolic flux analysis (MFA) where robust isomer separation is required.
Technical Rationale
Amino acids are non-volatile and zwitterionic, making them unsuitable for direct GC analysis. Derivatization masks polar groups. TBDMS is preferred over TMS (trimethylsilyl) for 1-13C studies because it produces a highly stable [M-57]⁺ fragment (loss of the tert-butyl group). Crucially, this fragment retains the entire amino acid carbon skeleton (C1–C6), preserving the 1-13C label for measurement.
Experimental Protocol: TBDMS Derivatization
This protocol ensures complete derivatization of both the amine and carboxyl groups.
-
Extraction: Add 50 µL plasma to 200 µL methanol (spiked with Norleucine internal standard). Vortex and centrifuge at 14,000 x g for 10 min to precipitate proteins.
-
Drying: Transfer supernatant to a glass vial and evaporate to dryness under N₂ stream at 60°C.
-
Derivatization: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL acetonitrile.
-
Incubation: Seal and heat at 70°C for 60 minutes . (Critical: Ensure moisture-free environment).
-
Analysis: Inject 1 µL into GC-MS (Splitless mode).
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 100°C (1 min) -> 10°C/min -> 280°C.
-
SIM Mode: Monitor m/z 302 (Natural Leucine, [M-57]⁺) and m/z 303 (1-13C Leucine).
Pros & Cons:
-
(+) Excellent separation of Leucine and Isoleucine (retention time difference > 0.5 min).
-
(+) Robust quantification using Electron Impact (EI) ionization.
-
(-) Sensitive to moisture; requires lengthy prep time.
Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Methodology: Electrospray Ionization (ESI) on Triple Quadrupole (QqQ) Best For: High-throughput clinical studies and pharmacokinetic profiling.
Technical Rationale
LC-MS/MS avoids derivatization, significantly reducing prep time.[1][2] The challenge is that Leucine and Isoleucine are isobaric (MW 131.17). They share the same precursor (m/z 132.1) and often the same fragments. Separation must be achieved chromatographically.[1][2]
The 1-13C Challenge: In ESI+, the primary fragment for Leucine (m/z 132 -> 86) corresponds to the immonium ion (loss of HCOOH).
-
Natural Leucine: Precursor 132.1 -> Fragment 86.1 (Contains C2-C5).
-
1-13C Leucine: Precursor 133.1 -> Fragment 86.1 (The 13C label is on C1, which is lost as H¹³COOH).
-
Note: Because the label is lost in the transition, the fragment mass remains 86.1. Specificity comes from selecting the unique precursor (133.1).
Experimental Protocol: Protein Precipitation & LC Separation
-
Precipitation: Mix 20 µL plasma with 180 µL Acetonitrile/0.1% Formic Acid containing internal standard (d3-Leucine).
-
Centrifugation: 4000 x g for 15 min.
-
Injection: 2-5 µL of supernatant.
LC Parameters (Critical for Isomer Separation):
-
Column: Intrada Amino Acid (Imtakt) or Waters ACQUITY UPLC HSS T3 (for reversed-phase with careful gradient).
-
Mobile Phase A: 100mM Ammonium Formate (volatile buffer is key).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: Shallow gradient (e.g., 5% B to 15% B over 8 mins) is often needed to resolve Leu/Ile.
MRM Transitions:
-
L-Leucine: 132.1 -> 86.1
-
L-Leucine (1-13C): 133.1 -> 86.1
-
L-Isoleucine: 132.1 -> 86.1 (Must be separated by Retention Time).
Figure 2: LC-MS/MS MRM workflow showing the specific transition logic for 1-13C Leucine.
Technique 3: GC-C-IRMS (Combustion Isotope Ratio MS)[1][7]
Methodology: Combustion to CO₂ followed by Isotope Ratio determination.[4] Best For: Ultra-low enrichment studies (< 0.5% APE), such as long-term protein turnover.
Technical Rationale
Unlike MS techniques that measure molecular ions, IRMS combusts the effluent into CO₂ gas. It measures the ratio of ¹³CO₂ (m/z 45) to ¹²CO₂ (m/z 44). This provides precision 2-3 orders of magnitude higher than standard MS.
Protocol Overview:
-
Derivatization: N-acetyl-n-propyl esters (NAP) or N-pivaloyl-i-propyl esters are preferred to minimize the introduction of external carbon atoms that dilute the signal.
-
Oxidation: GC effluent passes through a ceramic tube at 950°C with CuO/NiO catalyst.
-
Detection: Faraday cups measure m/z 44, 45, and 46 simultaneously.
Pros & Cons:
-
(+) Unmatched precision (SD < 0.0001 atom fraction).
-
(-) High sample volume required; complex maintenance; cannot distinguish positional isotopomers (C1 vs C2 label) without specific chemical degradation prior to combustion.
Comparative Performance Summary
| Feature | GC-MS (TBDMS) | LC-MS/MS (QqQ) | GC-C-IRMS |
| Sensitivity (LOD) | Moderate (pmol range) | High (fmol range) | High (req. larger sample mass) |
| Isotopic Precision | ~0.5 - 1.0% CV | ~1.5 - 3.0% CV | < 0.01% CV |
| Sample Throughput | Low (Derivatization + 30 min run) | High (No deriv. + 10 min run) | Very Low (Complex maintenance) |
| Isomer Separation | Excellent (Leu/Ile resolved) | Difficult (Requires optimization) | Excellent (GC separation) |
| Cost per Sample | Moderate | Low | High |
| 1-13C Specificity | Direct (Fragment [M-57] contains C1) | Indirect (Precursor selection) | None (Combusted to CO2) |
References
-
Comparison of MS Techniques for Protein Turnover
-
LC-MS/MS Method for Amino Acids
-
GC-MS Derivatization (TBDMS)
-
Leucine/Isoleucine Separation
- Title: Distinguishing between Leucine and Isoleucine by Integr
- Source: PubMed / Analytical Chemistry.
-
URL:[Link]
Sources
- 1. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. Leucine and iso Leucine Separated with LCMS - AppNote [mtc-usa.com]
- 4. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of Using L-LEUCINE (1-13C) Over Radioactive Tracers in Human Studies
Executive Summary: The Shift to Stable Isotopes
For decades, radioactive tracers (
This guide details the technical superiority of L-Leucine (1-
Core Advantages: Technical & Ethical Superiority
The Safety & Longitudinal Study Advantage
The primary limitation of radioactive tracers is the ionizing radiation dose, which strictly limits the administered activity. This creates two critical bottlenecks:
-
Population Restrictions: Radioactive tracers are ethically precluded from studies involving children, pregnant women, and often the frail elderly—key demographics for protein metabolism research.
-
Longitudinal Blindness: Institutional Review Boards (IRBs) rarely approve repeated radioactive infusions in the same subject. Stable isotopes like
allow for repeat-measure designs (e.g., pre- vs. post-treatment), drastically increasing statistical power by using subjects as their own controls.
The "Reciprocal Pool" Analytical Advantage
L-Leucine (1-
To measure Fractional Synthesis Rate (FSR), one must know the enrichment of the true precursor pool (leucyl-tRNA). Obtaining tRNA from tissue is technically difficult and low-yield. However, intracellular leucine is in rapid equilibrium with its transamination product,
Analytical Precision: Mass Spectrometry vs. Scintillation
Radioactive counting (dpm) is subject to quenching and background noise. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) measure Isotopic Enrichment (IE) with extreme precision.
| Feature | Radioactive Tracers ( | Stable Isotope (L-Leucine 1- |
| Detection Principle | Decay events (Scintillation) | Mass-to-Charge Ratio ( |
| Primary Output | Specific Activity (dpm/mmol) | Atom Percent Excess (APE) / MPE |
| Precursor Proxy | Difficult (requires tissue fluid) | Plasma |
| Repeat Dosing | Strictly Limited | Unlimited (Safe for longitudinal tracking) |
| Waste Disposal | Hazardous/Expensive | General Laboratory Waste |
Metabolic Pathway Visualization
Understanding the fate of the L-Leucine (1-
Caption: Figure 1. Metabolic fate of L-Leucine (1-13C). Note the rapid equilibrium between Intracellular Leucine and
Validated Experimental Protocol: Primed Continuous Infusion
This protocol is the industry standard for assessing Muscle Protein Synthesis (MPS) in humans. It relies on achieving a "steady state" of isotopic enrichment.
Phase 1: Preparation & Baseline
-
Subject State: Post-absorptive (overnight fast) to stabilize the endogenous leucine Ra (Rate of appearance).
-
Catheterization:
-
Baseline Sampling: Collect breath (into vacutainer) and blood samples to determine natural background
abundance.
Phase 2: Tracer Administration
-
Tracer: L-Leucine (1-
) (99 atom% enrichment). -
Priming Dose: Administer a bolus of ~0.8 – 1.0 mg/kg (approx. 7.6 µmol/kg) to instantly raise the precursor pool enrichment to the target level.
-
Continuous Infusion: Immediately follow with a constant infusion rate of 1.0 mg/kg/h (approx. 7.6 µmol/kg/h).
-
Note: The prime/infusion ratio is critical to reach isotopic plateau quickly (usually within 60-90 mins).
-
Phase 3: The "Steady State" Window (120–180 min)
Once the plasma enrichment plateaus (verified by rapid GC-MS if possible, or predicted by protocol validation):
-
Blood Sampling: Every 15–20 minutes to measure Plasma
-KIC enrichment. -
Breath Sampling: Every 20 minutes for
analysis (if measuring oxidation). -
Muscle Biopsies:
-
Biopsy 1 (t = 120 min): Vastus lateralis (Bergström needle).
-
Biopsy 2 (t = 180+ min): Second incision or re-angle.
-
Purpose: The increment in protein-bound L-Leucine (1-
) between these two time points determines the synthesis rate.
-
Phase 4: Analytical Workflow
-
Plasma: Derivatize
-KIC (e.g., as quinoxalinol-TMS derivative) GC-MS (Select Ion Monitoring). -
Muscle: Acid hydrolysis
Isolate amino acids Derivatize GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) for high-sensitivity detection of low enrichments in protein.
Data Calculation Logic
The Fractional Synthesis Rate (FSR) is calculated using the standard precursor-product equation:
- : Change in protein-bound enrichment (from biopsies) in Atom Percent Excess (APE).
-
: Average precursor enrichment (Plasma
-KIC) during the interval. - : Time in hours between biopsies.
References
-
Matthews, D. E., et al. (1982).[1] "Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment." Metabolism.[2][4][5][6][7][8] Link
-
Rennie, M. J., et al. (1982).[9] "Protein synthesis in human skeletal muscle and its relation to amino acid and substrate supply." Clinical Science. Link
-
Atherton, P. J., & Smith, K. (2012).[10] "Muscle protein synthesis in response to nutrition and exercise."[1][4] The Journal of Physiology. Link
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
-
Wilkinson, D. J., et al. (2013). "Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism." The Journal of Physiology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. youtube.com [youtube.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ckisotopes.com [ckisotopes.com]
- 9. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Validity of the Flooding Dose Technique with L-LEUCINE (1-13C)
Topic: Assessing the validity of the flooding dose technique with L-LEUCINE (1-13C) Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
The measurement of fractional synthesis rates (FSR) of proteins in vivo is a cornerstone of metabolic research. While the "gold standard" constant infusion method is widely accepted, it suffers from the "precursor problem"—the difficulty in determining the true isotopic enrichment of the aminoacyl-tRNA pool.[1] The Flooding Dose Technique using L-Leucine (1-13C) was developed to overcome this by saturating all precursor pools.
However, this method introduces a critical physiological paradox: Does the measurement tool itself alter the system being measured? This guide objectively analyzes the validity, protocol, and mechanistic trade-offs of the L-Leucine flooding dose compared to constant infusion and alternative tracers like Phenylalanine.
Part 1: The Mechanic of Action
To understand the validity of the flooding dose, one must first understand the kinetic model of protein synthesis measurement.
The Precursor Problem
In the constant infusion method, a tracer is infused slowly. The isotopic enrichment (IE) drops as amino acids move from plasma
The Flooding Dose Solution
The flooding dose technique involves injecting a massive bolus of unlabeled amino acid along with the tracer.[2] This "flood" raises the intracellular amino acid concentration so drastically that:
-
Endogenous production is overwhelmed.
-
Transport gradients are minimized.
-
Plasma IE
Intracellular IE tRNA IE.
This equilibration validates the use of plasma or tissue-free enrichment as a surrogate for the elusive tRNA enrichment.
Visualizing the Kinetic Model
The following diagram illustrates how the flooding dose collapses the enrichment gradients between pools.
Figure 1: Kinetic model of the flooding dose. The large bolus saturates transport, ensuring the tRNA pool enrichment matches the measured tissue/plasma pool.
Part 2: Critical Validity Assessment (The Leucine Controversy)
The validity of using L-Leucine specifically for the flooding dose is the subject of intense debate.[3] Unlike Phenylalanine, Leucine is not just a building block; it is a signaling molecule.
The Anabolic Effect
Leucine is a potent activator of mTORC1 (mechanistic target of rapamycin complex 1).
-
The Risk: Injecting a large dose of Leucine (e.g., 4g in humans) can acutely stimulate protein synthesis.[2]
-
The Consequence: You may be measuring a stimulated rate rather than a basal rate.
-
Evidence: Studies have shown that Leucine flooding doses can yield FSR values 30–50% higher than constant infusion methods or Phenylalanine flooding doses.
Comparison: Leucine Flooding vs. Alternatives[3][4]
| Feature | L-Leucine Flooding Dose | Constant Infusion (Gold Standard) | Phenylalanine Flooding Dose |
| Equilibration Time | Rapid (< 10 mins) | Slow (hours) | Rapid (< 10 mins) |
| Measurement Duration | Short (30–90 mins) | Long (4–8 hours) | Short (30–90 mins) |
| Precursor Definition | Excellent (Pools equilibrated) | Poor (Assumed from plasma/tissue) | Excellent (Pools equilibrated) |
| Physiological Perturbation | High (Stimulates mTOR) | Low (Tracer levels only) | Low (Minimal stimulation) |
| Ideal Use Case | Measuring capacity or maximal rates | Measuring basal daily rates | Measuring basal rates quickly |
Expert Verdict: The L-Leucine flooding dose is valid for methodological equilibration but potentially invalid for assessing basal physiological states due to its anabolic properties. For basal rate measurements, Phenylalanine is the superior flooding agent.
Part 3: Experimental Protocol (Field-Proven)
If your experimental design requires the L-Leucine flooding dose (e.g., comparing maximal synthetic capacity between groups), follow this standardized protocol to ensure reproducibility.
Materials
-
Tracer: L-[1-13C]Leucine (99 atom%).
-
Carrier: Unlabeled L-Leucine (pharmaceutical grade).
Workflow Diagram
Figure 2: Experimental timeline for a human flooding dose study.[2][3][6]
Step-by-Step Methodology
-
Preparation of Dose:
-
Mix L-[1-13C]Leucine with unlabeled Leucine to achieve a specific enrichment (e.g., 20 atom% excess).
-
Dosage: 0.05 g tracer per kg body weight + unlabeled Leucine to reach a total of 4.0 g (or ~150 µmol/kg).
-
Dissolve in sterile saline (solubility is low; may require warming and large volume, ~200ml).
-
-
Baseline Sampling (t = 0):
-
Administration (The Flood):
-
Inject the solution intravenously over a short period (< 2 minutes).
-
Note: Oral administration is possible but slows equilibration.
-
-
Incorporation Period:
-
Maintain the subject in a resting state for 90 minutes .
-
Collect blood samples at t=10, 30, 60, and 90 min to monitor plasma enrichment stability.
-
-
Tissue Collection:
-
Perform the muscle biopsy at t=90 min.[2]
-
Immediately freeze the sample in liquid nitrogen to stop metabolic processes.
-
Part 4: Data Analysis & Calculation
The calculation relies on the linear incorporation of the tracer into the protein pool over time.
The Formula
The Fractional Synthesis Rate (FSR) is calculated as:
Where:
-
: Enrichment of leucine in the protein-bound pool at time
(minus basal background). -
: Mean enrichment of the precursor (free leucine in plasma or tissue) over time
. Because of the flood, this value should be stable and linear. - : Incorporation time (in hours or days).
Sample Calculation Table
| Parameter | Value | Unit | Notes |
| Protein Enrichment ( | 0.045 | Atom % Excess (APE) | Measured via IRMS from biopsy |
| Precursor Enrichment ( | 12.5 | Atom % Excess (APE) | Mean plasma enrichment over 90 min |
| Time ( | 1.5 | Hours | 90 minute incorporation period |
| Calculation | - | - | |
| FSR Result | 0.24 | % per hour | Represents muscle protein synthesis rate |
Part 5: References
-
Garlick, P. J., Wernerman, J., McNurlan, M. A., et al. (1989). Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine.[2][3][9] Clinical Science.[9]
-
Smith, K., Barua, J. M., Watt, P. W., et al. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine.[3][7] American Journal of Physiology-Endocrinology and Metabolism.[6][7]
-
Rennie, M. J., Smith, K., & Watt, P. W. (1994).[6] Measurement of human tissue protein synthesis: an optimal approach.[6] American Journal of Physiology.[6][7][10]
-
Previs, S. F., & Brunengraber, H. (1998). Methods for measuring protein synthesis: flooding dose vs. constant infusion.[3][4][6][7][11][9] Current Opinion in Clinical Nutrition and Metabolic Care.
Sources
- 1. A comparison of 2H2O and phenylalanine flooding dose to investigate muscle protein synthesis with acute exercise in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of constant infusion and flooding dose techniques to measure muscle protein synthesis rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Executive Summary: Immediate Operational Guidance
L-LEUCINE (1-13C) is a stable isotope-labeled compound.[1] It is NON-RADIOACTIVE and NON-HAZARDOUS under GHS and OSHA standards.
-
Radioactive Status: Negative. Do not dispose of in radioactive waste streams.
-
RCRA Status: Non-regulated (Not P-listed, U-listed, or Characteristic).
-
Primary Disposal Path: Non-hazardous chemical waste or sanitary sewer (if permitted by local POTW for amino acids).
-
Critical Action: Segregate from radioactive C-14 waste to prevent costly disposal errors.
Scientific & Regulatory Grounding
To ensure compliance and safety, one must understand the physical nature of the material. L-Leucine (1-13C) substitutes the Carbon-12 atom at the 1-position (carboxyl group) with Carbon-13.
The Isotope Distinction (13C vs. 14C)
A frequent error in laboratory management is treating Carbon-13 (
| Feature | Carbon-13 ( | Carbon-14 ( |
| Stability | Stable (Non-decaying) | Unstable (Radioactive) |
| Natural Abundance | ~1.1% of all natural carbon | Trace amounts |
| Half-Life | Infinite | 5,730 years |
| Disposal Cost | Low (Standard Chemical) | High (Radioactive Waste) |
| Regulatory Body | EPA / Local Agencies | NRC / RSO |
Expert Insight: Placing
Regulatory Classification (RCRA & GHS)
According to the Safety Data Sheet (SDS) and EPA Resource Conservation and Recovery Act (RCRA) guidelines:
-
GHS Classification: Not a hazardous substance or mixture.[2]
-
RCRA Code: None. It does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004).
-
Ecological Impact: L-Leucine is readily biodegradable.[3] However, large quantities released into water systems can increase Biochemical Oxygen Demand (BOD).
Disposal Decision Logic
Use the following logic flow to determine the correct disposal stream for your specific experimental context.
Figure 1: Decision matrix for determining the appropriate waste stream based on experimental mixtures.
Detailed Disposal Protocols
Protocol A: Pure Substance (Solid or Aqueous)
Applicable for: Expired inventory, excess weighing material, or NMR samples in D₂O.
-
Container Selection: Use a standard HDPE or glass chemical waste container.
-
Labeling:
-
Drain Disposal (Conditional):
-
Pure aqueous solutions of amino acids are often permitted for drain disposal under "Sanitary Sewer" exemptions because they are biodegradable nutrients.
-
Requirement: You must verify your facility's specific wastewater discharge permit. If the solution is acidic or basic, neutralize to pH 5–9 before discharge. Flush with 20 volumes of water.
-
Protocol B: Mixed Chemical Waste
Applicable for: HPLC waste, synthesis byproducts, or mixtures with solvents.
-
Classification: The hazard classification is dictated by the co-contaminant (e.g., Acetonitrile, Methanol, TFA). L-Leucine itself adds no hazard.
-
Segregation:
-
Halogenated vs. Non-Halogenated: Segregate based on the solvent, not the amino acid.
-
-
Labeling: List "L-Leucine (1-13C)" as a constituent. Do not abbreviate as "13C-Leu" if possible, to avoid confusion with radioactive nomenclature by non-technical staff.
Protocol C: Biological Waste (Metabolic Studies)
Applicable for: Cell culture media, cell lysates, or tissue samples containing the tracer.
-
Deactivation: If the biological matrix is infectious (e.g., human cells, viral vectors), the waste must be deactivated (autoclaved or chemically disinfected) before chemical disposal assessment.
-
Disposal: Once deactivated, the presence of trace L-Leucine (1-13C) does not alter the disposal path. Treat as standard biomedical waste (Red Bag) or treated liquid waste.
Container Handling & Empty Vials
Empty containers of L-Leucine (1-13C) are not regulated as hazardous waste (P-listed or U-listed).
Step-by-Step Decommissioning:
-
Triple Rinse: Rinse the vial three times with water or a suitable solvent.
-
Deface Labels: Critical Step. Use a marker to cross out the chemical name and any barcode.
-
Note: If the label says "Radioactive" (unlikely for this product, but possible if repurposed), you must completely remove or obscure that word.
-
-
Recycle/Trash: Place the rinsed, uncapped vial in the glass recycling or regular trash, depending on facility rules for laboratory glass.
References
-
Cambridge Isotope Laboratories. (n.d.). L-Leucine (1-13C, 99%) Safety Data Sheet (SDS). Retrieved from
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Management of Waste. Retrieved from
-
Cornell University EHS. (n.d.). Guide to Isotope Management: Stable vs. Radioactive. Retrieved from
-
Fisher Scientific. (2021). L-Leucine Safety Data Sheet.[3][7] Retrieved from
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
